molecular formula C5H7N3 B1371474 N-methylpyrimidin-5-amine CAS No. 40492-24-8

N-methylpyrimidin-5-amine

Cat. No.: B1371474
CAS No.: 40492-24-8
M. Wt: 109.13 g/mol
InChI Key: XGFYAAUZMZFRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-6-5-2-7-4-8-3-5/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFYAAUZMZFRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633920
Record name N-Methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40492-24-8
Record name N-Methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylpyrimidin-5-amine is a crucial building block in contemporary medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic introduction of the N-methylaminopyrimidine scaffold is a key step in the synthesis of targeted therapeutics, including kinase inhibitors.[2] This guide provides an in-depth analysis of prevalent and cutting-edge synthetic protocols for this compound. We will dissect two primary synthetic strategies: the Buchwald-Hartwig amination of a halogenated pyrimidine precursor and the direct N-methylation of 5-aminopyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a deep dive into the mechanistic rationale and practical considerations essential for successful synthesis.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, being a core component of nucleobases and a wide array of therapeutic agents.[1][3] The specific substitution pattern of this compound offers a unique combination of hydrogen bonding capabilities and steric and electronic properties that are highly advantageous for molecular recognition at biological targets.[1] Consequently, this moiety is frequently incorporated into molecules designed to interact with ATP-binding sites in kinases, making it a cornerstone of many targeted cancer therapies.[4]

The efficient and scalable synthesis of this compound is, therefore, a critical challenge in pharmaceutical development. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide aims to provide the reader with a comprehensive understanding of the available methodologies to make informed decisions in a research and development setting.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct retrosynthetic pathways:

  • C-N Bond Formation: This strategy involves the construction of the crucial carbon-nitrogen bond between a pyrimidine ring and a methylamine equivalent. The most powerful and versatile method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[5][6]

  • N-Alkylation: This approach starts with a pre-formed 5-aminopyrimidine core and introduces the methyl group directly onto the nitrogen atom. This can be achieved through various methylation agents.

The following diagram provides a high-level overview of these divergent synthetic pathways.

G cluster_0 Synthetic Strategies for this compound cluster_1 Route 1: C-N Bond Formation cluster_2 Route 2: N-Alkylation Start Precursors A1 5-Bromopyrimidine Start->A1 Halogenation B1 5-Aminopyrimidine Start->B1 Nitration/ Reduction Target This compound A3 Buchwald-Hartwig Amination A1->A3 A2 Methylamine A2->A3 A3->Target B3 Direct N-Methylation / Reductive Amination B1->B3 B2 Methylating Agent (e.g., (CH₂O)n, MeI) B2->B3 B3->Target

Caption: High-level overview of synthetic pathways to this compound.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel prize-winning chemical reaction that enables the formation of carbon-nitrogen bonds via palladium catalysis.[5] This reaction has revolutionized medicinal chemistry due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[6][7][8]

Reaction Scheme & Mechanism

The reaction couples a halo-pyrimidine, typically 5-bromopyrimidine, with methylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Scheme 1: Buchwald-Hartwig Amination Reaction scheme showing 5-bromopyrimidine reacting with methylamine in the presence of a palladium catalyst to form this compound.

Mechanistic Rationale: The catalytic cycle is a well-established sequence of steps.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Methylamine coordinates to the palladium center, and the base removes a proton from the amine nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired this compound product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) are often employed to promote the reductive elimination step and stabilize the catalytic species.[2]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_coord [Ar-Pd(II)(NH₂Me)L₂]⁺Br⁻ OA_complex->Amine_coord + MeNH₂ Amido_complex [Ar-Pd(II)(NHMe)L₂] Amine_coord->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHMe Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials & Equipment:

  • 5-bromopyrimidine

  • Methylamine (solution in THF or as hydrochloride salt)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 5-bromopyrimidine (1.0 eq) to the flask.

  • Solvent and Amine: Add anhydrous toluene to the flask, followed by the methylamine solution (1.2 eq). If using methylamine hydrochloride, an additional equivalent of base is required.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary
ParameterValue/ConditionRationale
Starting Material 5-BromopyrimidineCommercially available and reactive in Pd-catalyzed couplings.[10]
Catalyst Pd₂(dba)₃A common and effective Pd(0) precatalyst.
Ligand XantphosA bulky phosphine ligand that promotes efficient coupling.[2]
Base Sodium tert-butoxideA strong, non-nucleophilic base suitable for deprotonating the amine.
Solvent TolueneHigh-boiling, inert solvent suitable for the reaction temperature.
Temperature 100-110 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Typical Yield 70-90%Dependent on purity of reagents and reaction conditions.

Protocol II: Reductive Amination of 5-Aminopyrimidine

Reductive amination is a classic and highly effective method for forming amine bonds.[11][12] This two-step, one-pot process involves the formation of an imine from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[13]

Reaction Scheme & Mechanism

In this approach, 5-aminopyrimidine is reacted with formaldehyde (or its trimer, paraformaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Scheme 2: Reductive Amination Reaction scheme showing 5-aminopyrimidine reacting with formaldehyde followed by a reducing agent to form this compound.

Mechanistic Rationale:

  • Imine/Iminium Formation: The nucleophilic amino group of 5-aminopyrimidine attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under mildly acidic conditions forms a transient iminium ion.

  • Hydride Reduction: A hydride reagent, selectively chosen to be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion, delivers a hydride to the carbon of the C=N double bond.[11] Sodium cyanoborohydride (NaBH₃CN) is particularly effective at a slightly acidic pH.

G cluster_0 Reductive Amination Workflow Start 5-Aminopyrimidine + Formaldehyde Imine Iminium Ion Intermediate [Ar-N⁺=CH₂] Start->Imine Condensation (-H₂O) Reduction Hydride Reduction (e.g., NaBH₃CN) Imine->Reduction Product This compound Reduction->Product

Sources

chemical properties of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of N-methylpyrimidin-5-amine

Abstract

This compound is a heterocyclic amine that belongs to the class of aminopyrimidines. The pyrimidine core is a fundamental building block in nucleic acids and a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthetic methodologies, and chemical reactivity. Furthermore, it explores its significance as a versatile building block in drug discovery, particularly in the design of kinase inhibitors, leveraging the structural motifs that enable potent and selective interactions with biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize the unique chemical characteristics of this compound.

Introduction to this compound

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is of immense importance in chemistry and biology. As a core component of the nucleobases cytosine, thymine, and uracil, it is central to the structure of DNA and RNA. This inherent biocompatibility has made pyrimidine derivatives exceptionally attractive scaffolds for therapeutic agent design. Their synthetic accessibility and the ability to readily functionalize the ring allow for meticulous tuning of physicochemical and biological properties. The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, facilitating strong and specific binding to biological targets such as enzymes and receptors, which has led to a vast array of approved drugs across therapeutic areas including oncology, infectious diseases, and neurology.

Chemical Profile of this compound

This compound (CAS: 40492-24-8) is a derivative of the core pyrimidine structure, featuring a secondary methylamino group at the C5 position. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential as a pharmacophore. The amino group acts as a key functional handle for synthetic elaboration, while the pyrimidine nitrogens retain their ability to engage in crucial intermolecular interactions. This combination makes it a valuable intermediate for constructing more complex molecules with desired biological activities.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These properties are critical for planning reactions, determining appropriate storage conditions, and ensuring safe handling.

PropertyValueReference
CAS Number 40492-24-8
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Boiling Point 230°C at 760 mmHg
Storage Conditions Store at 2-8°C, keep in a dark place
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for chemical structure confirmation. The expected spectral data for this compound serve as a self-validating system for experimental verification.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, typically appearing as a single, sharp peak in the 3300-3500 cm⁻¹ region. Additional bands corresponding to C-H stretching of the methyl group and aromatic ring, as well as C=N and C=C stretching vibrations of the pyrimidine ring, will also be present.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. One would expect to see a signal for the three methyl protons (a doublet if coupled to the N-H proton, or a singlet), a signal for the amine proton (which may be broad), and distinct signals for the three protons on the pyrimidine ring. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the ring nitrogens and the electron-donating nature of the amino group.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum should display five distinct peaks: one for the methyl carbon and four for the unique carbon atoms of the pyrimidine ring. The chemical shifts of the ring carbons provide insight into the electronic environment of the heterocyclic system.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the compound (m/z ≈ 109.13). Fragmentation patterns can provide further structural information, often involving the loss of fragments from the methylamino group or cleavage of the pyrimidine ring.

Synthesis and Reactivity

Synthetic Strategies

The synthesis of N-substituted aminopyrimidines can be achieved through several established routes in heterocyclic chemistry. While classical methods often involve the construction of the pyrimidine ring from acyclic precursors, modern cross-coupling reactions offer a more direct and efficient approach for functionalizing a pre-formed pyrimidine core.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This methodology is particularly well-suited for the synthesis of this compound, involving the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with methylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This approach is favored for its high efficiency, functional group tolerance, and reliability.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Causality: This protocol is designed for high-yield synthesis. The choice of a palladium catalyst and a specialized ligand like Xantphos is crucial for facilitating the reductive elimination step that forms the C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and regenerate the active catalyst. Toluene is an excellent high-boiling solvent for this type of reaction.

  • Reaction Setup: To a dry, oven-baked reaction vessel under an inert nitrogen atmosphere, add 5-bromopyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the vessel. Then, add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield this compound as the final product.

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process 5-Bromopyrimidine 5-Bromopyrimidine Reaction_Mixture Reaction in Toluene (110°C) 5-Bromopyrimidine->Reaction_Mixture Methylamine Methylamine Methylamine->Reaction_Mixture Pd Catalyst / Ligand Pd Catalyst / Ligand Pd Catalyst / Ligand->Reaction_Mixture Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of both its secondary amine and pyrimidine ring components.

  • Amine Group Reactivity: The secondary amine is nucleophilic and can participate in a wide range of reactions, including N-acylation, N-alkylation, and further palladium-catalyzed N-arylation to form tertiary amines.

  • Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although this is less favorable than in pyridinium systems. The ring nitrogen atoms can be protonated in acidic media or act as ligands for metal coordination.

  • Versatile Intermediate: The ability to convert the amino group into a diazonium salt via diazotization provides a pathway to a wide array of other functional groups at the 5-position, making it a highly versatile synthetic intermediate.

Applications in Medicinal Chemistry and Drug Development

Role as a Pharmacophore in Kinase Inhibition

The aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, a critical class of drugs, particularly in oncology. The arrangement of nitrogen atoms in the ring system is ideal for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. This "hinge-binding" motif is a common feature of approved kinase inhibitors like Imatinib.

While this compound itself is a building block, closely related analogs demonstrate this principle. For instance, 5-methylpyrimidin-2-amine derivatives have been developed as potent and highly selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. The pyrimidine core forms hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site and enabling other parts of the molecule to confer potency and selectivity.

Logical Pathway for Drug Discovery

The development of a novel therapeutic agent from a core scaffold like this compound follows a structured, iterative process. This begins with identifying the scaffold's potential to interact with a biological target, followed by systematic chemical modification to optimize for potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

G Scaffold Core Scaffold (this compound) Library Library Synthesis (Combinatorial Chemistry) Scaffold->Library Diversification HTS High-Throughput Screening (HTS) Library->HTS Biological Assay Hit Hit Identification HTS->Hit Data Analysis LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Iterative Design Candidate Preclinical Candidate LeadOpt->Candidate ADME/Tox Profiling

Caption: Logical workflow for drug discovery from a core scaffold.

Conclusion

This compound is a chemically significant molecule whose value lies in the strategic combination of a reactive secondary amine and a biologically relevant pyrimidine core. Its well-defined spectroscopic properties make it readily characterizable, while modern synthetic methods, such as the Buchwald-Hartwig amination, allow for its efficient preparation. As a versatile building block, it provides a robust starting point for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in the competitive field of kinase inhibitor development. The principles and data outlined in this guide serve as a foundational resource for scientists looking to harness the potential of this potent chemical scaffold.

References

  • N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • N,N,5-Trimethylpyrimidin-4-amine | C7H11N3 | CID 21600215. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available from: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available from: [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • **Synthesis and in

N-methylpyrimidin-5-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methylpyrimidin-5-amine (CAS: 40492-24-8)

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems. This biocompatibility, combined with its versatile chemical reactivity, makes the pyrimidine framework a highly attractive starting point for the design of novel therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, leading to their successful application as anticancer, antimicrobial, and anti-inflammatory drugs.[1][3]

Within this important class of compounds, this compound stands out as a valuable and functionalized building block. Its structure combines the key pyrimidine core with a secondary amine, providing a reactive handle for further molecular elaboration. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, consolidating the core identifiers, physicochemical properties, synthetic strategies, and potential applications of this versatile chemical intermediate.

Part 1: Core Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 40492-24-8[1][4][5]
IUPAC Name This compound[1][5]
Molecular Formula C₅H₇N₃[1][4]
Molecular Weight 109.13 g/mol [1][5]
Canonical SMILES CNC1=CN=CN=C1[1]
InChI InChI=1S/C5H7N3/c1-6-5-2-7-4-8-5/h2,4H,1H3,(H,6,7,8)[1]
MDL Number MFCD10697898[5]

Part 2: Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signature of a compound is essential for its handling, purification, and structural confirmation.

Physicochemical Properties
PropertyValueSource(s)
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 90-95°C[1]
Boiling Point 230°C at 760 mmHg[1][5]
Solubility Soluble in most organic solvents such as ethanol, acetone, and dichloromethane; sparingly soluble in water.[1]
Storage Conditions Store at 2-8°C in a dark place.[5]
Spectroscopic Characterization

Authenticating the structure of this compound requires a multi-technique spectroscopic approach. The expected data are as follows:

  • ¹H NMR: The spectrum should be consistent with the structure, featuring distinct signals for the methyl protons (a singlet or doublet depending on coupling to the N-H proton), the amine proton (a broad singlet), and the three unique protons on the pyrimidine ring.[1]

  • ¹³C NMR: The spectrum is expected to show five distinct peaks corresponding to the five carbon atoms in the molecule: one for the methyl group and four for the carbons of the pyrimidine ring.[1]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 109.13).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information and should display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretching from the methyl group and aromatic ring, and the C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[1]

Part 3: Synthesis and Reactivity

Aminopyrimidines are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of more complex heterocyclic systems.[1] The synthesis of this compound can be approached through several established methods in heterocyclic chemistry.

A highly plausible and common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 5-halopyrimidine precursor with methylamine. The halogen atom at the 5-position acts as a leaving group, which is displaced by the nucleophilic methylamine.

Synthesis_Workflow cluster_0 Reaction Conditions Start 5-Halopyrimidine (e.g., 5-Bromopyrimidine) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Methylamine (CH₃NH₂) + Base (e.g., K₂CO₃) Reagent->Reaction Solvent Solvent (e.g., DMF, Dioxane) Solvent->Reaction Product This compound Reaction->Product Heat

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (SNAr)

This protocol is a representative methodology based on standard procedures for similar transformations and may require optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyrimidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield this compound. Confirm the identity and purity of the final product using the spectroscopic methods outlined in Part 2.

The reactivity of this compound is dominated by the nucleophilicity of its secondary amine and the electrophilic character of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.[1]

Part 4: Applications in Research and Drug Development

This compound is not typically an end-product therapeutic itself but rather a critical starting material or scaffold for the synthesis of biologically active molecules. The aminopyrimidine motif is central to the design of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the amine at the 5-position provides a vector for introducing substituents that can enhance potency and selectivity.[1]

Application_Logic A This compound (Building Block) B Scaffold for Synthesis A->B Versatility C Advanced Intermediates (e.g., via Cross-Coupling) B->C Functionalization D Kinase Inhibitor Libraries C->D SAR Studies E Therapeutic Applications (e.g., Oncology, Immunology) D->E Drug Discovery

Caption: Role of this compound in drug discovery.

Notable examples of drug classes where the aminopyrimidine core is crucial include:

  • Bcr-Abl Inhibitors: Used in the treatment of chronic myeloid leukemia. The aminopyrimidine scaffold is a key component of drugs like Imatinib and its derivatives.[6]

  • JAK2 Inhibitors: These are used to treat myeloproliferative neoplasms. The development of selective JAK2 inhibitors often relies on pyrimidine-based scaffolds.[7]

The use of this compound allows for the systematic exploration of the chemical space around this privileged core, enabling the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Part 5: Safety, Handling, and Storage

Comprehensive GHS hazard data for this compound (CAS 40492-24-8) is not available in the consulted resources. Therefore, it must be handled with the standard precautions applicable to novel chemical compounds of unknown toxicity.

  • General Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Cautionary Note: A structural isomer, 2-methylpyrimidin-5-amine (CAS 39889-94-6), is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[8] While this data does not apply directly, it underscores the need for cautious handling of this compound.

  • Storage: As recommended, the compound should be stored in a dark place at 2-8°C to ensure its long-term stability.[5]

Conclusion

This compound is a well-defined chemical entity with significant value for the research and drug development community. Its combination of a biologically relevant pyrimidine core and a reactive methylamino group makes it an ideal building block for creating diverse molecular libraries. From its clear identifiers and physicochemical properties to its straightforward synthesis and critical role in the development of targeted therapies like kinase inhibitors, this compound represents a key tool for advancing modern medicinal chemistry. Proper handling and an understanding of its spectroscopic profile will enable researchers to effectively and safely leverage its full potential in their synthetic endeavors.

References

  • Benchchem. (n.d.). This compound | 40492-24-8.
  • ABI Chem. (n.d.). This compound;40492-24-8.
  • Chemenu. (n.d.). cas 40492-24-8|| where to buy this compound.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764.
  • Benchchem. (n.d.). Pyrimidin-5-amine | 591-55-9.
  • MDPI. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.
  • PMC - NIH. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
  • PMC - PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs.

Sources

Foreword: Understanding Solubility as a Cornerstone of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-methylpyrimidin-5-amine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its journey from a laboratory curiosity to a clinical reality. Among these, solubility stands out as a critical, often challenging, parameter. It governs everything from formulation strategies and bioavailability to the reliability of in-vitro screening data. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic amine of interest in medicinal chemistry. Rather than merely presenting data, we will delve into the physicochemical principles that govern its solubility, the factors that modulate it, and the rigorous experimental methodologies required for its accurate determination. This document is designed for the practicing researcher, offering not just information, but a framework for critical thinking and robust experimental design.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is the foundation upon which all solubility analysis is built. This compound is a substituted pyrimidine with a secondary amine group.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₅H₇N₃ [1][2]
Molecular Weight 109.13 g/mol [1][2][3]
Appearance Colorless to pale yellow crystalline solid [1]
Melting Point 90-95°C [1]

| Boiling Point | 230°C at 760 mmHg |[1][2] |

Caption: Chemical structure of this compound.

Theoretical Solubility Profile: A Mechanistic Perspective

The principle of "like dissolves like" provides a useful starting point for predicting solubility.[4][5] The solubility of this compound is a tale of two competing structural features: the polar secondary amine group and the relatively non-polar pyrimidine ring.

  • Aqueous Solubility: The presence of a nitrogen atom with a lone pair of electrons in the secondary amine group allows for hydrogen bonding with water molecules, which is a primary driver for water solubility in simple amines.[6] However, the pyrimidine ring is an aromatic heterocyclic system. Aromatic amines tend to have diminished water solubility compared to their aliphatic counterparts because the nitrogen's lone pair electrons can be conjugated into the ring, reducing their availability for hydrogen bonding.[6] While this compound is a small molecule, which generally favors solubility, its aromatic character suggests that it is likely difficult to dissolve in water, a prediction supported by qualitative observations.[1][6]

  • Organic Solvent Solubility: The molecule's solubility is expected to be favorable in a range of organic solvents.[1]

    • Polar Protic Solvents (e.g., Ethanol): These solvents can engage in hydrogen bonding with the N-H group, facilitating dissolution.

    • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): The overall polarity of this compound allows for favorable dipole-dipole interactions with these solvents.[1]

    • Non-Polar Solvents (e.g., Hexane): Solubility is expected to be limited in non-polar solvents, as the polar amine and nitrogen atoms of the pyrimidine ring are not well-solvated by non-polar molecules.

Key Factors Influencing Solubility

The Critical Role of pH

For an ionizable compound like this compound, pH is arguably the most critical factor governing its aqueous solubility. The secondary amine group is basic and can be protonated in acidic conditions to form a water-soluble ammonium salt.[7][8]

cluster_low_ph Low pH (e.g., pH 1.2) cluster_high_ph High pH (e.g., pH 6.8) Protonated [R-NH₂-CH₃]⁺ (Protonated Cation) Highly Water-Soluble Neutral R-NH-CH₃ (Neutral Base) Poorly Water-Soluble Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Caption: Equilibrium of this compound at different pH values.

This equilibrium is fundamental in drug development. For biopharmaceutical classification (BCS), solubility must be assessed over the physiological pH range of 1.2 to 6.8.[9][10][11] The lowest measured solubility within this range dictates the compound's classification.[10][11]

Impact of Temperature

The dissolution of a solid in a liquid is typically an endothermic process. Therefore, for most compounds, solubility increases with temperature. While standard solubility assessments for BCS classification are conducted at 37 ± 1 °C to mimic physiological conditions, understanding the temperature dependence can be crucial for formulation, manufacturing, and storage stability.[9][10]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining equilibrium solubility is the shake-flask method.[12] It is a robust and reliable technique recommended by regulatory bodies like the WHO and ICH for BCS classification.[9][10][11] The protocol below is a synthesized, self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices
  • Why Equilibrium? Kinetic solubility (often measured from DMSO stock) is useful for high-throughput screening but can overestimate solubility.[13][14] Equilibrium solubility represents the true saturation point of the compound in a given medium and is the required measurement for regulatory and formulation purposes.[14][15]

  • Why Shake-Flask? This method ensures intimate contact between the solid compound and the solvent over a sufficient period to reach a true thermodynamic equilibrium.[16]

  • Why Excess Solid? The presence of undissolved solid material is essential to ensure the solution remains saturated throughout the experiment.[12]

  • Why pH and Temperature Control? As discussed, pH and temperature are critical variables. Maintaining them precisely (e.g., 37 ± 1 °C) is paramount for data relevant to human physiology.[9]

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound (solid, verified purity)

  • Glass vials or flasks with screw caps

  • Thermostatic shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

  • Solvents:

    • pH 1.2 Buffer (e.g., 0.1 N HCl)[9]

    • pH 4.5 Acetate Buffer[9]

    • pH 6.8 Phosphate Buffer[9]

    • Ethanol, Acetone, Dichloromethane, etc.

Procedure:

  • Preparation: Add an excess amount of this compound to each of three replicate flasks for each solvent system. "Excess" means enough solid should remain visible at the end of the experiment. A preliminary test with a small amount can help estimate the required quantity.[15][16]

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 10 mL) to each flask.

  • pH Verification (for aqueous buffers): Measure and record the initial pH of the slurry. Adjust if necessary.[10][11]

  • Equilibration: Place the sealed flasks in a thermostatic shaker set to the desired temperature (e.g., 37 °C for BCS). Agitate for a predetermined time sufficient to reach equilibrium. A period of 24 to 48 hours is common, but this should be confirmed with a time-to-equilibrium study.[14][16]

  • Phase Separation: After equilibration, allow the flasks to stand at the experimental temperature to let the excess solid settle.[12] Carefully separate the saturated supernatant from the solid. This can be done by:

    • Centrifugation: Centrifuge an aliquot of the suspension at the experimental temperature.

    • Filtration: Withdraw an aliquot using a syringe and immediately filter it through a 0.45 µm filter into a clean vial. Discard the first portion of the filtrate to avoid errors from filter adsorption.

  • pH Measurement (Final): For aqueous buffers, measure and record the final pH of the saturated solution to ensure it remained constant.[10][11]

  • Quantification: Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV). Analyze the sample to determine the concentration.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L. Report the mean and standard deviation for the triplicate measurements.

start Start prep 1. Add Excess Solid (this compound) to Triplicate Flasks start->prep solvent 2. Add Precise Volume of Solvent prep->solvent ph_check1 3. Measure & Record Initial pH (Aqueous) solvent->ph_check1 equilibrate 4. Equilibrate (e.g., 24-48h at 37°C) in Shaker ph_check1->equilibrate separate 5. Phase Separation (Centrifuge or Filter) equilibrate->separate ph_check2 6. Measure & Record Final pH (Aqueous) separate->ph_check2 quantify 7. Dilute & Quantify (HPLC, LC-MS) ph_check2->quantify end End: Report Solubility (Mean ± SD) quantify->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. While experimental data for this compound is not publicly available, a researcher would populate a table similar to the one below.

Table 1: Template for Reporting Experimental Solubility of this compound at 37°C

Solvent System pH (Initial) pH (Final) Mean Solubility (mg/mL) Std. Dev. Molar Solubility (mol/L)
0.1 N HCl Buffer 1.20 1.21 Record Data Record Data Calculate
Acetate Buffer 4.51 4.50 Record Data Record Data Calculate
Phosphate Buffer 6.80 6.79 Record Data Record Data Calculate
Purified Water N/A N/A Record Data Record Data Calculate
Ethanol N/A N/A Record Data Record Data Calculate
Acetone N/A N/A Record Data Record Data Calculate

| Dichloromethane | N/A | N/A | Record Data | Record Data | Calculate |

Conclusion and Forward Look

The solubility of this compound is a complex interplay of its molecular structure, the properties of the solvent, and external factors like pH and temperature. While qualitative data suggests poor aqueous solubility and good organic solvent solubility, rigorous quantitative determination via the shake-flask method is essential for any meaningful drug development activities.[1] The protocols and theoretical frameworks outlined in this guide provide the necessary tools for researchers to generate high-quality, reliable solubility data. This data is the bedrock upon which successful formulation design, pharmacokinetic modeling, and ultimately, clinical efficacy are built.

References

  • Amines: Structure, Properties, and Reactions | Solubility of Things.
  • Physical Properties of Amines | CK-12 Found
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Properties of amines | Organic Chemistry II - Lumen Learning.
  • Advanced Properties of Amines - Chemistry LibreTexts.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Physical Properties of Amines - BYJU'S.
  • EXPERIMENT 1 DETERMIN
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
  • BCS Guideline for solubility and Dissolution.pptx - Slideshare.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.
  • This compound | 40492-24-8 | Benchchem.
  • N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 - PubChem.
  • (PDF)
  • Solubility of organic compounds (video) - Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem - NIH.
  • Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 - EvitaChem.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem - NIH.
  • Annex 4 - World Health Organiz
  • cas 40492-24-8|| where to buy this compound - Chemenu.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA.
  • BIOPHARMACEUTICS CLASSIFIC
  • This compound;40492-24-8 - ABI Chem.
  • Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF - ResearchG

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its presence in the nucleic acids DNA and RNA, as well as in a multitude of therapeutic agents, underscores its profound significance.[1] N-methylpyrimidin-5-amine (CAS 40492-24-8), a functionalized pyrimidine, represents a key building block in the synthesis of more complex molecular architectures. The unambiguous confirmation of its structure is not merely a procedural formality; it is the foundational bedrock upon which all subsequent research—be it medicinal chemistry, process development, or pharmacological testing—is built.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to this compound. Moving beyond a simple recitation of data, we will delve into the causal reasoning behind the spectral features, offering a framework for researchers to interpret their own analytical results with confidence. The protocols and interpretations herein are designed to be self-validating, reflecting field-proven methodologies that ensure scientific rigor and trustworthiness.

Molecular Structure and Spectroscopic Overview

This compound is a simple yet informative molecule for spectroscopic analysis. Its structure consists of a pyrimidine ring substituted at the C-5 position with a methylamino group.

  • Molecular Formula: C₅H₇N₃[2][3]

  • Molecular Weight: 109.13 g/mol [1][2][3]

  • SMILES: CNC1=CN=CN=C1[3]

The asymmetry of the substitution pattern renders the three protons and three carbons of the pyrimidine ring chemically distinct, leading to a rich and interpretable set of NMR signals. The methylamino group provides additional, highly characteristic signals.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Final Confirmation prep_nmr NMR Sample Prep (5-10 mg in 0.6 mL solvent) acq_nmr NMR Acquisition (¹H, ¹³C, COSY, HSQC) prep_nmr->acq_nmr prep_ms MS Sample Prep (~1 mg/mL in MeOH/ACN) acq_ms MS Acquisition (Full Scan EI/ESI, HRMS) prep_ms->acq_ms proc_nmr NMR Processing (Phasing, Baseline Correction, Integration) acq_nmr->proc_nmr proc_ms MS Analysis (Identify M⁺, Analyze Fragmentation) acq_ms->proc_ms confirm Structure Elucidation proc_nmr->confirm proc_ms->confirm

Figure 2: A validated workflow for spectroscopic characterization.

NMR Data Acquisition (400 MHz Spectrometer)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Causality: DMSO-d₆ is often preferred as it readily dissolves polar amines and the residual water peak does not obscure key signals. CDCl₃ can also be used and may allow for observation of N-H coupling to the methyl group.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Trustworthiness: A good shim results in sharp, symmetrical peaks, which is critical for accurate integration and resolution of coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Parameters: Pulse angle = 30-45°; Acquisition time = 2-3 s; Relaxation delay = 2 s; Number of scans = 8-16.

    • Causality: A shorter relaxation delay is acceptable for qualitative analysis, but for accurate integration, a longer delay (5x T₁) is required. 16 scans provide a good signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Pulse angle = 45°; Acquisition time = 1-2 s; Relaxation delay = 2 s; Number of scans = 1024 or more.

    • Causality: The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling simplifies the spectrum to singlets for each unique carbon.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to 1-10 µg/mL for analysis.

  • Instrumentation (EI-MS):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Parameters: Ionization energy = 70 eV; Source temperature = 200-250°C.

    • Causality: 70 eV is the standard ionization energy that provides reproducible fragmentation patterns, allowing for library matching and structural interpretation.

  • Instrumentation (ESI-MS for HRMS):

    • Infuse the sample solution directly into the electrospray ionization (ESI) source.

    • Parameters: Operate in positive ion mode. Optimize capillary voltage and gas flows to achieve a stable signal for the protonated molecule [M+H]⁺ at m/z 110.

    • Trustworthiness: ESI is a soft ionization technique that typically preserves the molecular ion (as [M+H]⁺), making it ideal for accurate mass measurement with a high-resolution analyzer like a TOF or Orbitrap.

Conclusion

The synergistic application of NMR spectroscopy and mass spectrometry provides an irrefutable analytical confirmation of the structure of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's C-H framework, while mass spectrometry confirms the elemental composition and provides insight into its stability and fragmentation. The methodologies outlined in this guide represent a robust, field-tested approach, ensuring that researchers can proceed with their work grounded in the certainty of their starting materials. This analytical rigor is not just good practice; it is an essential component of scientific integrity.

References

  • PubChem. (n.d.). Pyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of N-methylpyrimidin-5-amine: A Case Study in Synthesis, Crystallization, and Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-methylpyrimidin-5-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. However, to date, its three-dimensional crystal structure has not been reported in the public domain. The precise arrangement of atoms in the solid state is critical for understanding its physicochemical properties, potential intermolecular interactions, and for rational drug design. This guide provides a comprehensive, in-depth technical walkthrough for researchers, scientists, and drug development professionals on the methodologies required to determine the crystal structure of this compound. We will cover the synthesis and purification of the compound, detailed protocols for single-crystal growth, the complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis, and an expert discussion on the anticipated structural features based on analogous compounds. This document serves as a practical roadmap for the structural elucidation of this and similar novel small molecules.

Introduction: The Rationale for Structural Determination

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on the pyrimidine ring dictates the molecule's electronic properties, steric profile, and, most importantly, its ability to form specific interactions with biological targets. This compound introduces a secondary amine, a potent hydrogen bond donor, and a methyl group that can influence solubility and steric hindrance.

Determining the single-crystal structure provides unequivocal proof of molecular identity and connectivity.[1] It reveals the precise bond lengths, bond angles, and torsional angles within the molecule in its lowest energy solid-state conformation. Furthermore, it elucidates the supramolecular architecture—how individual molecules pack together through hydrogen bonds, π–π stacking, and other non-covalent interactions.[2][3] This packing arrangement governs critical material properties such as solubility, dissolution rate, melting point, and stability, which are paramount in drug development.

This guide is structured to be a self-validating system. Each stage, from synthesis to data analysis, includes the causality behind experimental choices, ensuring that the reader not only understands the steps but also the scientific reasoning that underpins them.

Synthesis and Purification of this compound

The first critical step is to obtain a pure, crystalline sample of the target compound. While several synthetic routes could be envisioned, a practical and efficient approach is the direct N-methylation of the commercially available precursor, pyrimidin-5-amine.

Synthetic Strategy: N-methylation via Nucleophilic Substitution

The amino group of pyrimidin-5-amine is nucleophilic and can react with an electrophilic methyl source. Methyl iodide is a classic and highly effective methylating agent for this purpose.[4] To prevent over-methylation to the quaternary ammonium salt, reaction conditions must be carefully controlled. The use of a non-nucleophilic base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HI byproduct.

Reaction Scheme:

Detailed Experimental Protocol: Synthesis

Materials:

  • Pyrimidin-5-amine (commercially available)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrimidin-5-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone (approx. 20 mL per gram of starting amine) to the flask.

  • Reagent Addition: While stirring the suspension, add methyl iodide (1.1 eq) dropwise at room temperature. Causality: Adding the electrophile slowly minimizes localized high concentrations, reducing the risk of side reactions and improving selectivity for mono-methylation.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol mobile phase. The product should be more non-polar than the starting material.

  • Workup: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL). Causality: The bicarbonate wash removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Column Chromatography

The crude product should be purified by flash column chromatography on silica gel to ensure the high purity (>99%) required for successful crystallization.

Procedure:

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and dry it.

  • Column Packing: Pack a silica gel column using a gradient of hexanes and ethyl acetate as the eluent system.

  • Elution: Start with a low polarity eluent (e.g., 70:30 hexanes/ethyl acetate) and gradually increase the polarity. Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Single Crystal Growth: The Art and Science of Nucleation

Growing diffraction-quality single crystals is often the most challenging step.[1] It requires creating a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice. For a polar, aromatic molecule like this compound, which has hydrogen bonding capabilities, several techniques are promising.

General Principles and Solvent Selection

The key is to achieve slow crystal growth to minimize defects and obtain a single, well-ordered lattice.[5] Solubility is the most critical property to exploit.[1] The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures, or one where solubility can be gradually reduced.

Table 1: Suggested Solvents for Crystallization Screening

Solvent Class Examples Rationale
Polar Protic Ethanol, Methanol, Isopropanol Good H-bonding capability, may interact favorably with the amine and pyrimidine nitrogens.[6]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate Can dissolve the compound but are less likely to interfere with self-assembly via H-bonds.
Aromatic Toluene, Benzene Aromatic rings can promote packing through π-stacking interactions.[6]

| Non-polar | Hexanes, Heptane | Primarily used as anti-solvents to slowly induce precipitation from a more polar solution. |

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation This is the simplest method and often a good starting point.[1]

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate or acetone) in a small vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. Causality: The gradual increase in concentration as the solvent evaporates slowly drives the system to supersaturation, promoting slow nucleation and growth.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent) This technique is excellent for small quantities of material and allows for very slow changes in solubility.[1]

  • Dissolve the compound (5-10 mg) in a minimal amount of a relatively polar, volatile solvent (the "solvent," e.g., acetone or methanol) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer jar.

  • Add a larger volume of a more non-polar, volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexanes or diethyl ether) to the outer jar.

  • Seal the outer jar tightly.

  • Over time, the more volatile anti-solvent will diffuse into the inner vial, slowly reducing the solubility of the compound and inducing crystallization. Causality: The slow diffusion process ensures a very gradual approach to supersaturation, which is ideal for growing high-quality single crystals.

Protocol 3: Slow Cooling This method is effective if the compound's solubility is significantly temperature-dependent.[5]

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 40-50 °C).

  • Ensure all solid is dissolved. Filter the hot solution through a pre-warmed pipette with a cotton plug into a clean vial to remove any dust or particulate matter which could act as nucleation sites.

  • Seal the vial and place it in an insulated container (e.g., a dewar filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to further promote crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals (ideally 0.1-0.3 mm in size with well-defined faces) are obtained, the process of determining the atomic structure can begin.[7] SC-XRD is a non-destructive technique that provides detailed information about the unit cell dimensions, bond lengths, and bond angles.[8]

Experimental Workflow Diagram

The overall process from crystal to final structure can be visualized as follows:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology
  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal free of cracks or defects.

    • Carefully mount the crystal on a cryoloop or glass fiber using a minimal amount of cryo-protectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Causality: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, leading to higher quality diffraction data.

  • Data Collection:

    • The mounted crystal is exposed to a monochromatic X-ray beam.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.

    • A modern diffractometer will automatically determine the unit cell and an optimal data collection strategy to ensure a complete dataset is collected.

  • Data Reduction and Integration:

    • The collected images are processed to identify the positions and intensities of the diffraction spots.

    • These intensities are integrated, scaled, and corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a reflection file.

  • Structure Solution:

    • This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • This initial map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • An atomic model is built based on the electron density map.

    • This model is then refined against the experimental data using a least-squares algorithm. The positions of the atoms, their displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Finalization:

    • The final refined structure is rigorously validated using software like CHECKCIF. This process checks for geometric consistency, missed symmetry, and other potential issues.

    • The final structural data is compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

Predicted Structural Features of this compound

While the exact structure is unknown, we can make expert predictions based on known structures of similar aminopyrimidines.

Intramolecular Geometry

Table 2: Predicted Bond Lengths and Angles

Feature Predicted Value Basis for Prediction
Pyrimidine C-N bonds 1.33 - 1.35 Å Typical for aromatic C-N bonds in pyrimidine rings.[9]
Pyrimidine C-C bonds 1.38 - 1.40 Å Consistent with aromatic C-C bonds.[9]
C5-N(amine) bond ~1.40 Å Shorter than a typical C-N single bond due to resonance with the aromatic ring.
N(amine)-C(methyl) bond ~1.47 Å Standard C-N single bond length.

| C-N-C bond angle (in ring) | ~115-128° | Dependent on position in the six-membered ring.[9] |

The pyrimidine ring is expected to be essentially planar. The exocyclic amine nitrogen and the methyl carbon may lie slightly out of the plane of the ring.

Supramolecular Interactions and Crystal Packing

The key feature governing the crystal packing will be hydrogen bonding. The secondary amine (N-H) is a strong hydrogen bond donor, while the two pyrimidine ring nitrogens (N1 and N3) are strong hydrogen bond acceptors.

Potential Hydrogen Bonding Motifs:

  • N-H···N(pyrimidine) Bonds: This is the most probable and strongest intermolecular interaction. It is likely to form chains or dimers, which are common motifs in aminopyrimidine structures.[2][3]

  • Self-Assembly Synthons: Aminopyrimidines are known to form robust supramolecular synthons, such as the R²₂(8) dimer motif, where two molecules form a cyclic arrangement through a pair of N-H···N bonds.[8][10]

Sources

The Aminopyrimidine Core: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of N-methylpyrimidin-5-amine and its Derivatives

Foreword: The Enduring Relevance of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The pyrimidine ring system, a fundamental component of nucleic acids, is a quintessential example of such a scaffold.[1] Its inherent drug-like properties, including metabolic stability and the ability to engage in a multitude of non-covalent interactions, have cemented its status as a cornerstone in the design of novel therapeutics.[1] This guide focuses on a specific, yet profoundly significant, subset of this chemical class: this compound and its derivatives. While the core molecule itself serves as a foundational building block, its substituted analogues have demonstrated a wealth of biological activities, particularly as potent and selective kinase inhibitors. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the known biological activities, underlying mechanisms of action, and key structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series.

The this compound Core: A Strategic Starting Point

The this compound moiety, in its unadorned state, is a versatile chemical intermediate. Its synthesis, while not extensively detailed in the literature for the core compound itself, can be reliably achieved through established synthetic methodologies. A plausible and efficient route involves the reductive amination of pyrimidine-5-carbaldehyde with methylamine. This approach offers a direct and scalable method for the preparation of the core scaffold, which can then be further elaborated to generate diverse libraries of substituted analogues for biological screening.

Proposed Synthetic Workflow: Reductive Amination

Reductive Amination Workflow pyrimidine_carbaldehyde Pyrimidine-5-carbaldehyde imine_intermediate Schiff Base (Imine) Intermediate pyrimidine_carbaldehyde->imine_intermediate Condensation methylamine Methylamine (CH3NH2) methylamine->imine_intermediate final_product This compound imine_intermediate->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->final_product

Caption: Proposed synthetic workflow for this compound via reductive amination.

Kinase Inhibition: The Predominant Biological Activity of this compound Derivatives

The vast majority of reported biological activities for derivatives of the this compound scaffold are centered on the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The aminopyrimidine core has proven to be an exceptional pharmacophore for targeting the ATP-binding site of a wide array of kinases.

Targeting the Janus Kinase (JAK) Family

Derivatives of aminopyrimidines have emerged as potent inhibitors of the Janus kinase (JAK) family, which are critical mediators of cytokine signaling. Constitutive activation of the JAK-STAT pathway is a key driver in various myeloproliferative neoplasms (MPNs).

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. One notable compound, A8 , demonstrated an IC50 of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2).[2] In cellular assays, A8 effectively inhibited the phosphorylation of JAK2 and its downstream targets, leading to cell cycle arrest and apoptosis in JAK2-dependent cell lines.

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2Reference
A8 JAK2538.6-fold54.6-fold41.2-fold[2]
Inhibition of BCR-ABL and Src Family Kinases

The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). Aminopyrimidine-based compounds have been successfully developed as inhibitors of this oncogenic kinase. For instance, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated as Bcr-Abl inhibitors, with one compound showing activity comparable to the established drug, imatinib.[3]

Furthermore, dual Src/Abl kinase inhibitors based on a 2-(aminopyrimidinyl)thiazole-5-carboxamide scaffold have been identified. These compounds exhibit potent antiproliferative activity against both hematological and solid tumor cell lines.

Aurora Kinase Inhibition and Anti-mitotic Activity

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers. A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of both Aurora A and Aurora B kinases. The lead compound in this series, CYC116 , displayed Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively.[4] Inhibition of these kinases by CYC116 leads to aberrant mitotic phenotypes, increased polyploidy, and ultimately, cell death in cancer cell lines.

Checkpoint Kinase 1 (CHK1) Inhibition in Hematologic Malignancies

CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. Through rational drug design, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as highly potent and selective CHK1 inhibitors.[5] The standout compound, (R)-17 , exhibited an IC50 of 0.4 nM for CHK1 with over 4300-fold selectivity against the related kinase, CHK2.[5] This compound demonstrated significant tumor growth inhibition in a xenograft model of a hematologic malignancy.[5]

Kinase_Inhibition_Pathways cluster_JAK JAK-STAT Pathway cluster_BCR_ABL BCR-ABL Pathway cluster_Aurora Mitotic Regulation JAK2 JAK2 STAT STAT JAK2->STAT Phosphorylation Proliferation Cell Proliferation & Survival STAT->Proliferation A8 A8 (Derivative) A8->JAK2 Inhibits BCR_ABL BCR-ABL Downstream Downstream Effectors BCR_ABL->Downstream CML CML Pathogenesis Downstream->CML Triazole_Derivative Triazole Derivative Triazole_Derivative->BCR_ABL Inhibits Aurora_A_B Aurora A/B Kinases Mitosis Proper Mitosis Aurora_A_B->Mitosis CYC116 CYC116 (Derivative) CYC116->Aurora_A_B Inhibits

Caption: Signaling pathways targeted by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The extensive research into aminopyrimidine-based kinase inhibitors has yielded valuable SAR insights that can guide the design of future drug candidates.

  • Substitution at the 2- and 4-positions: The pyrimidine ring serves as a scaffold that orients substituents for optimal interaction with the kinase hinge region. The 2-amino group is a crucial hydrogen bond donor. Modifications at the 4-position with larger, often aromatic or heteroaromatic groups, can enhance potency and selectivity by accessing specific pockets within the ATP-binding site.

  • The Role of the 5-position: While many potent inhibitors are based on the 2-aminopyrimidine scaffold, the 5-position offers a vector for further optimization of physicochemical properties and target engagement.

  • N-alkylation: The N-methyl group in this compound can influence solubility and membrane permeability. In more complex derivatives, the nature of the N-substituent can be critical for achieving high potency and selectivity.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides a generalized protocol for a key biological assay used to evaluate the activity of aminopyrimidine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory activity (IC50) of test compounds against a specific protein kinase.

Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the europium donor and the fluorescent tracer acceptor. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., JAK2, Aurora A)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Fluorescently labeled Kinase Tracer

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, black)

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) with an excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks and Future Directions

The this compound scaffold and its derivatives represent a rich and fertile ground for the discovery of novel therapeutics. The extensive body of work on aminopyrimidine-based kinase inhibitors provides a strong foundation for the continued development of this chemical class. Future research efforts should focus on:

  • Exploring Novel Kinase Targets: While significant success has been achieved in targeting well-established oncogenic kinases, the versatility of the aminopyrimidine scaffold suggests that it could be adapted to inhibit other kinase families implicated in a broader range of diseases.

  • Optimizing Pharmacokinetic Properties: A key challenge in drug development is achieving a favorable ADME (absorption, distribution, metabolism, and excretion) profile. Further medicinal chemistry efforts to fine-tune the physicochemical properties of these compounds will be crucial for their clinical translation.

  • Elucidating Off-Target Effects: A thorough understanding of the selectivity profile of any new drug candidate is paramount. Comprehensive kinome screening and cellular profiling will be essential to identify and mitigate potential off-target activities.

References

  • Tian, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
  • EvitaChem. (n.d.). Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5.
  • Di Martino, R. M., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-18.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4346-60.
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N.
  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
  • BenchChem. (n.d.). This compound | 40492-24-8.
  • BenchChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
  • Simone, M., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Chemistry – A European Journal, 24(40), 10076-10089.
  • Madia, V. N., et al. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 25(18), 4248.
  • Annang, F., et al. (2020). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Molecules, 25(15), 3467.
  • BLDpharm. (n.d.). 1383916-51-5|N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.
  • Szychta, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953.
  • Al-Ostoot, F. H., et al. (2018).
  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62.
  • National Center for Biotechnology Information. (n.d.). Pyrimidin-5-amine.
  • BenchChem. (n.d.). This compound | 40492-24-8.

Sources

Elucidating the Therapeutic Landscape of N-methylpyrimidin-5-amine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The N-methylpyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to form key interactions with biological macromolecules have positioned it as a focal point in the quest for novel therapeutics. This guide provides an in-depth exploration of the known and potential therapeutic targets of this compound derivatives, with a primary focus on protein kinases. Furthermore, it offers a comprehensive framework of robust, field-proven methodologies for the deconvolution and validation of these targets, intended to equip researchers and drug development professionals with the necessary tools to navigate this promising chemical space.

The this compound Scaffold: A Privileged Core in Drug Discovery

The pyrimidine ring is a fundamental heterocycle, integral to the structure of nucleic acids and a variety of vitamins.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] The this compound scaffold, a specific subset of this class, offers a unique combination of structural features. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor, facilitating strong and specific interactions with the active sites of biological targets like enzymes and receptors.[2] This versatility has made pyrimidine-based structures a recurring motif in the design of targeted therapeutic agents.[6][7]

Identified and Potential Therapeutic Targets

The primary therapeutic potential of this compound derivatives, as suggested by extensive research, lies in the inhibition of protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Protein Kinases: The Dominant Target Class

The structural similarity of the aminopyrimidine core to the adenine moiety of ATP allows these derivatives to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating immune responses and hematopoietic cell development.[8] Mutations, such as the JAK2V617F mutation, lead to constitutive activation of this pathway and are a primary driver of myeloproliferative neoplasms (MPNs).[8][9] Several studies have identified this compound and related aminopyrimidine derivatives as potent and selective inhibitors of JAK2.[8][9] For instance, one study described a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives that exhibited excellent potency against JAK2 kinase with high selectivity over other JAK family members (JAK1, JAK3, TYK2).[8][9] This selectivity is critical for minimizing side effects associated with the inhibition of other JAK isoforms.[8]

  • Src/Abl Kinases: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myelogenous leukemia (CML).[10][11] Dasatinib, a potent dual Src/Abl inhibitor, features a 2-aminopyrimidine core and has demonstrated significant clinical efficacy.[10] Research into related scaffolds, such as N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine, has shown promising Bcr-Abl inhibitory activity, suggesting this target class is highly susceptible to modulation by aminopyrimidine derivatives.[11]

  • Aurora Kinases: Aurora kinases (A and B) are essential serine/threonine kinases that regulate mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[12] N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of both Aurora A and B kinases.[12] The lead compound from this series, CYC116, demonstrated anticancer activity in preclinical models and progressed to clinical trials.[12]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors. Aminopyrimidine-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs).[13] Recent efforts have focused on designing derivatives that can overcome resistance mutations, such as C797S.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a fundamental aspect of cancer.[14] Fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, have been investigated as CDK2 inhibitors for cancers like hepatocellular carcinoma and colorectal cancer.[14]

  • hSMG-1 Kinase: The human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase is involved in nonsense-mediated RNA decay and cellular stress responses, making it a potential cancer target. Pyrimidine derivatives have been identified as the first selective inhibitors of hSMG-1.[15]

Other Potential Target Classes

While kinases are the most prominent targets, the versatility of the pyrimidine scaffold suggests potential activity against other enzyme families and in different therapeutic areas.

  • Anti-inflammatory Targets: Pyrimidine derivatives have shown anti-inflammatory activity, potentially through the inhibition of targets like p38α MAP kinase and cyclooxygenase (COX) enzymes.[1][16][17] Some derivatives exhibit high selectivity for COX-2 over COX-1, which could translate to a better gastrointestinal safety profile.[16][17]

  • Antimicrobial Targets: The pyrimidine core is present in compounds with antibacterial and antifungal properties.[6][18] The specific molecular targets in these organisms are varied and represent an area for further investigation.

A Framework for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug development. The following section outlines a logical, multi-step workflow for the deconvolution and validation of therapeutic targets for novel this compound derivatives.

Phase 1: Target Hypothesis Generation and Initial Screening

The initial phase aims to narrow down the vast field of potential targets to a manageable number of high-probability candidates.

Workflow for Initial Target Identification

G cluster_0 In Silico & Screening Compound This compound Derivative Library Docking Computational Docking (Kinome-wide, etc.) Compound->Docking Virtual Screening Screening High-Throughput Screen (e.g., Kinase Panel) Compound->Screening Biochemical Assay Hits Prioritized Target Hypotheses Docking->Hits Screening->Hits

Caption: Initial workflow for generating target hypotheses.

Experimental Protocols:

  • Computational Docking:

    • Rationale: To virtually screen a library of this compound derivatives against a panel of known protein structures (e.g., the human kinome) to predict binding affinities and poses. This is a cost-effective first step to prioritize targets.

    • Methodology:

      • Prepare 3D structures of the derivative library.

      • Obtain crystal structures of potential protein targets from the Protein Data Bank (PDB).

      • Define the binding site (typically the ATP-binding pocket for kinases).

      • Utilize docking software (e.g., AutoDock, Glide) to predict the binding energy and conformation of each derivative within the target's active site.

      • Rank derivatives and targets based on predicted binding scores for subsequent experimental validation.

  • High-Throughput Kinase Panel Screening:

    • Rationale: To experimentally measure the inhibitory activity of a lead compound against a large, representative panel of human kinases at a fixed concentration. This provides a broad overview of the compound's selectivity profile.

    • Methodology:

      • Select a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

      • Provide the test compound at a specified concentration (e.g., 1 µM).

      • The service will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based) against a panel of hundreds of kinases.

      • Results are typically provided as percent inhibition relative to a control. Targets showing significant inhibition (e.g., >50%) are considered primary "hits."

Phase 2: In Vitro Target Engagement and Potency

Once initial hits are identified, the next step is to quantify the interaction between the compound and the purified target protein.

Data Summary for In Vitro Potency

ParameterDescriptionTypical UnitsSignificance
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.nM, µMMeasures functional potency.
Kᵢ Inhibition constant; a measure of the binding affinity of the inhibitor to the enzyme.nM, µMMore precise measure of affinity than IC₅₀.
Kₑ Dissociation constant; measures the direct binding affinity between compound and target.nM, µMGold standard for quantifying binding strength.

Experimental Protocols:

  • Biochemical IC₅₀ Determination (e.g., ADP-Glo™ Assay for Kinases):

    • Rationale: To determine the concentration-dependent inhibitory effect of the compound on the activity of the purified target kinase. This is a self-validating system when proper controls are included.

    • Methodology:

      • Set up reactions in a multi-well plate containing the purified kinase, its specific substrate, and ATP.

      • Add the this compound derivative across a range of concentrations (e.g., 10-point serial dilution).

      • Include controls: a "no inhibitor" (vehicle, e.g., DMSO) control for 0% inhibition and a known potent inhibitor as a positive control.

      • Incubate to allow the kinase reaction to proceed.

      • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.

      • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

      • Measure luminescence. The signal is proportional to kinase activity.

      • Plot percent inhibition versus log[inhibitor concentration] and fit to a dose-response curve to calculate the IC₅₀ value.

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its intended target within the complex environment of a living cell is a crucial validation step.

Signaling Pathway Example: JAK-STAT Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Transcription Gene Transcription (Proliferation, etc.) Nucleus->Transcription Inhibitor This compound Derivative Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols:

  • Western Blot for Downstream Pathway Modulation:

    • Rationale: To determine if the compound inhibits the signaling pathway downstream of the target kinase in a cellular context. For a JAK2 inhibitor, this would mean measuring the reduction in phosphorylated STAT (p-STAT).[8][9]

    • Methodology:

      • Culture a relevant cell line (e.g., a human cell line with a JAK2V617F mutation).

      • Treat cells with the this compound derivative at various concentrations for a specified time. Include a vehicle control.

      • Lyse the cells to extract total protein.

      • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream protein (e.g., anti-p-STAT) and the total form of the protein (e.g., anti-total-STAT). The total protein serves as a loading control, which is essential for self-validation.

      • Add secondary antibodies conjugated to an enzyme (e.g., HRP).

      • Add a chemiluminescent substrate and image the resulting bands. A dose-dependent decrease in the p-STAT signal relative to the total-STAT signal validates cellular pathway inhibition.

  • Cellular Thermal Shift Assay (CETSA®):

    • Rationale: To provide direct evidence of compound-target engagement in living cells or cell lysates. The principle is that a protein becomes more thermally stable when a ligand is bound to it.

    • Methodology:

      • Treat intact cells or cell lysate with the test compound or vehicle control.

      • Aliquot the samples and heat them across a range of temperatures.

      • Cool the samples and centrifuge to pellet aggregated, denatured proteins.

      • Collect the supernatant containing the soluble, stable protein fraction.

      • Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other protein detection methods.

      • In the presence of the binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift." This shift is direct proof of target engagement.

Conclusion and Future Perspectives

The this compound scaffold and its relatives are a rich source of potent and selective kinase inhibitors with significant therapeutic potential, particularly in oncology.[7][19] The primary targets identified to date include key drivers of cancer and inflammatory diseases, such as JAK2, Bcr-Abl, and Aurora kinases. The future of drug discovery with this scaffold lies in the rational design of next-generation inhibitors with improved selectivity, the ability to overcome clinical resistance, and the exploration of novel kinase and non-kinase targets. The systematic application of the target validation framework outlined in this guide—from in silico analysis to direct cellular engagement assays—is paramount to successfully translating the chemical promise of these derivatives into clinically effective therapies.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023).
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
  • A review on pyrimidine‐based derivatives: Synthesis and their biological applic
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (n.d.).
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed.
  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). PubMed.
  • Identification of pyrimidine derivatives as hSMG-1 inhibitors. (2012). PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.).
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). PubMed.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI.
  • Pyrimidine compounds that show pharmacological activity. (n.d.).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.).
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • This compound | 40492-24-8. (n.d.). Benchchem.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2025).
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025).
  • Pyrazolopyranopyrimidines as a Class of Anti-Inflammatory Agents. (2025).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.

Sources

The Architectural Versatility of Pyrimidine Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of biologically active molecules.[1][2] The introduction of an amine functionality to this privileged core gives rise to pyrimidine amine compounds, a chemical class exhibiting a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive literature review of pyrimidine amine compounds, delving into their synthesis, diverse biological applications, and the critical structure-activity relationships that govern their therapeutic potential. With a focus on their roles as anticancer, antimicrobial, and kinase-inhibiting agents, this document serves as an in-depth resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, is a ubiquitous motif in nature.[3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the chemistry of life.[1][4] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for synthetic and medicinal chemists. The addition of amino groups to the pyrimidine scaffold dramatically expands its chemical space and biological activity, offering multiple points for hydrogen bonding and further functionalization.[5] These interactions are crucial for the high-affinity binding to biological targets, making pyrimidine amines a highly sought-after class of compounds in drug discovery.[6]

This guide will explore the synthetic strategies employed to construct these vital compounds, the vast array of their biological activities, and the nuanced structure-activity relationships that drive their efficacy.

Synthetic Strategies for Pyrimidine Amine Scaffolds

The construction of the pyrimidine amine core can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

One of the most traditional and widely used methods for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. To obtain pyrimidine amines, guanidine is a common and effective reagent.

Experimental Protocol: Synthesis of a Substituted 2-Aminopyrimidine

This protocol describes a general procedure for the synthesis of a 2-aminopyrimidine derivative via the condensation of a chalcone with guanidine nitrate.

Materials:

  • Substituted chalcone (1.0 eq)

  • Guanidine nitrate (1.2 eq)

  • Sodium ethoxide (2.0 eq)

  • Absolute ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Dissolve the substituted chalcone in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.

  • Add guanidine nitrate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH to neutral using a dilute acid (e.g., HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

Modern Synthetic Approaches

Modern organic synthesis has introduced more efficient and versatile methods for constructing pyrimidine amines. These include transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.[3][7] For instance, palladium-catalyzed reactions are frequently employed for the amination of chloropyrimidines, allowing for the introduction of a wide range of amine substituents.[8] Microwave-assisted synthesis has also gained traction as it often leads to shorter reaction times, higher yields, and is considered more environmentally friendly.[7]

Synthesis_Workflow cluster_classical Classical Condensation cluster_modern Modern Cross-Coupling Chalcone Chalcone Condensation Condensation (Base Catalyzed) Chalcone->Condensation Guanidine Guanidine Guanidine->Condensation Aminopyrimidine 2-Aminopyrimidine Condensation->Aminopyrimidine Chloropyrimidine Chloropyrimidine Coupling Pd-Catalyzed Cross-Coupling Chloropyrimidine->Coupling Amine Primary/Secondary Amine Amine->Coupling Substituted_Aminopyrimidine Substituted Pyrimidine Amine Coupling->Substituted_Aminopyrimidine Anticancer_Mechanism PyrimidineAmine Pyrimidine Amine Derivative Kinase Protein Kinase (e.g., CDK2, Aurora Kinase) PyrimidineAmine->Kinase Inhibits CellCycle Cell Cycle Progression PyrimidineAmine->CellCycle Arrests Apoptosis Apoptosis PyrimidineAmine->Apoptosis Induces Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Phosphorylation Phosphorylation->CellCycle Promotes

Caption: Mechanism of action for pyrimidine amine kinase inhibitors.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrimidine amines have emerged as a promising class of compounds with potent activity against a range of pathogens, including bacteria and fungi. [9][10][11]The combination of a pyrimidine core with other bioactive moieties, such as indole, has been shown to enhance antimicrobial efficacy. [7] The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the pyrimidine ring are critical for their antimicrobial activity. For example, the presence of electron-withdrawing groups on a phenyl substituent can improve the antimicrobial activity against certain bacterial and fungal strains. [9]

Kinase Inhibitory Activity

Beyond their application in oncology, pyrimidine amines are extensively explored as inhibitors of various kinases involved in other diseases. The pyrimidine core serves as an excellent scaffold for designing kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. [6]This has led to the development of pyrimidine-based inhibitors for kinases implicated in inflammatory diseases, neurodegenerative disorders, and viral infections. [6][12]For instance, pyrrolo[2,3-d]pyrimidine-4-amines have been investigated as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases, a target for antimalarial drugs. [12]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine amine derivatives can be finely tuned by strategic modifications at various positions of the pyrimidine ring and its amino substituents. [2][3]Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates.

Position of SubstitutionSubstituent TypeImpact on Biological ActivityTarget Class
C2-Amine Aromatic/Heterocyclic ringsOften crucial for binding to the hinge region of kinases. [6]Kinases
C4-Amine Substituted anilines, aliphatic aminesModulates selectivity and potency. [13]Kinases, various enzymes
C5-Position Halogens, small alkyl groupsCan influence potency and selectivity by interacting with the gatekeeper residue in kinases. [6]Kinases
C6-Position Phenyl, substituted phenylCan impact overall conformation and interaction with the target protein. [9]Various

This table provides a generalized summary. Specific SAR is highly dependent on the target and the overall scaffold.

The SAR of pyrimidine-2,4-diamines as anticancer agents, for example, is well-documented. The amino group at the C2 position often forms a key hydrogen bond with the kinase hinge region, while substituents at the C4 and C5 positions can be modified to enhance potency and selectivity. [5]

Conclusion and Future Perspectives

Pyrimidine amine compounds represent a versatile and highly valuable scaffold in modern drug discovery. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has cemented their importance in medicinal chemistry. The extensive research into their anticancer, antimicrobial, and kinase inhibitory activities continues to yield promising new therapeutic leads. Future efforts in this field will likely focus on the development of more selective and potent inhibitors through advanced computational modeling and innovative synthetic strategies. The exploration of novel substitution patterns and the hybridization of the pyrimidine amine core with other pharmacophores will undoubtedly lead to the discovery of next-generation therapeutics for a host of challenging diseases.

References

  • Bhat, A. R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules.

  • Patel, K., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences.

  • BenchChem. (2025).
  • Kumar, R., et al. (2013). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
  • Kumar, R. S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of Saudi Chemical Society.
  • Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.

  • Sharma, A., et al. (2014). An overview on synthesis and biological activity of pyrimidines. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.

  • Scott, J. D., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.

  • Sharma, P., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies.
  • de Villiers, K. A., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem.

  • Sharma, S., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kamal, A., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-Cancer Drug Discovery.

  • Jadhav, S. D., & Baravkar, A. A. (2022). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research.
  • Abdel-rahman, A. A. H., et al. (2018). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Sharma, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences.
  • Kumari, S., et al. (2019). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.
  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.

Sources

safety, handling, and storage of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety, Handling, and Storage of N-methylpyrimidin-5-amine

Introduction

This compound (CAS No. 40492-24-8) is a heterocyclic amine featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development.[1] Its utility as a building block for more complex molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure safe laboratory operations. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for this compound, grounded in established safety data and best practices. The objective is to empower researchers to manage this compound responsibly, minimizing risk while maintaining scientific integrity.

Hazard Identification and Mandatory Risk Assessment

A foundational principle of laboratory safety is the proactive identification and mitigation of risks. This compound is classified as a hazardous substance, and a formal risk assessment must be conducted before any handling or experimental use.

The compound is categorized under the Globally Harmonized System (GHS) with the following classifications:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [2]

Based on the toxicological data of structurally similar pyrimidine amines, it is also prudent to treat this compound as potentially harmful if swallowed or inhaled.[3][4][5]

Table 1: Physicochemical and GHS Hazard Data
PropertyDataReference(s)
Chemical Name This compound[6]
CAS Number 40492-24-8[2]
Molecular Formula C₅H₇N₃[6]
Molecular Weight 109.13 g/mol [3][7]
Appearance White to yellow solid[8]
Boiling Point ~230°C at 760 mmHg[7]
GHS Pictogram [2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Stmts. P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]
Workflow 1: Pre-Handling Risk Assessment

Before commencing any work, the following risk assessment workflow must be completed. This process is not merely a checklist but a critical thinking exercise to ensure all safety measures are in place.

G A 1. Identify Hazards Review SDS for this compound. (H315, H319, H335) B 2. Evaluate Experimental Protocol - Quantity of material? - Will dust or aerosols be generated? - Duration of handling? A->B C 3. Assess Exposure Potential - Inhalation (dust/vapor) - Dermal (direct contact) - Ocular (splash) B->C D 4. Select & Verify Controls C->D E Engineering Controls - Certified Chemical Fume Hood? - Accessible Eyewash/Shower? D->E F Personal Protective Equipment (PPE) - Correct gloves (Nitrile)? - Goggles/Face Shield? - Lab Coat? D->F G 5. Is Risk Adequately Controlled? E->G F->G H PROCEED WITH EXPERIMENT G->H Yes I STOP Re-evaluate protocol or controls. Consult EHS. G->I No

Caption: A mandatory risk assessment workflow to be completed before handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a combination of robust engineering controls and appropriate PPE. The causality is clear: engineering controls provide the primary barrier by containing the hazard at its source, while PPE offers the final layer of protection for the operator.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For all procedures involving weighing, transferring, or preparing solutions where dust or aerosols can be generated, the use of a certified chemical fume hood is mandatory.[2][9] This is critical to mitigate the risk of respiratory irritation.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[9] Proximity to this equipment is crucial for effective first aid in the event of accidental contact.

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Table 2: Personal Protective Equipment (PPE) Mandates
Protection TypeSpecification/StandardRationale for Use
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[9]Protects against splashes and airborne particles, preventing serious eye irritation as per hazard statement H319.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[2][9]Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves must be inspected before use and disposed of after contamination.[10][11]
Body Protection A long-sleeved laboratory coat.[9]Minimizes the risk of skin contact on arms and clothing from accidental spills or splashes.
Respiratory Protection Use only in a chemical fume hood. If a fume hood is not available or if aerosolization is significant, a NIOSH/MSHA-approved respirator is required.[9][11]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation (H335).[2]

Protocols for Safe Handling and Use

Adherence to standardized protocols is essential for minimizing risk. The following steps provide a validated methodology for handling solid this compound.

Step-by-Step Handling Protocol:

  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the hood.

  • Don PPE: Put on all required PPE as specified in Table 2 before opening the chemical container.

  • Weighing and Transfer:

    • Open the container inside the fume hood to prevent the escape of dust into the laboratory environment.

    • Use a clean spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

    • Once the transfer is complete, securely close the primary container.

  • Dissolution: If preparing a solution, add the solvent slowly to the vessel containing the solid. This minimizes the potential for splashing.

  • Post-Handling:

    • Clean any residual material from the spatula and work surface within the fume hood using a solvent-dampened wipe.

    • Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.[12]

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Chemical Incompatibilities: To prevent hazardous reactions, avoid contact with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[1][13]

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • General Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[2][7][10] Some suppliers recommend storing in a dark place at temperatures between 2-8°C.[7][8]

  • Container Integrity: Keep the container tightly closed to prevent moisture absorption and contamination.[2][7]

  • Segregation: Store locked up and segregated from incompatible materials as listed above.[2][13] The rationale for segregation is to prevent accidental mixing which could lead to vigorous, uncontrolled reactions.

Emergency Procedures

In the event of an emergency, a rapid and informed response is critical. All personnel must be familiar with the following procedures.

Table 3: First Aid Emergency Response
Exposure RouteImmediate ActionReference(s)
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][10][14]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[2][14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10][14]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][15]
Accidental Release Measures (Spills)

The response to a spill depends on its scale and the immediate hazards.

  • Minor Spill (Small quantity, contained within a fume hood):

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE (Table 2).

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[2][16]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10][12]

    • Wipe the spill area with a damp cloth, and place the cloth in the waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.[16][17]

  • Major Spill (Large quantity, outside of containment, or if you feel unsafe):

    • Evacuate the immediate area, alerting all nearby personnel.

    • If the spill poses a fire or inhalation hazard to the building, activate the nearest fire alarm.

    • Close the doors to the affected area.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety) from a safe location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[18]

Workflow 2: Chemical Spill Response Flowchart

G A Spill Occurs B Assess Situation Is the spill large, uncontained, or are you unsure/unsafe? A->B C MAJOR SPILL B->C Yes D MINOR SPILL B->D No E 1. Evacuate Area 2. Alert Others 3. Call Emergency Response / EHS C->E F 1. Alert Colleagues 2. Don Appropriate PPE 3. Contain & Absorb Spill D->F G Wait for Trained Responders E->G H Collect waste into a sealed, labeled container. F->H K Report Incident G->K I Decontaminate spill area. H->I J Dispose of waste via institutional guidelines. I->J J->K

Caption: A decision-making flowchart for responding to a spill of this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][10][15]

  • Specific Hazards: Thermal decomposition can lead to the release of hazardous combustion products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][15]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[2]

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[9]

  • Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all applicable local, state, and federal regulations.[2][19] Do not dispose of down the drain or in regular trash.[11]

References

  • N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS). (n.d.). LookChem.
  • This compound Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. (n.d.). EvitaChem.
  • N,N-dimethylpyrimidin-5-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH, Centers for Disease Control and Prevention.
  • Ambeed Safety Data Sheet. (n.d.). Ambeed, Inc.
  • cas 40492-24-8|| where to buy this compound. (n.d.). Chemenu.
  • SAFETY DATA SHEET - 5-Aminoindan. (2023, September 21). Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Spill-Procedures. (n.d.). University of California, Santa Cruz.
  • 2-Methylpyrimidin-5-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • N-methylpyrimidin-2-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET - N,N-dimethylpyridin-4-amine. (2021, October 7). Sigma-Aldrich.
  • Safety Data Sheet - N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. (n.d.). Jubilant Ingrevia.
  • MATERIAL SAFETY DATA SHEETS MOXONIDINE. (n.d.). Cleanchem Laboratories.
  • SAFETY DATA SHEET - 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025, December 18). Fisher Scientific.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • Section 5: Firefighting Measures. (n.d.). Occupational Safety and Health Administration.
  • This compound;40492-24-8. (n.d.). ABI Chem.
  • Personal protective equipment for handling 4-Methoxypyrimidin-5-ol. (n.d.). Benchchem.
  • SAFETY DATA SHEET - methyl 6-amino-5-fluoro-2-methylpyrimidine-4-carboxylate. (n.d.). Enamine.
  • Personal protective equipment for handling 3-Ethyl-5-methyl-2-vinylpyrazine-d3. (n.d.). Benchchem.
  • 4-Methylpyrimidin-5-amine. (n.d.). ChemicalBook.
  • Chemical Spill Procedures. (n.d.). Cornell EHS.
  • How to Clean Up a Chemical Spill: Quick and Easy Methods. (2024, July 24). MSC.
  • Pyrimidin-5-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • Safe Handling and Disposal of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide. (n.d.). Benchchem.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM, U.S. Department of Health & Human Services.
  • N,N,5-Trimethylpyrimidin-4-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • N-[(5-methyl-2-pyridinyl)methyl]pyrimidin-5-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET - Acetonitrile. (2025, August 8). Sigma-Aldrich.
  • 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-: Human health tier II assessment. (2016, February 5). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,8-diazabicyclo[5.4.0]undec-7-ene. (2025, September 13). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.
  • 2-Methylpyrimidin-4-amine. (n.d.). PubChem, National Center for Biotechnology Information.
  • This compound. (n.d.). Benchchem.
  • 5-Pyrimidinamine SDS, 591-55-9 Safety Data Sheets. (n.d.). ECHEMI.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-methylpyrimidin-5-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Building Block

In the landscape of medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in bioactive compounds. The aminopyrimidine core is a quintessential example of such a scaffold, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] N-methylpyrimidin-5-amine, a specific and functionalized member of this class, represents a particularly versatile and strategic building block. Its bifunctional nature, featuring a nucleophilic secondary amine and an electron-deficient heterocyclic ring, allows for its precise incorporation into complex molecular architectures.[3]

This guide moves beyond a mere recitation of facts to provide a deeper understanding of why and how this compound is effectively utilized. We will explore its reactivity, delve into its application in the synthesis of high-value compounds like kinase inhibitors, and provide detailed, field-proven protocols that underscore the causality behind each experimental step.

Chemical Profile and Reactivity

The synthetic utility of this compound is rooted in its distinct electronic and structural features. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is crucial for its participation in reactions such as nucleophilic aromatic substitution (SNAr). The secondary amine at the C5 position, with a pKa that renders it a potent nucleophile under appropriate basic conditions, serves as the primary reactive handle for building molecular complexity.[4]

PropertyValueSource
Molecular Formula C₅H₇N₃[3]
Molecular Weight 109.13 g/mol [3]
Boiling Point 230°C at 760 mmHg[5]
Melting Point 90-95°C[3]
Appearance Colorless to pale yellow crystalline solid[3]
Solubility Soluble in most organic solvents (ethanol, acetone, dichloromethane)[3]

The methyl group on the amine is not merely a passive substituent. It sterically influences the local environment and electronically enhances the nucleophilicity of the nitrogen atom compared to its primary amine counterpart, 5-aminopyrimidine. This enhanced nucleophilicity can be critical for achieving efficient reactions, particularly with sterically hindered or less reactive electrophiles.[4]

Core Synthetic Application I: Cornerstone in Kinase Inhibitor Synthesis via SNAr

One of the most powerful applications of aminopyrimidines is in the synthesis of protein kinase inhibitors.[1][6][7] The blockbuster anti-cancer drug Imatinib (Gleevec®) is a paradigm, featuring a core 2-aminopyrimidine structure.[8][9] The synthesis of Imatinib and its analogues frequently employs a nucleophilic aromatic substitution (SNAr) strategy, where an aminopyrimidine derivative displaces a leaving group on an electrophilic partner.

The logic behind this strategy is compelling: the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, especially when activated with good leaving groups like chlorine atoms.[10] this compound, while not directly a part of the Imatinib structure, serves as an excellent model compound to illustrate the principles of using related aminopyrimidines in such syntheses. A key intermediate in many kinase inhibitor syntheses is N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is constructed using similar principles.[11]

Below is a representative workflow illustrating how an N-methylated aminopyrimidine can be used in a sequential SNAr reaction, a common pathway in drug development.

snAr_workflow reagent1 2,4-Dichloropyrimidine intermediate Intermediate A (Monosubstituted Pyrimidine) reagent1->intermediate SₙAr Reaction 1 (e.g., DIPEA, n-BuOH) reagent2 This compound (Nucleophile 1) reagent2->intermediate product Final Product (Disubstituted Pyrimidine) intermediate->product SₙAr Reaction 2 (e.g., NaH, DMF) reagent3 Aniline Derivative (Nucleophile 2) reagent3->product B_H_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L)₂(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)(L)₂(NR'R'') Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product HX_Base Base-H⁺X⁻ Amido_Complex->HX_Base Catalyst_Regen Catalyst Regeneration center ArX Ar-X ArX->OA_Complex Amine HNR'R'' + Base Amine->Amine_Complex

Sources

N-methylpyrimidin-5-amine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its versatility, arising from its ability to engage in diverse biological interactions and its synthetic tractability.[4] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] This guide focuses on a specific, yet highly promising derivative: N-methylpyrimidin-5-amine. We will explore its strategic value as a scaffold, detailing its synthesis, derivatization, and application in the design of targeted therapeutics, with a particular emphasis on kinase inhibitors.

The this compound Scaffold: A Strategic Overview

The this compound scaffold offers a unique combination of features for the medicinal chemist. The pyrimidine core itself provides a rigid framework with strategically placed nitrogen atoms that can act as hydrogen bond acceptors. The 5-amino group introduces a key vector for substitution, allowing for the exploration of structure-activity relationships (SAR). The N-methyl group, while seemingly simple, can play a crucial role in modulating solubility, metabolic stability, and target engagement by influencing the local electronic environment and conformational preferences.

Synthesis and Derivatization: Building a Focused Library

A robust and reproducible synthetic route is paramount for the successful application of any scaffold. The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the N-methylation of 5-aminopyrimidine. This protocol is designed to be self-validating through in-process controls and characterization of the final product.

Reaction Scheme:

Synthesis of this compound start 5-Aminopyrimidine product This compound start->product N-methylation reagents Methyl iodide (CH3I) Potassium carbonate (K2CO3) Acetonitrile (CH3CN) Buchwald-Hartwig Amination scaffold This compound product N-Aryl-N-methylpyrimidin-5-amine scaffold->product aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene JAK-STAT Pathway Inhibition cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak activates cytokine Cytokine cytokine->receptor stat STAT jak->stat phosphorylates dimer STAT Dimer stat->dimer dimerizes inhibitor This compound Derivative inhibitor->jak inhibits nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene

Sources

Application Notes & Protocols for N-methylpyrimidin-5-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-methylpyrimidin-5-amine

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1] Its derivatives are prized for their diverse biological activities, acting as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1] this compound (CAS: 40492-24-8) is a valuable building block within this class, offering a reactive secondary amine on a versatile heterocyclic scaffold. The strategic placement of the methylamino group at the C5 position allows for its participation in a wide array of chemical transformations, making it a key intermediate for generating libraries of complex molecules for drug discovery and materials science.[2]

This guide provides detailed, field-proven protocols for two of the most powerful and widely used reactions involving this compound and its derivatives: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties & Safety First

Before commencing any experimental work, it is imperative to understand the properties of this compound and to adhere to strict safety protocols. While comprehensive hazard data for this specific compound is limited, its structure as a heterocyclic amine necessitates careful handling.[3][4]

PropertyValueSource
CAS Number 40492-24-8[5]
Molecular Formula C₅H₇N₃[5]
Molecular Weight 109.13 g/mol [5]
Boiling Point ~230 °C at 760 mmHg[5]
Appearance Varies (consult supplier)-
Storage Store at 2-8°C, keep in a dark place[5]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (inspect before use), and safety glasses with side shields conforming to EN166 standards.[3]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[3][6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[3]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Protocol 1: Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is an indispensable palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8] This protocol details the coupling of this compound with an aryl or heteroaryl halide, a key transformation for synthesizing complex molecules with applications as kinase inhibitors and other pharmaceuticals.[9]

Reaction Principle: The reaction involves the oxidative addition of a Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification S1 Oven-dry Schlenk flask S2 Add Pd catalyst, ligand, & base S1->S2 S3 Evacuate & backfill with Ar/N₂ (3x) S2->S3 S4 Add anhydrous solvent S3->S4 R1 Add Aryl Halide & this compound S4->R1 Reagents R2 Heat to 80-110 °C with vigorous stirring R1->R2 R3 Monitor by TLC / LC-MS R2->R3 W1 Cool to RT & dilute with solvent R3->W1 Completion W2 Wash with water & brine W1->W2 W3 Dry organic layer (Na₂SO₄) W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by column chromatography W4->W5

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

Materials:

  • Aryl or heteroaryl halide (e.g., 2-bromopyridine) (1.0 equiv)

  • This compound (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add anhydrous toluene via syringe (to achieve a final concentration of ~0.1 M with respect to the limiting reagent). Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Reagent Addition: To this mixture, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 8-24 hours).[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Scientist's Notes:

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for most aminations. For sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used, though this often requires higher temperatures or longer reaction times.[11]

  • Ligand Choice: Xantphos is a robust, versatile ligand. However, for challenging couplings, other ligands like BINAP or sterically hindered biarylphosphine ligands (e.g., XPhos) might provide better results.[8][11]

  • Solvent: Toluene and dioxane are the most common solvents. They must be anhydrous, as water can deactivate the catalyst and base.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidine Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[12] This protocol is designed for a scenario where a halogenated this compound derivative (e.g., 2-chloro-N-methylpyrimidin-5-amine) is coupled with an arylboronic acid. This reaction is fundamental for elaborating the pyrimidine core into biaryl structures, a common motif in kinase inhibitors.[12][13]

Catalytic Cycle Overview: The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the pyrimidine halide. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the active Pd(0) species.[14]

pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Sources

N-methylpyrimidin-5-amine in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Agrochemicals

In the relentless pursuit of novel and effective crop protection agents, certain molecular scaffolds have emerged as "privileged structures" due to their consistent presence in a wide array of biologically active compounds. The pyrimidine ring system is a quintessential example of such a scaffold. Its derivatives are integral to numerous commercial agrochemicals, demonstrating broad-spectrum activity as fungicides, herbicides, and insecticides.[1] The nitrogen atoms within the heterocyclic ring act as key hydrogen bond acceptors and donors, facilitating precise interactions with biological targets. Furthermore, the pyrimidine core offers multiple positions for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and biological efficacy.

This guide focuses on N-methylpyrimidin-5-amine , a specific and valuable building block for the synthesis of novel agrochemical candidates. The presence of a secondary amine at the 5-position provides a crucial reactive handle for derivatization, enabling the exploration of new chemical space. Understanding the synthesis of this intermediate and its subsequent elaboration into potential agrochemicals, coupled with robust screening protocols, is fundamental for researchers in this field.

These notes provide detailed, field-proven protocols for the synthesis of this compound, its derivatization into a representative agrochemical candidate, and the subsequent biological screening of these compounds. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

PART 1: Synthesis of this compound and a Representative Derivative

The strategic synthesis of the core intermediate and its subsequent derivatization is the first critical step in the discovery pipeline. Here, we present a robust, two-stage process: first, the synthesis of the this compound intermediate via a palladium-catalyzed Buchwald-Hartwig amination, and second, its conversion to a hypothetical fungicidal candidate, an N-aryl amide derivative.

Protocol: Synthesis of this compound (Intermediate 1)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance, making it ideal for this transformation.[2][3][4]

Reaction Scheme:

Caption: Buchwald-Hartwig amination for Intermediate 1 synthesis.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
5-Bromopyrimidine158.985.0 g31.45
Methylamine (2.0 M in THF)31.0623.6 mL47.2
Pd₂(dba)₃915.72288 mg0.315 (1 mol%)
Xantphos578.68549 mg0.944 (3 mol%)
Sodium tert-butoxide (NaOtBu)96.104.53 g47.2
Anhydrous Toluene-100 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromopyrimidine (5.0 g, 31.45 mmol), sodium tert-butoxide (4.53 g, 47.2 mmol), Pd₂(dba)₃ (288 mg, 0.315 mmol), and Xantphos (549 mg, 0.944 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent and Reagent Addition: Add anhydrous toluene (100 mL) via syringe, followed by the methylamine solution in THF (23.6 mL, 47.2 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Quench cautiously with water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Protocol: Synthesis of a Hypothetical Agrochemical (N-(4-chlorophenyl)-N'-methyl-N'-pyrimidin-5-yl)urea (Candidate A1)

Urea derivatives are a common class of agrochemicals. This protocol describes the synthesis of a hypothetical urea-based fungicide or herbicide from Intermediate 1.

Reaction Scheme:

Caption: Urea formation to synthesize Candidate A1.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound109.132.0 g18.32
4-Chlorophenyl isocyanate153.572.81 g18.32
Triethylamine (Et₃N)101.192.8 mL20.15
Anhydrous Dichloromethane (DCM)-50 mL-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (2.0 g, 18.32 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (2.8 mL, 20.15 mmol). Cool the mixture to 0 °C in an ice bath.

  • Isocyanate Addition: Add a solution of 4-chlorophenyl isocyanate (2.81 g, 18.32 mmol) in anhydrous DCM (20 mL) dropwise over 15 minutes. The isocyanate is moisture-sensitive and should be handled with care.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting amine.

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization from ethanol or by column chromatography to yield the final product, Candidate A1.

PART 2: Agrochemical Screening Protocols

Once synthesized, the novel compounds must be evaluated for biological activity. The following are standard, robust protocols for preliminary in vitro screening against fungal pathogens and insect pests.

Protocol: In Vitro Antifungal Activity Screening (Poisoned Food Technique)

This method is a widely used primary screen to assess the fungistatic activity of a compound by measuring the inhibition of mycelial growth.[5]

Principle: The test compound is incorporated into a solid nutrient medium (e.g., Potato Dextrose Agar - PDA) at a known concentration. A fungal plug is placed on this "poisoned" medium, and its growth is compared to a control without the compound.

Target Organisms (Examples):

  • Botrytis cinerea (Gray mold)

  • Fusarium oxysporum (Fusarium wilt)

  • Rhizoctonia solani (Root rot)

Materials:

  • Synthesized compounds (Intermediate 1, Candidate A1)

  • Commercial fungicide standard (e.g., Pyrimethanil, Carbendazim)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Actively growing cultures of test fungi on PDA

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and the standard fungicide at 10 mg/mL in DMSO.

  • Medium Preparation: Autoclave PDA medium and allow it to cool to approximately 45-50 °C in a water bath.

  • Poisoning the Medium: To a sterile flask containing 100 mL of molten PDA, add 500 µL of the 10 mg/mL stock solution to achieve a final concentration of 50 µg/mL. Swirl gently to mix thoroughly. Prepare a control plate by adding 500 µL of DMSO alone.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of an actively growing fungal culture plate.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (control and treated).

  • Data Collection: Incubate the plates at 25 ± 2 °C for 3-7 days, or until the mycelial growth in the control plate has reached the edge. Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate.

      • Where dt is the average diameter of the fungal colony in the treated plate.

Data Presentation:

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%) vs B. cinereaMycelial Growth Inhibition (%) vs F. oxysporum
Intermediate 150(Experimental Data)(Experimental Data)
Candidate A1 50(Experimental Data)(Experimental Data)
Pyrimethanil (Std.)50(Experimental Data)(Experimental Data)
DMSO (Control)-00
Protocol: Insecticidal Activity Screening (Topical Application Bioassay)

This bioassay determines the contact toxicity of a compound to a target insect.[6][7]

Principle: A precise micro-dose of the test compound dissolved in a volatile solvent is applied directly to the dorsal thorax of the insect. Mortality is assessed after a set period.

Target Organisms (Examples):

  • Spodoptera litura (Tobacco cutworm) - Lepidoptera

  • Aphis gossypii (Cotton aphid) - Hemiptera

  • Musca domestica (Housefly) - Diptera

Materials:

  • Synthesized compounds

  • Commercial insecticide standard (e.g., Imidacloprid)

  • Acetone

  • Microsyringe or micro-applicator

  • Rearing cages with a supply of healthy, uniform-sized insects

  • Petri dishes with ventilated lids

  • Appropriate insect diet/food source

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a series of dilutions of the test compounds and the standard in acetone (e.g., 10, 1, 0.1, 0.01 µg/µL).

  • Insect Handling: Anesthetize the insects (e.g., using CO₂ or chilling) for ease of handling.

  • Topical Application: Using a micro-applicator, apply 0.5 µL of the test solution to the dorsal thorax of each insect. For the control group, apply 0.5 µL of acetone only. Use at least 20 insects per concentration level, with three replicates.

  • Recovery and Observation: Place the treated insects in a clean Petri dish with a food source and maintain them at appropriate temperature and humidity (e.g., 26 ± 2 °C, 60-70% RH).

  • Mortality Assessment: Record mortality after 24 and 48 hours. An insect is considered dead if it is unable to make any coordinated movement when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. The data can be subjected to probit analysis to determine the LD₅₀ (the lethal dose required to kill 50% of the test population).

Data Presentation:

CompoundTarget OrganismLD₅₀ (µ g/insect ) after 24h
Intermediate 1Spodoptera litura(Experimental Data)
Candidate A1 Spodoptera litura(Experimental Data)
Imidacloprid (Std.)Spodoptera litura(Experimental Data)

PART 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

Hypothesized Mode of Action

Many anilino-pyrimidine fungicides, such as pyrimethanil, are known to inhibit the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes.[8] It is plausible that Candidate A1, with its pyrimidine-urea structure, could interfere with a similar biosynthetic pathway. For insecticidal activity, many pyrimidine derivatives act as modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1]

Hypothetical Mode of Action cluster_fungus Fungal Pathogen cluster_insect Insect Pest A1 Candidate A1 Target Key Enzyme (e.g., in Methionine Biosynthesis) A1->Target Binds to Inhibition Inhibition Pathway Essential Metabolic Pathway Target->Pathway Catalyzes step in Growth Mycelial Growth & Enzyme Secretion Pathway->Growth Leads to Inhibition->Target A1_ins Candidate A1 Receptor Nicotinic Acetylcholine Receptor (nAChR) A1_ins->Receptor Binds to Overstimulation Overstimulation Synapse Nerve Synapse Receptor->Synapse Located in Paralysis Paralysis & Death Synapse->Paralysis Disruption leads to Overstimulation->Receptor

Caption: Plausible modes of action for Candidate A1.

Rationale and Structure-Activity Relationship (SAR) Insights

The design of Candidate A1 is based on established SAR principles for pyrimidine-based agrochemicals:

  • The Pyrimidine Core: Serves as the central scaffold. The 5-amino position is a common point for derivatization.

  • The N-methyl Group: The methyl group on the amine nitrogen can influence binding affinity and metabolic stability compared to an unsubstituted amine. It can alter the electronic properties and steric profile of the molecule.

  • The Urea Linker: Provides a rigid and polar connection, often involved in hydrogen bonding with the target protein.

  • The 4-Chlorophenyl Group: This is a common lipophilic group found in many pesticides. The chlorine atom can enhance binding through halogen bonding and increase the compound's stability against metabolic degradation. Modifications to this ring (e.g., adding other halogens or trifluoromethyl groups) would be a logical next step in lead optimization.[1][9]

References

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Zhang, P., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. Journal of Agricultural and Food Chemistry, 67(43), 11893–11900. [Link]

  • Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Li, Q., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]

  • Various Authors. (n.d.). Pyrimidines. Slideshare. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Milling, R. J., & Richardson, C. J. (1995). Mode of action of the anilino-pyrimidine fungicide pyrimethanil. 2. Effects on enzyme secretion in Botrytis cinerea. Pesticide Science, 45(1), 43-48. [Link]

  • Reddy, G. V. P., et al. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences, 9(7), 333-341. [Link]

  • Sun, D., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 18(9), 11135-11147. [Link]

  • Ruíz-de-la-Cruz, I., et al. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology, 57(6), 1745-1754. [Link]

  • Various Authors. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Chemistry Videos. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Application Notes & Protocols: N-methylpyrimidin-5-amine as a Versatile Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrimidine Scaffolds in Catalysis

The pyrimidine nucleus, a fundamental aromatic heterocycle, is a cornerstone of medicinal chemistry and a privileged scaffold in the design of therapeutic agents. Its prevalence is due to a unique combination of synthetic accessibility, structural diversity, and the ability of its nitrogen atoms to form crucial hydrogen bonds with biological targets. In the realm of catalysis, these same features make pyrimidine derivatives, such as N-methylpyrimidin-5-amine, compelling ligands for transition metals.

This compound presents a unique electronic and structural profile. It features two endocyclic nitrogen atoms at positions 1 and 3, which are relatively electron-deficient, and an exocyclic N-methylamino group at the 5-position, which is a potent electron-donating group. This electronic push-pull dynamic, coupled with multiple potential coordination sites, allows this compound to modulate the steric and electronic properties of a metal center, profoundly influencing its catalytic activity. This guide provides an in-depth exploration of this compound as a ligand, focusing on its synthesis, coordination to palladium, and its application in the robust Suzuki-Miyaura cross-coupling reaction.

Ligand Synthesis & Characterization

The synthesis of this compound can be approached through established methodologies for C-N bond formation, most notably the palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a reliable and high-yielding route from commercially available precursors.

Protocol 2.1: Synthesis of this compound via Buchwald-Hartwig Amination

Reaction Principle: This protocol describes the palladium-catalyzed cross-coupling of 5-bromopyrimidine with methylamine. The catalyst system comprises a palladium precursor and a specialized phosphine ligand, which facilitates the key steps of the catalytic cycle.

Materials & Reagents:

  • 5-Bromopyrimidine (1.0 equiv)

  • Methylamine (2.0 M solution in THF, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which leads to deactivation. Removing oxygen is critical for catalytic efficiency.

  • Solvent & Reagents: Add anhydrous toluene via syringe, followed by 5-bromopyrimidine (1.0 equiv). Stir for 5 minutes. Then, add the methylamine solution (1.5 equiv) dropwise.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of a Palladium(II) Pre-catalyst

For many applications, using a well-defined, pre-formed catalyst complex can offer greater reproducibility than in-situ generation. Here, we describe the synthesis of a dichlorobis(this compound)palladium(II) complex.

Protocol 3.1: Synthesis of [Pd(this compound)₂Cl₂]

Reaction Principle: This synthesis involves the direct reaction of the this compound ligand with a suitable Pd(II) salt, where the ligand displaces weakly coordinating solvent molecules.

Materials & Reagents:

  • This compound (2.2 equiv)

  • Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Schlenk flask

Step-by-Step Methodology:

  • Dissolve PdCl₂(MeCN)₂ (1.0 equiv) in anhydrous DCM in a Schlenk flask under an inert atmosphere.

  • In a separate flask, dissolve this compound (2.2 equiv) in anhydrous DCM.

  • Slowly add the ligand solution to the stirring solution of the palladium salt at room temperature.

  • Stir the reaction mixture for 4 hours at room temperature. A precipitate will typically form.

  • Concentrate the mixture under reduced pressure.

  • Add diethyl ether to precipitate the product fully. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the [Pd(this compound)₂Cl₂] complex as a stable solid.

Application in Suzuki-Miyaura Cross-Coupling

The true test of a ligand's utility is its performance in a catalytic transformation. The this compound ligand is hypothesized to be an effective ligand for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation. The ligand's electron-donating character can increase the electron density at the palladium center, facilitating the rate-limiting oxidative addition step.

Protocol 4.1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Reaction Principle: This protocol details the C-C bond formation between an aryl bromide and phenylboronic acid, catalyzed by the pre-formed [Pd(this compound)₂Cl₂] complex. The reaction proceeds through a well-established cycle of oxidative addition, transmetalation, and reductive elimination.

Materials & Reagents:

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • [Pd(this compound)₂Cl₂] (1 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Reaction tube with stir bar

Step-by-Step Methodology:

  • Reaction Setup: To a reaction tube, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the palladium pre-catalyst (1 mol%).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Inerting: Seal the tube and purge with argon for 5 minutes. Causality: Although the Pd(II) pre-catalyst is air-stable, the active Pd(0) species generated in-situ is not. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Reaction: Place the tube in a preheated oil bath at 90 °C and stir for 4-12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude biaryl product by column chromatography.

Data Presentation: Expected Performance in Suzuki-Miyaura Coupling

The following table summarizes the anticipated performance of the [Pd(this compound)₂Cl₂] catalyst with various substrates, based on typical results for similar N-heterocyclic ligand systems.

EntryAryl BromideProductTime (h)Yield (%)
14-Bromoanisole4-Methoxybiphenyl4>95
24-Bromotoluene4-Methylbiphenyl4>95
31-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl888
42-Bromopyridine2-Phenylpyridine1275

Mechanistic Considerations and Visualizations

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The this compound ligand (L) plays a critical role in stabilizing the palladium species at each stage of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(Ar') oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination biaryl Ar-Ar' transmetal_complex->biaryl aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->oa_complex base Base base->oa_complex

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

The workflow for applying this compound in catalysis follows a logical progression from ligand synthesis to catalytic testing.

Workflow cluster_prep Preparation Phase cluster_reaction Catalytic Reaction cluster_analysis Analysis & Purification A Synthesis of This compound B Synthesis of [Pd(L)₂Cl₂] Pre-catalyst A->B Ligand C Reaction Setup: Substrates, Base, Catalyst B->C Pre-catalyst D Inert Atmosphere & Heating C->D E Reaction Monitoring (TLC/GC-MS) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Product Characterization G->H

Caption: Experimental workflow for catalytic application.

Broader Catalytic Potential

While palladium-catalyzed cross-coupling is a primary application, the unique properties of this compound suggest its utility in other catalytic systems.

  • Ruthenium-Catalyzed Hydrogenation: Aminopyridine and related N-heterocyclic ligands are known to support ruthenium complexes for transfer hydrogenation of ketones and other unsaturated bonds. The this compound ligand could offer a unique electronic environment to tune the activity and selectivity of such Ru catalysts.

  • Iron-Catalyzed Oxidation: Due to its low cost and low toxicity, iron catalysis is a rapidly expanding field. Nitrogen-based ligands are crucial for stabilizing reactive iron species in oxidation reactions. This compound could serve as a robust ligand for iron-catalyzed C-H oxidation or alcohol oxidation.

Conclusion

This compound is a readily accessible and electronically tunable ligand with significant potential in homogeneous catalysis. Its straightforward synthesis and ability to form stable, active complexes with metals like palladium make it a valuable tool for researchers in synthetic chemistry and drug development. The protocols provided herein offer a robust starting point for employing this ligand in Suzuki-Miyaura cross-coupling reactions and serve as a foundation for exploring its utility in a wider range of catalytic transformations.

References

  • Manivannan, R., & Chitra, S. (2006). Synthesis, antimicrobial, and antitumor activity of a series of palladium(II) mixed ligand complexes. Bioorganic & Medicinal Chemistry, 14(10), 3496-3502. Retrieved from [Link]

  • Gazvoda, M., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11649-11663. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Azizi, K., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19149-19171. Retrieved from [Link]

  • Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Synthetic Communications, 51(10), 1549-1563. Retrieved from [Link]

  • Chavez, J. E., et al. (2016). Iron complexes with nitrogen bidentate ligands as green catalysts for alcohol oxidation. Journal of Molecular Catalysis A: Chemical, 423, 369-378. Retrieved from [Link]

  • Navarro, M., et al. (1999). Palladium(II) and platinum(II),(IV) complexes of 2-aminopyrimidine derivatives. Transition Metal Chemistry, 24(3), 335-338. Retrieved from [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2017). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 139(4), 1658-1666. Retrieved from [Link]

  • Szelwicka, A., & Jaworska, E. (2022). Iron-Based Catalytically Active Complexes in Preparation of Functional Materials. Materials, 15(19), 6561. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of N ligands in iron complexes used as water oxidation catalysts. Retrieved from [Link]

  • Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Synthetic Communications, 51(10), 1549-1563. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-829. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Retrieved from [Link]

  • Gevorgyan, A., et al. (2009). Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox. Organic Letters, 11(19), 4474-4477. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrimidine-based palladium(II) complex 7. Retrieved from [Link]

  • van der Vlugt, J. I. (2020). On the Use of Iron in Organic Chemistry. Catalysts, 10(3), 332. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268-1273. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-catalyzed oxidation of unreactive C-H bonds: Utilizing bio-inspired axial ligand modification to increase catalyst stability. Retrieved from [Link]

  • The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Garikapati, K., et al. (2018). Ruthenium Complexes for Catalytic Dehydrogenation of Hydrazine and Transfer Hydrogenation Reactions. Chemistry – An Asian Journal, 13(11), 1424-1431. Retrieved from [Link]

  • ResearchGate. (n.d.). Ruthenium Complexes for Catalytic Dehydrogenation of Hydrazine and Transfer Hydrogenation Reactions. Retrieved from [Link]

  • Wang, C., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 36(10), 1964-1972. Retrieved from [Link]

  • Jana, S., et al. (2020). Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. Dalton Transactions, 49(1), 192-205. Retrieved from [Link]

  • ResearchGate. (n.d.). Ruthenium complexes for asymmetric transfer hydrogenation. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. Journal of the American Chemical Society, 133(48), 19558-19572. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-829. Retrieved from [Link]

Application Notes & Protocols: Leveraging N-methylpyrimidin-5-amine in Cell-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like DNA and RNA.[1][2][3] N-methylpyrimidin-5-amine represents a versatile starting point for the synthesis of compound libraries aimed at discovering novel modulators of cellular pathways. Its structural simplicity and reactive amino group allow for extensive chemical diversification, making it an ideal scaffold for scaffold-based drug discovery.[2][4] This guide provides a comprehensive framework for utilizing derivatives of this compound in a multi-stage, cell-based screening campaign. We detail robust protocols for primary high-throughput screening (HTS), secondary hit validation through dose-response analysis, and initial mechanism-of-action studies focused on kinase inhibition, a common target class for pyrimidine-based compounds.[1][5]

Part 1: Foundational Concepts - Designing a Screening Campaign

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[6][7] A scaffold-based approach, starting with a core structure like this compound, allows for a focused exploration of chemical space to build structure-activity relationships (SAR).[4]

The success of any screening campaign hinges on a well-designed experimental workflow. This typically involves a multi-stage process that begins with a broad primary screen to identify active compounds, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.[8][9]

Causality in Assay Choice

The selection of a cell line and endpoint is the most critical decision in screen design.

  • Cell Line Selection: The choice of cell line should be disease-relevant. For an anti-cancer screen, one might select a well-characterized cancer cell line known to be dependent on a particular signaling pathway (e.g., K-562, a chronic myelogenous leukemia line, for Bcr-Abl inhibitors, or HeLa for general cytotoxicity studies).[4][10]

  • Endpoint Selection: The primary assay should be robust, reproducible, and scalable to a high-throughput format (e.g., 384-well plates).[9] Cell viability or cytotoxicity assays are common starting points as they provide a clear phenotypic readout of a compound's effect.[11] Subsequent secondary assays should be designed to ask more specific questions, such as whether the observed cytotoxicity is due to the inhibition of a specific enzyme family, like protein kinases.[12]

The Screening Workflow

A typical HTS campaign follows a logical progression from broad, high-capacity screening to focused, lower-throughput characterization. This "funnel" approach efficiently filters a large library down to a small number of validated, well-characterized lead compounds.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Validation & Characterization Compound_Library Compound Library (this compound derivatives) Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Compound_Library->Primary_Screen Test in cell-based assay Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Analyze data Hit_Confirmation Hit Confirmation ('Cherry-picking' & Re-test) Hit_Identification->Hit_Confirmation Select initial hits Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Confirm activity MOA_Studies Mechanism of Action (MoA) (e.g., Kinase Profiling) Dose_Response->MOA_Studies Characterize potency Lead_Compounds Validated Lead Compounds MOA_Studies->Lead_Compounds Elucidate mechanism

General workflow for a cell-based small molecule screening campaign.

Part 2: Protocol for Primary High-Throughput Screening

This protocol describes a primary cell viability screen to identify cytotoxic compounds from a library of this compound derivatives. The assay uses a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™), where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Objective

To identify derivatives of this compound that reduce the viability of a selected cancer cell line at a single concentration.

Materials and Reagents
  • Cell Line: HeLa (human cervical adenocarcinoma) or other suitable cancer cell line.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Library: this compound derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Assay Plates: 384-well, black-walled, clear-bottom tissue culture-treated microplates.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • Resazurin-based cell viability reagent

    • DMSO (ACS grade or higher)

  • Controls:

    • Negative (Vehicle) Control: 0.1% DMSO in culture medium.

    • Positive (Inhibitor) Control: Staurosporine at a final concentration of 1 µM (a potent cytotoxic agent).

  • Equipment:

    • Automated liquid handler or multichannel pipettes

    • Plate reader with fluorescence detection (Ex/Em ~560/590 nm)

    • CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture HeLa cells according to standard protocols. Ensure cells are in the logarithmic growth phase and show >95% viability.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in fresh culture medium to a concentration of 100,000 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (4,000 cells) into each well of the 384-well assay plates.

    • Rationale: Seeding a consistent number of healthy, log-phase cells is crucial for assay reproducibility. The cell number is optimized to ensure the assay signal falls within the linear range of the plate reader after the incubation period.

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates.

    • Using an acoustic dispenser or pin tool, transfer 40 nL of compound, positive control, or negative control (DMSO) from the source plates to the assay plates containing cells. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.[9]

    • Rationale: A final DMSO concentration of ≤0.5% is generally well-tolerated by most cell lines and minimizes vehicle-induced cytotoxicity. 10 µM is a standard concentration for primary screens to maximize the chances of identifying hits.[8]

    • Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the resazurin reagent and assay plates to room temperature.

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined during assay development to achieve a high signal-to-background ratio.

    • Read the plates on a fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis and Hit Identification:

    • Calculate the percentage of viability for each compound well using the following formula: % Viability = [(Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive)] * 100

    • Identify "hits" as compounds that reduce cell viability below a defined threshold (e.g., <50% viability or >3 standard deviations from the negative control mean).[9]

    • Self-Validation: The quality of each plate is assessed using the Z-factor (Z'), a statistical measure of assay robustness. A Z' > 0.5 indicates an excellent assay suitable for HTS.[9]

Primary_Screen_Workflow Start Start Seed_Cells Seed 4,000 cells/well in 384-well plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compound Add 40 nL Compound (Final: 10 µM) Incubate_24h->Add_Compound Add_Controls Add Controls (0.1% DMSO, 1 µM Staurosporine) Incubate_24h->Add_Controls Incubate_72h Incubate 72h (Compound Exposure) Add_Compound->Incubate_72h Add_Controls->Incubate_72h Add_Reagent Add Resazurin Reagent Incubate_72h->Add_Reagent Incubate_Readout Incubate 1-4h Add_Reagent->Incubate_Readout Read_Fluorescence Read Fluorescence (Ex 560 / Em 590) Incubate_Readout->Read_Fluorescence Analyze_Data Calculate % Viability & Identify Hits (Z' > 0.5) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Detailed workflow for the primary cell viability HTS assay.

Part 3: Protocol for Secondary "Hit" Validation and Characterization

Primary hits must be confirmed and characterized to eliminate false positives and to quantify their potency. This involves re-testing the compounds from dry powder and determining their half-maximal inhibitory concentration (IC50).[8]

Protocol: Dose-Response Analysis and IC50 Determination

Objective: To determine the potency (IC50) of confirmed hit compounds. The IC50 is the concentration of an inhibitor required to reduce a biological response by 50%.[13][14]

Methodology:

  • Compound Preparation: Obtain dry powder samples of the hit compounds. Prepare fresh 10 mM stock solutions in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO. This will typically cover a concentration range from high micromolar to low nanomolar.

  • Assay Execution: Perform the same cell viability assay as described in Part 2. However, instead of a single concentration, treat the cells with the full dilution series of each compound in triplicate.

  • Data Analysis:

    • Calculate % Viability for each concentration point.

    • Plot % Viability against the log-transformed compound concentration.[14]

    • Fit the data to a non-linear regression model (four-parameter variable slope) using software like GraphPad Prism.[15][16]

    • The model will calculate the IC50 value, which is the concentration at the inflection point of the sigmoidal curve.[13]

Data Presentation:

Summarize the results in a table for clear comparison.

Compound IDDescriptionPrimary Screen (% Viability @ 10 µM)IC50 (µM)
Control Staurosporine1.5%0.025
Hit-01 Derivative of this compound15.2%1.2
Hit-02 Derivative of this compound5.8%0.45
Hit-03 Derivative of this compound45.1%8.9
Protocol Concept: Mechanism of Action (MoA) - Kinase Inhibition Profiling

Rationale: The pyrimidine scaffold is a well-known "hinge-binding" motif found in many FDA-approved kinase inhibitors.[1][12] Therefore, a logical next step for potent cytotoxic hits is to investigate if their activity stems from the inhibition of protein kinases.[5][10][17]

Objective: To determine if potent hit compounds inhibit the activity of specific protein kinases and to assess their selectivity.

Methodology:

This protocol is typically performed using established biochemical assay platforms, either in-house or through a contract research organization (CRO).[18]

  • Assay Format Selection: Choose a suitable assay format. Common methods include:

    • Radiometric Assays: A classic, robust method measuring the incorporation of ³²P-ATP or ³³P-ATP into a substrate.[18]

    • Fluorescence/Luminescence-Based Assays: These homogenous "mix-and-read" assays are well-suited for HTS and measure either ATP consumption (e.g., Kinase-Glo™) or product formation (e.g., TR-FRET).[][20]

  • Kinase Panel Screening: Screen the most potent hit compounds (e.g., Hit-02 from the table above) at a single concentration (e.g., 1 µM) against a panel of diverse protein kinases (e.g., a panel of 50-100 kinases covering different families).[12]

  • IC50 Determination: For any kinases that show significant inhibition (>50%) in the panel screen, perform a full dose-response analysis to determine the biochemical IC50 value, similar to the cell-based protocol in 3.1.

  • Data Analysis: Analyze the data to determine the potency and selectivity profile of the compound. A selective inhibitor will potently inhibit one or a small number of kinases, while a non-selective inhibitor will inhibit many.

Kinase_Pathway cluster_0 MAPK Pathway cluster_1 JAK-STAT Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, JAK) RAS RAS RTK->RAS STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation STAT->Proliferation Inhibitor Pyrimidine-based Inhibitor (Hit-02) Inhibitor->RTK Inhibitor->RAF

Sources

Application Notes and Protocols for High-Throughput Screening of N-methylpyrimidin-5-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-methylpyrimidin-5-amine Libraries

The this compound scaffold is a privileged structure in modern medicinal chemistry. Its heterocyclic pyrimidine core, decorated with a methylamino group, serves as a versatile framework capable of engaging with a wide array of biological targets, particularly protein kinases.[1][2] Kinases are a major class of enzymes that regulate virtually all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4][5] Consequently, libraries of this compound derivatives represent a rich source of potential therapeutic agents, making high-throughput screening (HTS) of these libraries a critical starting point for drug discovery programs.[3][4]

This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for executing a successful HTS campaign for this compound libraries. We will delve into the causality behind experimental choices, emphasize self-validating systems for data integrity, and provide actionable protocols for both biochemical and cell-based assays.

Section 1: Foundational Assay Development

The success of any HTS campaign is predicated on a robust and reliable assay. The initial development phase is the most critical, as it establishes the conditions under which meaningful hits can be distinguished from experimental noise.[6][7][8]

1.1 Choosing the Right Assay: Biochemical vs. Cell-Based

The first major decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format.[9][10][11]

  • Biochemical Assays: These assays utilize purified biological macromolecules (e.g., a recombinant kinase) to directly measure the interaction of library compounds with the target.[9][10] They offer high precision and a clear, mechanistic readout. For this compound libraries, which are often designed with a specific kinase in mind, a biochemical assay is typically the primary screening choice.

  • Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype, such as cell viability, apoptosis, or the activation of a specific signaling pathway.[11][12] They provide data in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects from the outset.[11][12] Cell-based assays are crucial as secondary or counter-screens to validate the effects of primary hits in a living system.[13]

Rationale: For kinase-focused libraries like N-methylpyrimidin-5-amines, a biochemical assay provides the most direct measure of target engagement. A cell-based assay is then essential to confirm that this biochemical activity translates into a desired cellular effect and to triage compounds that are non-specific or cytotoxic.

1.2 The Imperative of Assay Quality Control: The Z'-Factor

A robust assay must be able to clearly distinguish a "hit" from background noise. The Z'-factor is the industry-standard statistical metric used to quantify the quality and suitability of an assay for HTS.[14][15][16]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (p, e.g., no inhibition) and negative control (n, e.g., full inhibition):

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentThe assay is robust and reliable for screening.[15][16]
0 to 0.5MarginalThe assay may be acceptable but has a small separation band.
< 0UnacceptableThe assay is not suitable for HTS; optimization is required.[15]

Rationale: An assay with a Z'-factor ≥ 0.5 has a sufficiently large signal window and low data variability to confidently identify true hits.[6][14] Routinely calculating the Z'-factor during assay development and for each plate during the screen is a non-negotiable step for ensuring data integrity.[17]

Section 2: The High-Throughput Screening Workflow

A typical HTS campaign follows a structured, multi-stage process designed to efficiently screen thousands of compounds and progressively narrow the field to a small number of validated hits.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Validation AssayDev Assay Development & Validation (Z' > 0.5) LibPrep Library Preparation (Plate Reformatting) AssayDev->LibPrep Pilot Pilot Screen (Small Compound Set) LibPrep->Pilot Primary Primary Screen (Single Concentration) Pilot->Primary DataAnalysis Data Analysis (% Inhibition, Z') Primary->DataAnalysis Confirmation Hit Confirmation (Dose-Response) DataAnalysis->Confirmation Counter Counter & Orthogonal Assays Confirmation->Counter Triage Hit Triage & Prioritization Counter->Triage Validated Validated Hits Triage->Validated

Caption: The HTS workflow, from assay development to validated hits.

Section 3: Primary Screening Protocol (Biochemical Kinase Assay)

This protocol describes a common HTS format for identifying inhibitors of a specific protein kinase using a luminescence-based ATP depletion assay, such as the Kinase-Glo® platform.[18][19][20][21] The principle is straightforward: active kinase consumes ATP, leading to a low luminescent signal. An inhibitor prevents ATP consumption, resulting in a high luminescent signal.[21]

Materials & Reagents:

  • This compound library compounds dissolved in 100% DMSO.

  • Purified, active recombinant kinase.

  • Kinase substrate (peptide or protein).

  • Adenosine Triphosphate (ATP), high purity.

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1 mg/ml BSA).

  • Kinase-Glo® Luminescent Kinase Assay Reagent (Promega or similar).[18]

  • A known, potent inhibitor for the target kinase (for positive control).

  • Solid white, opaque 384-well assay plates.

  • A luminometer capable of reading 384-well plates.

Protocol Procedure:

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 25-50 nL of each library compound from the source plate to the 384-well assay plate. This results in a final screening concentration of ~10 µM (assuming a 25 µL final reaction volume).

    • Rationale: Nanoscale dispensing minimizes solvent effects and allows for high-throughput plating. 10 µM is a standard concentration for primary screens to catch a broad range of potencies.

  • Control Allocation: Designate specific columns for controls.

    • Negative Control (0% Inhibition): Add DMSO only (no compound). This represents full kinase activity.

    • Positive Control (100% Inhibition): Add a saturating concentration of the known potent inhibitor. This represents no kinase activity.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase reaction buffer. Dispense 12.5 µL of this mix into each well of the assay plate.

    • Rationale: Pre-mixing ensures uniform addition. A brief pre-incubation (15-30 min) of the enzyme with the library compounds can allow for binding equilibrium to be reached before the reaction starts.

  • Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. To start the enzymatic reaction, dispense 12.5 µL of the ATP solution into each well.

    • Note: The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.

  • Incubation: Gently mix the plate on an orbital shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.

    • Rationale: The incubation time must be optimized during assay development to ensure the reaction is in the linear range (typically <30% ATP consumption in negative control wells).

  • Signal Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

    • Rationale: The Kinase-Glo® reagent simultaneously stops the kinase reaction and initiates the light-generating luciferase reaction.[18][21]

  • Final Incubation & Reading: Mix the plate on an orbital shaker for 2 minutes to ensure lysis and signal stabilization.[22] Incubate at room temperature for an additional 10 minutes. Read the luminescence on a plate reader.

Section 4: Secondary Assay Protocol (Cell-Based Viability/Cytotoxicity)

This protocol is a crucial follow-up to identify primary hits that are cytotoxic, which is a common source of false positives in biochemical screens.[23] The CellTiter-Glo® Luminescent Cell Viability Assay is an HTS-compatible method that quantifies ATP, an indicator of metabolically active cells.[22][24][25]

Materials & Reagents:

  • A relevant human cell line cultured in appropriate medium with serum.

  • Confirmed hits from the primary screen, prepared in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Reagent (Promega or similar).[24][26]

  • White, opaque-walled, sterile 384-well cell culture plates.

  • A luminometer.

Protocol Procedure:

  • Cell Seeding: Using a multichannel pipette or automated dispenser, seed cells into the 384-well plates at a pre-optimized density (e.g., 2,500 cells/well) in 25 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.

    • Rationale: A 24-hour incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring a consistent metabolic state.

  • Compound Addition: Add 25-50 nL of hit compounds to the cell plates to achieve the desired final concentration (typically matching the primary screen concentration). Include DMSO-only wells as a negative control (100% viability).

  • Incubation: Incubate the plates for 24-72 hours in a humidified incubator at 37°C, 5% CO₂.

    • Rationale: The incubation period should be long enough to observe potential cytotoxic or anti-proliferative effects. 48 hours is a common starting point.

  • Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[22][26]

    • Rationale: The luciferase enzyme in the detection reagent has optimal activity at room temperature. This step prevents temperature gradients across the plate that can affect the signal.[27]

  • Signal Detection: Add 25 µL of CellTiter-Glo® Reagent to each well.[26]

    • Rationale: This is a homogeneous "add-mix-measure" assay; the reagent lyses the cells and begins the luminescent reaction in a single step.[24][25]

  • Signal Stabilization & Reading: Mix the contents on an orbital shaker for 2 minutes to induce complete cell lysis.[26][27] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][26] Record luminescence using a plate reader.

Section 5: Data Analysis, Hit Confirmation, and Triage

Raw HTS data is meaningless without rigorous analysis and a systematic process to eliminate false positives.[28]

5.1 Primary Data Analysis

For each plate, perform the following calculations:

  • Calculate Z'-Factor: Use the control wells to ensure the quality of each plate (Z' > 0.5).

  • Calculate Percent Inhibition: Normalize the data for each compound well relative to the controls: % Inhibition = 100 * (Signal_cpd - μ_NegativeControl) / (μ_PositiveControl - μ_NegativeControl)

  • Define Hit Threshold: A common threshold for primary hits is a percent inhibition value greater than three standard deviations above the mean of the library compounds (or a fixed cutoff, e.g., >50% inhibition).

5.2 The Hit Triage Cascade

Primary hits must be subjected to a confirmation and validation cascade to filter out artifacts and select the most promising compounds for follow-up.[29][30]

Hit_Triage PrimaryHits Primary Hits (Single Concentration) DoseResponse Confirmatory Screen (Primary Assay, 10-pt curve) PrimaryHits->DoseResponse Re-test Orthogonal Orthogonal Assay (e.g., ADP-Glo, different readout) DoseResponse->Orthogonal Potency > Threshold (e.g., IC50 < 10µM) Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo) Orthogonal->Cytotoxicity Activity Confirmed Interference Assay Interference Screen (e.g., Luciferase Inhibition) Cytotoxicity->Interference Not Cytotoxic FinalHits Validated, Tractable Hits (SAR Analysis) Interference->FinalHits No Interference

Caption: A decision-making workflow for hit confirmation and triage.

Key Steps in Hit Triage:

  • Dose-Response Confirmation: Re-test primary hits in the same biochemical assay over a range of concentrations (e.g., 10-point curve) to determine potency (IC₅₀).[30][31]

  • Orthogonal Assays: Confirm activity in a different assay format that measures the same biological endpoint but with a different detection technology (e.g., switching from an ATP-depletion assay to an ADP-quantification assay like ADP-Glo™).[28][31][32] This helps eliminate artifacts related to the primary assay's technology.[23]

  • Counter-Screens for Interference: Explicitly test for compounds that interfere with the assay technology itself. For luciferase-based assays (like Kinase-Glo® and CellTiter-Glo®), a key counter-screen is to test for direct inhibition of the luciferase enzyme.[23][33]

  • Structure-Activity Relationship (SAR) Analysis: Group confirmed hits by chemical structure. Prioritize series that show a preliminary SAR, as this increases confidence that the activity is due to a specific interaction with the target.[28][30] Discard compounds with undesirable chemical features, such as Pan-Assay Interference Compounds (PAINS).[28]

By adhering to this rigorous, multi-step validation process, researchers can confidently identify high-quality, tractable hits from this compound libraries, providing a solid foundation for successful lead optimization and drug discovery programs.

References

  • Bertz, C., & Worek, F. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • BIT 479/579. (n.d.). Z-factors. High-throughput Discovery Course Materials. [Link]

  • On HTS. (2023). Z-factor. On HTS Blog. [Link]

  • Request PDF. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches. ResearchGate. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Iversen, P. W., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(10), 3148-3154. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Vipergen. (n.d.). Hit Identification. Vipergen Resources. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY. [Link]

  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH Resources. [Link]

  • ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1041-1045. [Link]

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. Promega Japan. [Link]

  • PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol Blog. [Link]

  • Scott, A., & Plant, H. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2139. [Link]

  • National Center for Advancing Translational Sciences. (2004-). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • PubMed. (2005). High-throughput screening for kinase inhibitors. [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-213. [Link]

  • Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Bentham Science Publisher. (n.d.). High Throughput Screening for Protein Kinase Inhibitors. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Resources. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec Insights. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Advancing Translational Sciences. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. OUH Protocols. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery Resources. [Link]

  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]

  • PubChem. (n.d.). N-[(5-methyl-2-pyridinyl)methyl]pyrimidin-5-amine. National Center for Biotechnology Information. [Link]

Sources

N-methylpyrimidin-5-amine for DNA-encoded library technology

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-methylpyrimidin-5-amine for DNA-Encoded Library Technology

Audience: Researchers, scientists, and drug development professionals.

Harnessing this compound for Next-Generation DNA-Encoded Libraries: A Technical Guide

Authored by: Gemini, Senior Application Scientist

Foundational Principles: The Strategic Value of this compound in DEL

DNA-Encoded Library (DEL) technology has fundamentally altered the landscape of early-stage drug discovery, enabling the synthesis and affinity screening of chemical libraries orders of magnitude larger than those accessible through traditional high-throughput screening (HTS).[1][2] This is achieved by covalently linking each unique small molecule in a library to a distinct DNA sequence, which serves as an amplifiable barcode for identification.[3][4] The success of any DEL campaign hinges on the quality and diversity of its constituent chemical matter. The selection of building blocks is therefore not a trivial matter; it is a strategic decision that dictates the library's potential to yield novel, high-affinity ligands for protein targets of interest.[5][6]

Nitrogen-containing heterocyclic scaffolds are ubiquitous in approved pharmaceuticals, prized for their ability to form key hydrogen bonds and other specific interactions within protein binding pockets.[7] The pyrimidine core, in particular, is a "privileged scaffold" found in numerous therapeutic agents.[7][8] this compound emerges as a particularly valuable building block for DEL synthesis for several key reasons:

  • Drug-Like Scaffold: It introduces a proven, rigid pyrimidine core that can serve as a foundational element for building drug-like molecules.[7]

  • Defined Vectorial Growth: The secondary amine provides a specific, reactive handle for extending the molecule in a defined direction, crucial for exploring chemical space systematically.

  • Modulated Reactivity: As a secondary amine, its nucleophilicity and steric profile differ from the more common primary amines used in DEL. While this presents a synthetic challenge, it also offers an opportunity to create unique chemical structures that might be inaccessible with more reactive amines, potentially leading to novel intellectual property. Overcoming this reactivity hurdle is a key focus of the protocols outlined herein.[9]

This guide provides a comprehensive framework for the successful incorporation of this compound into a DEL synthesis workflow, emphasizing robust, DNA-compatible reaction conditions and rigorous quality control.

This compound: Key Properties and Handling

A thorough understanding of the building block's properties is essential for successful and reproducible on-DNA synthesis.

PropertyValueSource
Chemical Name This compound-
CAS Number 40492-24-8[8]
Molecular Weight 109.13 g/mol [8]
Structure -
Typical Suppliers BenchChem, Enamine, etc.[8][10]
Storage & Handling Store under inert gas, refrigerated.-

Core Application: On-DNA Acylation with this compound

The most common and versatile method for incorporating amine-containing building blocks into a DEL is through amide bond formation. The following protocol details a robust method for acylating the secondary amine of this compound with a DNA-conjugated carboxylic acid.

Causality Behind Experimental Choices:

The primary challenge in this reaction is the reduced nucleophilicity and increased steric hindrance of the secondary N-methyl amine compared to a primary amine. Standard on-DNA coupling conditions may result in low conversion rates.[9] To overcome this, this protocol employs 1-Hydroxy-7-azabenzotriazole (HOAt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling system.

  • EDC (Carbodiimide): This is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack.

  • HOAt (Additive): Upon reaction with the activated carboxylic acid, HOAt forms a highly reactive ester intermediate. This intermediate is more stable than the initial O-acylisourea formed by EDC alone and is highly efficient at acylating sterically hindered amines while minimizing side reactions and racemization.[11]

  • DIPEA (Base): N,N'-Diisopropylethylamine is a non-nucleophilic base used to maintain an optimal pH for the reaction without competing in the coupling itself.[12]

  • Solvent System: A mixture of aqueous buffer and an organic co-solvent (e.g., DMSO) is used to ensure all components, including the DNA and the often hydrophobic building blocks, remain in solution.[13]

Caption: On-DNA amide bond formation workflow.

Detailed Step-by-Step Protocol

This protocol assumes a starting DNA-conjugated carboxylic acid at a concentration of 100 µM. Adjust volumes accordingly for different concentrations.

Materials & Reagents:

  • DNA-conjugated carboxylic acid

  • This compound (CAS: 40492-24-8)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • MOPS buffer (e.g., 200 mM, pH 7.5)

  • Nuclease-free water

Protocol:

  • Preparation of Reagent Stock Solutions (Prepare Fresh):

    • This compound: Prepare a 100 mM stock solution in anhydrous DMSO.

    • EDC: Prepare a 200 mM stock solution in nuclease-free water.

    • HOAt: Prepare a 200 mM stock solution in anhydrous DMSO.

    • DIPEA: Prepare a 400 mM stock solution in nuclease-free water.

  • Reaction Setup (Final Volume: 50 µL):

    • In a 0.2 mL PCR tube, combine the following in order:

      • 10 µL of 100 µM DNA-conjugated carboxylic acid

      • 25 µL of 200 mM MOPS buffer (pH 7.5)

      • 5 µL of 200 mM HOAt stock

      • 5 µL of 100 mM this compound stock

      • 2.5 µL of 400 mM DIPEA stock

    • Vortex gently to mix.

  • Initiation of Reaction:

    • Add 2.5 µL of 200 mM EDC stock to the reaction mixture.

    • Vortex immediately but gently for 3-5 seconds.

    • Expert Insight: EDC hydrolysis is rapid in aqueous solutions. Adding it last ensures the activation and coupling steps proceed efficiently.

  • Incubation:

    • Incubate the reaction at room temperature (20-25°C) for 16 hours. A thermocycler with the lid heated to 40°C can be used to prevent evaporation.

  • Purification:

    • Purify the resulting DNA-conjugated product to remove excess reagents and byproducts. Standard ethanol precipitation or size-exclusion chromatography (e.g., G-25 spin columns) appropriate for oligonucleotides is recommended.

ParameterRecommended ValueRationale
DNA Concentration 20 µM (final)Balances reaction efficiency with material cost.
Building Block Conc. 10 mM (final)A large excess drives the reaction to completion.
EDC / HOAt Conc. 10 mM / 20 mM (final)Ensures efficient activation of the DNA-conjugated acid.[11]
pH 7.5Optimal for amide bond formation while maintaining DNA stability.[13]
Temperature 20-25 °CMild conditions to preserve the integrity of the DNA tag.[13]
Time 16 hoursAllows sufficient time for the sterically hindered coupling to reach completion.
Expected Conversion >75%Based on optimized conditions for challenging on-DNA acylations.[11]

Quality Control: The Self-Validating System

Trust in a DEL is built on the quality of its chemistry. Every on-DNA reaction must be validated to ensure high fidelity, as impurities and failed reactions lead to false negatives during screening.[14][15]

A. LC-MS Analysis of a Model Reaction:

  • Principle: Before committing an entire library synthesis, perform the reaction on a small scale using a DNA strand lacking a coding region but possessing the same linker and terminal carboxylic acid. The resulting product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the desired product and estimate the reaction conversion.

  • Procedure:

    • Perform the protocol as described above using a non-coding DNA-COOH oligomer.

    • After purification, inject an aliquot onto a reverse-phase LC-MS system suitable for oligonucleotide analysis.

    • Expected Result: A major peak corresponding to the calculated mass of the [DNA-linker-CO-N(Me)-pyrimidine] conjugate. The conversion can be estimated by integrating the area of the product peak relative to the starting material peak.

B. Gel Electrophoresis for DNA Integrity:

  • Principle: A simple method to visually inspect for DNA degradation (e.g., strand cleavage) that may occur under harsh chemical conditions.

  • Procedure:

    • Run a sample of the purified reaction product alongside the DNA starting material on a denaturing polyacrylamide gel (dPAGE).

    • Stain the gel with a DNA-binding dye (e.g., SYBR Gold) and visualize.

    • Expected Result: The product band should migrate slightly differently than the starting material (due to the added mass and charge of the small molecule) but should appear as a sharp, single band with no evidence of smearing or lower molecular weight fragments, which would indicate degradation.

C. High-Throughput Sequencing (Post-Library Synthesis):

  • Principle: For a completed library, nanopore or other sequencing technologies can be used to analyze the distribution and integrity of the DNA tags, providing a comprehensive quality assessment of the entire library pool.[16][17]

Integration into a DEL Synthesis Workflow

The acylation protocol described is a single step in a multi-step "split-and-pool" synthesis that generates the combinatorial diversity of a DEL.[18][19]

Caption: Integration into a Split-and-Pool DEL workflow.

This workflow illustrates how the specific reaction with this compound serves as one diversification step in a larger combinatorial synthesis, where each chemical transformation is recorded by the ligation of a corresponding DNA tag.[18]

References

  • Vipergen. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. [Link]

  • AZoLifeSciences. What is DNA-Encoded Libraries Technology (DELT)?. [Link]

  • Roy, A., Koesema, E., & Kodadek, T. (2021). High-Throughput Quality Control Assay for the Solid-Phase Synthesis of DNA-Encoded Libraries of Macrocycles. Angewandte Chemie International Edition, 60(21), 11983-11990. [Link]

  • WuXi AppTec. (2021). Learn DNA-Encoded Library technology for early drug discovery. YouTube. [Link]

  • Franzini, R. M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 25(3), 533-547. [Link]

  • Cistrone, P. A., et al. (2019). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. Chemical Reviews, 119(1), 134-177. [Link]

  • Satz, A. (2022). Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries. YouTube. [Link]

  • Wang, J., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23655–23663. [Link]

  • Center on Probes for Molecular Mechanotechnology. Protocol for DNA Modification. [Link]

  • Sordet-Dessimoz, J., et al. (2022). Quality Control and Statistical Evaluation of Combinatorial DNA Libraries using Nanopore Sequencing. bioRxiv. [Link]

  • Harris, J. L., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(25), 8748-8754. [Link]

  • CD Genomics. Quality Control in NGS Library Preparation Workflow. [Link]

  • Wikipedia. DNA-encoded chemical library. [Link]

  • Li, X., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1145–1151. [Link]

  • Sannino, A., et al. (2016). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm, 7(9), 1799-1808. [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-826. [Link]

  • Sannino, A., et al. (2016). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. RSC Publishing. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Sannino, A., et al. (2016). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. Semantic Scholar. [Link]

  • Wang, J., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

  • Neri, D., & Lerner, R. A. (2018). DNA-encoded chemical libraries: foundations and applications in lead discovery. Annual Review of Biochemistry, 87, 479-502. [Link]

  • Gyorgydeak, Z., & Szilagyi, L. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. [Link]

  • The University of Edinburgh. The power of DNA-encoded chemical libraries in the battle against drug-resistant bacteria. [Link]

  • Shi, Y., et al. (2021). DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output. RSC Advances, 11(4), 2359-2376. [Link]

  • Pace, V., & Holzer, W. (2013). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 3(36), 15469-15485. [Link]

Sources

Application Note: High-Throughput Quantification of N-methylpyrimidin-5-amine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

[AN-2026-01]

Abstract: N-methylpyrimidin-5-amine is a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is paramount for ensuring drug product quality, safety, and regulatory compliance. This application note presents robust and validated analytical methods for the precise determination of this compound in complex pharmaceutical matrices. We provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The methodologies outlined herein are designed to meet the stringent requirements of the pharmaceutical industry, adhering to ICH and FDA guidelines for method validation.

Introduction: The Analytical Imperative for this compound

This compound (CAS 40492-24-8) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. Its presence, even at trace levels, in final drug products can be indicative of process inefficiencies or degradation pathways, making its monitoring a critical quality attribute. The potential for related compounds to be genotoxic necessitates highly sensitive and specific analytical methods to ensure patient safety.

This guide provides a comprehensive framework for the quantification of this compound, addressing the needs of researchers in process development, quality control, and stability testing. We will explore two orthogonal analytical techniques to provide a complete solution for various analytical challenges.

Method Selection Rationale: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For quantifying this compound at levels where sensitivity is not the primary concern (e.g., in-process control, intermediate purity), HPLC-UV offers reliable and reproducible results. The pyrimidine ring in this compound provides a suitable chromophore for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When trace-level quantification is required, such as in the analysis of impurities in the final API or drug product, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity, derived from the mass-to-charge ratio of the analyte and its fragments, allow for accurate measurement even in the presence of co-eluting matrix components. This is particularly crucial when dealing with potential genotoxic impurities where acceptable limits can be in the parts-per-million (ppm) range.

Experimental Workflow Overview

The overall analytical workflow for both methods follows a systematic progression from sample preparation to data analysis. The key stages are designed to ensure data integrity and reproducibility.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample API or Drug Product Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection HPLC or LC-MS/MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: General analytical workflow for the quantification of this compound.

HPLC-UV Method for Routine Analysis

This method is suitable for the quantification of this compound in samples where the expected concentration is well above the trace level.

Rationale for Method Parameters
  • Column: A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar compounds like this compound through reversed-phase chromatography.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and a phosphate buffer provides robust and reproducible separation. The buffer is essential to maintain a consistent pH and ensure stable retention times and peak shapes for the basic amine analyte.

  • Detection Wavelength: The UV detection wavelength is chosen based on the absorbance maximum of this compound to ensure optimal sensitivity.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • Active Pharmaceutical Ingredient (API) or drug product for analysis

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0 with H₃PO₄) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Detailed Protocol

4.4.1. Preparation of Solutions

  • Mobile Phase Preparation:

    • Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • Prepare the mobile phase by mixing 800 mL of the buffer with 200 mL of acetonitrile. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

  • Calibration Standards (1-100 µg/mL):

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh an amount of the API or powdered drug product equivalent to approximately 10 mg of the active ingredient into a 10 mL volumetric flask.

    • Add approximately 7 mL of the diluent (50:50 methanol/water) and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.4.2. System Suitability

Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

4.4.3. Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the calibration standards against their concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

LC-MS/MS Method for Trace Level Analysis

This method provides the high sensitivity and selectivity required for the determination of this compound as a trace impurity.

Rationale for Method Parameters
  • Chromatography: A UHPLC system is used to achieve faster analysis times and better peak resolution. The C18 column remains a suitable choice. A gradient elution is employed to effectively separate the analyte from complex matrix components.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is chosen as this compound contains a basic nitrogen atom that is readily protonated.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition, which is unique to the analyte.

LC-MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Inj Sample Injection UPLC_Col UHPLC C18 Column Sample_Inj->UPLC_Col Grad_Elu Gradient Elution UPLC_Col->Grad_Elu ESI ESI+ Source Grad_Elu->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents
  • Reagents as listed in section 4.2.

  • Formic acid (LC-MS grade)

  • This compound-d3 (internal standard, if available)

Instrumentation and Conditions
ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 0.9 min
Ionization Mode ESI Positive
MRM Transitions Analyte: 110.1 -> 93.1 (Quantifier), 110.1 -> 66.1 (Qualifier)
IS (d3): 113.1 -> 96.1 (if used)
Source Temp. 550 °C
Detailed Protocol

5.4.1. Preparation of Solutions

  • Mobile Phase Preparation:

    • Add 1 mL of formic acid to 1 L of water for Mobile Phase A.

    • Add 1 mL of formic acid to 1 L of acetonitrile for Mobile Phase B.

  • Standard Stock Solution (10 µg/mL):

    • Prepare from the 1000 µg/mL stock (section 4.4.1) by dilution in 50:50 methanol/water.

  • Calibration Standards (0.1-50 ng/mL):

    • Perform serial dilutions of the 10 µg/mL stock solution with the initial mobile phase conditions (95:5 A:B).

  • Sample Preparation:

    • Accurately weigh an amount of API or powdered drug product to achieve a final concentration of 10 mg/mL in a suitable volumetric flask.

    • Dissolve and dilute to volume with 50:50 methanol/water.

    • Filter through a 0.22 µm PTFE syringe filter.

    • Further dilute the sample 10-fold with the initial mobile phase conditions before injection to minimize matrix effects.

5.4.2. Analysis and Quantification

  • Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Summary

Both methods should be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters are summarized below. The expected performance is based on similar analytical methods for related compounds.

ParameterHPLC-UVLC-MS/MS
Specificity Peak purity assessment, no interference at analyte retention timeNo interfering peaks in MRM chromatograms
Linearity (r²) ≥ 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 50 ng/mL
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%
Robustness Insensitive to minor changes in pH, mobile phase composition, flow rateInsensitive to minor changes in column temperature, flow rate

Conclusion

This application note provides two distinct, robust, and reliable methods for the quantification of this compound in pharmaceutical contexts. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity required for trace impurity analysis. The detailed protocols and validation guidance herein provide a solid foundation for implementation in a regulated laboratory environment, ensuring the quality and safety of pharmaceutical products.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Application Note and Protocol: Enhanced LC-MS Analysis of Small Molecules via

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable analytical methods for the quantification and identification of N-methylpyrimidin-5-amine, a key intermediate and potential impurity in pharmaceutical development. As a small, polar, aromatic amine, this compound presents unique challenges for chromatographic separation. Herein, we provide detailed protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering a starting point for method development and validation in a regulated environment. The causality behind experimental choices is explained, and the protocols are structured to be self-validating systems, adhering to the principles of scientific integrity.

Introduction

This compound is a heterocyclic aromatic amine that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Due to its potential to be carried over into the final drug product as an impurity, its detection and quantification are of critical importance to ensure the safety and efficacy of pharmaceuticals. Regulatory bodies worldwide mandate strict control over impurities in drug substances and products.[3] Therefore, validated, sensitive, and specific analytical methods are required.

This guide provides two complementary analytical approaches for this compound: an HPLC-UV method suitable for routine quality control and quantification, and an LC-MS method for highly sensitive and specific identification and quantification, particularly at trace levels.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful chromatographic method.

PropertyValueSourceSignificance for Method Development
Molecular Formula C₅H₇N₃[4]Influences molecular weight and elemental composition.
Molecular Weight 109.13 g/mol [4][5]Essential for mass spectrometry settings.
Polarity PolarInferred from structureThe presence of amine and pyrimidine nitrogen atoms makes the molecule polar, suggesting that Reverse-Phase (RP) chromatography may require aqueous-rich mobile phases, or that Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable alternative.[6][7]
pKa Not readily availableThe basicity of the amine and pyrimidine nitrogens will dictate the charge state of the molecule at a given pH. Controlling the mobile phase pH is crucial for reproducible retention and good peak shape in RP-HPLC.[2]
UV Absorbance Expected in the range of 200-300 nmInferred from pyrimidine structurePyrimidine and its derivatives are known to possess chromophores, making UV detection a viable quantification technique.[8] A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Proposed HPLC-UV Method for Quantification

This method is designed as a robust starting point for the routine analysis of this compound in drug substances or intermediates. The principle is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.

Rationale for Method Design
  • Stationary Phase: A C18 column is a workhorse in reversed-phase HPLC and provides a good starting point for retaining the moderately polar this compound.[9] To mitigate potential peak tailing due to the interaction of the basic amine with residual silanols on the silica surface, a modern, end-capped, high-purity silica C18 column is recommended.[2]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is used.

    • Buffer: A phosphate or acetate buffer is chosen to control the pH of the mobile phase. Maintaining a pH around 3-4 will ensure that the amine groups on this compound are protonated, leading to consistent retention and improved peak shape.[2]

    • Organic Modifier: Acetonitrile is often a good first choice due to its lower viscosity and UV transparency. The proportion of acetonitrile will be optimized to achieve an appropriate retention time and resolution from other components in the sample matrix.

  • Detection: UV detection at the λmax of this compound will provide the best sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid

  • Water (HPLC grade)

  • Sample diluent: 50:50 (v/v) Acetonitrile:Water

Chromatographic Conditions:

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (e.g., 254 nm, to be confirmed)

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of the drug substance or intermediate expected to contain approximately 1 mg of this compound into a 10 mL volumetric flask.

    • Add approximately 7 mL of sample diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the sample diluent.[10]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (sample diluent), followed by the standard solutions and then the sample solutions.

Method Validation (as per ICH Q2(R1))

For use in a regulated environment, the method must be validated.[11][12][13] Key parameters to assess include:

  • Specificity: Analyze a blank, a placebo (if applicable), the this compound standard, and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze the prepared working standards (at least 5 concentrations) and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Inject the same standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should meet predefined acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Proposed LC-MS Method for Identification and Trace Quantification

For highly sensitive and specific analysis, LC-MS is the technique of choice. This is particularly important for identifying unknown impurities or quantifying this compound at very low levels.

Rationale for Method Design
  • Chromatography: The HPLC conditions can be adapted from the UV method. However, non-volatile buffers like phosphate must be replaced with volatile buffers such as ammonium formate or ammonium acetate to be compatible with the mass spectrometer.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective for this compound, as the amine groups are readily protonated to form [M+H]⁺ ions.

  • Mass Analysis:

    • Full Scan: To identify unknown impurities, a full scan analysis can be performed to obtain the mass-to-charge ratio (m/z) of all eluting compounds.

    • Selected Ion Monitoring (SIM): For targeted quantification of this compound, SIM mode offers increased sensitivity by monitoring only the m/z of the protonated molecule.

    • Tandem Mass Spectrometry (MS/MS): For definitive identification and the most sensitive quantification, MS/MS can be used. The [M+H]⁺ ion is selected and fragmented, and a specific fragment ion is monitored. This is known as Multiple Reaction Monitoring (MRM).[14]

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system, preferably with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Materials:

  • Same as HPLC-UV method, but replace potassium phosphate and phosphoric acid with:

    • Ammonium formate

    • Formic acid

Chromatographic and MS Conditions:

ParameterProposed Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B held for 1 min, then to 30% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Full Scan Range m/z 50-300
SIM Ion m/z 110.1 (for [M+H]⁺ of C₅H₇N₃)
MRM Transition To be determined by infusing a standard solution. Precursor ion: m/z 110.1. A prominent, stable product ion will be selected.

Procedure:

  • Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization parameters and identify the precursor and product ions for MRM analysis.

  • Sample and Standard Preparation: Prepare as described in the HPLC-UV section, using the LC-MS compatible mobile phase as the diluent if necessary. Concentrations for LC-MS analysis will typically be much lower (e.g., in the ng/mL range).

  • Analysis: Equilibrate the LC-MS system. Inject a blank, standards, and samples. Acquire data in the desired mode (Full Scan, SIM, or MRM).

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S0 Weigh Sample/ Reference Standard S1 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) S0->S1 S2 Sonicate to Ensure Dissolution S1->S2 S3 Dilute to Final Concentration S2->S3 S4 Filter (0.45 µm) into HPLC Vial S3->S4 H1 Autosampler (Inject Sample) S4->H1 Inject H0 Pump (Mobile Phase A+B) H0->H1 H2 Column (C18 Separation) H1->H2 H3 UV Detector H2->H3 D0 Chromatogram H3->D0 Signal D1 Peak Integration D0->D1 D2 Quantification (Calibration Curve) D1->D2

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS System cluster_data Data Analysis S0 Weigh Sample/ Reference Standard S1 Dissolve in LC-MS Diluent S0->S1 S2 Dilute to Trace Concentration (ng/mL) S1->S2 S3 Filter (0.22 µm) into LC-MS Vial S2->S3 L1 Autosampler S3->L1 Inject L0 UHPLC Pump (Volatile Mobile Phase) L0->L1 L2 Column (Separation) L1->L2 M0 ESI Source (Ionization) L2->M0 M1 Mass Analyzer (e.g., QqQ, TOF) M0->M1 M2 Detector M1->M2 D0 Total Ion Chromatogram (TIC) M2->D0 Signal D1 Extracted Ion Chromatogram (EIC/MRM) D0->D1 D2 Mass Spectrum (Identification) D0->D2 D3 Quantification D1->D3

Caption: LC-MS Experimental Workflow.

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive analytical toolkit for this compound. The proposed starting conditions are based on the physicochemical properties of the analyte and established chromatographic principles. For implementation in a GxP environment, these methods must be fully validated according to ICH guidelines to ensure they are suitable for their intended purpose. These protocols offer a solid foundation for researchers and quality control analysts working with this compound, enabling accurate and reliable analysis to ensure pharmaceutical product quality and safety.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (2023). How Pharmaceutical Impurity Analysis Works. [Link]

  • Chen, Y., et al. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research. [Link]

  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • Pietzsch, J., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Clinica Chimica Acta. [Link]

  • Mitrevski, B., & Vovk, I. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Regalado, E. L., & Welch, C. J. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. [Link]

  • Hjelmeland, L. M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]

  • ResearchGate. (n.d.). LC-MS of pyrimidine derivative compound. [Link]

  • Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Talele, T. T. (2022). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. [Link]

  • PubChem. (n.d.). Pyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocols: The Strategic Use of N-methylpyrimidin-5-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach leverages the principle that smaller, less complex molecules, or "fragments," can form more efficient, high-quality interactions with a biological target.[3] N-methylpyrimidin-5-amine, with its low molecular weight and favorable physicochemical properties, serves as an exemplary scaffold for FBDD campaigns. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound and similar fragments. It details a strategic workflow from initial library design and primary screening using advanced biophysical techniques to hit validation and structure-guided lead optimization. The protocols within are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The FBDD Paradigm and the Role of the Pyrimidine Scaffold

Fragment-Based Drug Discovery (FBDD) begins with the identification of very small molecules (fragments) that bind weakly, typically in the millimolar (mM) to high micromolar (µM) affinity range, to a protein target.[4] Unlike the large, complex molecules used in HTS, fragments are simpler and smaller, allowing a library of a few thousand compounds to represent a vast amount of chemical space.[2] The core advantage of FBDD lies in the quality and efficiency of the initial hits. Because they are small, their binding interactions are often more optimal on a per-atom basis, a concept quantified by Ligand Efficiency (LE).[4] These high-quality starting points can then be intelligently optimized into potent, drug-like molecules through structure-guided medicinal chemistry.[1][5]

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its presence in numerous approved drugs.[6][7] Its nitrogen atoms act as hydrogen bond acceptors, and the ring system can serve as a bioisostere for other aromatic systems, making it a versatile core for developing inhibitors.[7][8]

This compound as a Prototypical Fragment:

This compound is an ideal candidate for inclusion in a fragment library. Its properties align well with the widely accepted "Rule of Three" (Ro3), a set of guidelines for designing effective fragment libraries.[9][10][11]

Property"Rule of Three" GuidelineThis compoundCompliance
Molecular Weight (MW)< 300 Da109.13 g/mol [12]Yes
cLogP≤ 3~ -0.1 (estimated)[12]Yes
Hydrogen Bond Donors≤ 31 (amine N-H)Yes
Hydrogen Bond Acceptors≤ 33 (2 ring N, 1 amine N)Yes
Rotatable Bonds≤ 31 (C-N bond)Yes
Table 1. Physicochemical properties of this compound evaluated against the "Rule of Three" for fragment design.[9][11]

This compliance ensures the fragment has sufficient aqueous solubility for high-concentration screening and avoids the excessive complexity that can lead to poor optimization potential.[9]

The FBDD Workflow: From Fragment Screening to Lead Optimization

A successful FBDD campaign is a multi-stage process that relies on a cascade of sensitive biophysical techniques to identify and validate hits, followed by structural biology to guide their evolution into leads.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. This compound) Screen Primary Biophysical Screen (SPR or NMR) Lib->Screen Hits Initial 'Hits' (Weak Binders) Screen->Hits Ortho Orthogonal Validation (e.g., ITC) Hits->Ortho Xray Structural Biology (X-ray Crystallography) Ortho->Xray Validated Validated, Structurally- Characterized Hits Xray->Validated MedChem Structure-Guided Medicinal Chemistry (Fragment Growing/Linking) Validated->MedChem SAR SAR by Biophysics & Assay MedChem->SAR SAR->MedChem Lead Potent Lead Compound (nM Affinity) SAR->Lead

Figure 1. The integrated workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols: A Practical Guide

The weak affinities of fragments necessitate the use of highly sensitive biophysical techniques for their detection.[13][14] What follows are detailed protocols for primary screening, hit validation, and structural characterization.

Protocol A: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at a sensor surface where a target protein is immobilized, allowing for real-time detection of binding events.[4] It is highly sensitive, making it ideal for detecting low-affinity fragment binding, and provides kinetic data (kₐ, kₔ) in addition to affinity (Kₗ).[15][16]

Objective: To identify fragments from a library that bind to an immobilized protein target.

Methodology:

  • Chip Preparation and Target Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low-ionic-strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level. The goal is a level that will yield a maximum analyte response (Rₘₐₓ) of approximately 50-100 response units (RU) to minimize mass transport effects.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Causality: Amine coupling is a robust and common method for immobilizing proteins. A moderate immobilization density is crucial; too high can lead to steric hindrance, while too low reduces signal.[16]

  • Fragment Screening:

    • Prepare the fragment library (including this compound) as stock solutions in 100% DMSO. Dilute to the final screening concentration (e.g., 100-500 µM) in running buffer (e.g., HBS-EP+ buffer) containing a matched percentage of DMSO (typically 1-5%).

    • Causality: Precisely matching the DMSO concentration between the running buffer and the fragment samples is critical. Any mismatch will cause bulk refractive index shifts, leading to false-positive or false-negative results.[15][17]

    • Inject each fragment solution over the target and a reference flow cell (an activated/deactivated surface without protein) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step between fragments if necessary (e.g., a short pulse of high salt or low pH buffer) to ensure the surface is fully reset.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Identify hits as fragments that produce a stable, concentration-dependent binding response significantly above the background noise.

    • For initial hits, perform a full kinetic titration by injecting a range of concentrations to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[18]

Protocol B: Hit Confirmation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of reliably detecting weak binding events.[19][20] Ligand-observed experiments, such as Saturation Transfer Difference (STD) NMR, are particularly effective. In STD, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligand via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding fragment remain.[21][22]

Objective: To confirm the binding of initial hits from SPR and gain insight into the binding epitope.

Methodology:

  • Sample Preparation:

    • Prepare a sample of the target protein (10-50 µM) in a suitable deuterated buffer (e.g., 20 mM phosphate buffer in 99.9% D₂O, pD 7.4, containing 150 mM NaCl).

    • Prepare a stock solution of the fragment hit (e.g., this compound) in the same deuterated buffer or deuterated DMSO.

    • Add the fragment to the protein solution to a final concentration of 100-1000 µM (typically a 20-100 fold excess).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the protein-fragment mixture.

    • Set up the STD experiment. This involves acquiring two spectra:

      • On-resonance spectrum: Selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).

      • Off-resonance spectrum: Saturation applied at a frequency where neither protein nor ligand resonates (e.g., 40 ppm).

    • A typical saturation time is 2 seconds. The number of scans should be sufficient to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the spectra and perform the subtraction (off-resonance minus on-resonance) to generate the final STD spectrum.

    • Signals present in the STD spectrum confirm that the fragment binds to the protein.

    • The relative intensity of the signals in the STD spectrum provides information about which protons of the fragment are in closest proximity to the protein surface, defining the binding epitope.

Protocol C: Structural Characterization by X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of the protein-fragment complex.[23] This information is the "gold standard" for FBDD as it reveals the precise binding mode, orientation, and key interactions, which is indispensable for structure-guided hit-to-lead optimization.[4][24]

Objective: To determine the atomic structure of the target protein in complex with this compound.

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials (e.g., using sitting-drop or hanging-drop vapor diffusion) with the purified protein mixed with a 5-10 fold molar excess of this compound.

    • Soaking: If apo-protein crystals are already available, soak them in a solution of the crystallization mother liquor supplemented with the fragment (typically 1-10 mM) for a period ranging from minutes to hours.

    • Causality: Co-crystallization is often preferred but can be challenging. Soaking is simpler but can sometimes induce crystal cracking if the fragment binding causes significant conformational changes.

  • Data Collection and Processing:

    • Cryo-protect the crystal (if necessary) and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer in an X-ray beamline (synchrotron source preferred for higher resolution).

    • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.[24]

    • Process the diffraction data using appropriate software (e.g., XDS or MOSFLM) to integrate the spot intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build the protein model into the initial electron density map.

    • Calculate a difference (Fo-Fc) electron density map. Positive density in this map within the binding pocket indicates the presence of the bound fragment.

    • Model the fragment (this compound) into the difference density and perform iterative rounds of model building and refinement until convergence, aiming for optimal R-work/R-free statistics and geometry.[24]

Hit-to-Lead: Structure-Guided Optimization of the Pyrimidine Core

With a crystal structure of the target in complex with this compound, the process of rational, structure-guided optimization can begin. The goal is to "grow" the fragment into adjacent pockets of the binding site to pick up additional favorable interactions, thereby increasing affinity and selectivity.[5][25]

The this compound scaffold offers several vectors for chemical elaboration. The crystal structure will reveal which positions on the pyrimidine ring and which atoms of the substituents are pointing towards solvent or into unoccupied pockets of the active site.

Figure 2. Conceptual workflow for hit-to-lead optimization from the this compound scaffold.

For instance, if the C4 or C6 positions of the pyrimidine ring are pointing towards a hydrophobic pocket, a synthetic chemist can design analogs with small alkyl or aryl groups at these positions.[26] If the N-methyl group is in a sterically constrained area, it could be removed or altered. If the 5-amino group is near a potential hydrogen bond donor/acceptor on the protein, its chemical nature can be modified to form a new, affinity-enhancing interaction.[5] Each new synthesized compound is then evaluated using the same biophysical assays (SPR, ITC) to build a structure-activity relationship (SAR) and guide the next design cycle.

Conclusion

This compound represents an archetypal fragment for FBDD campaigns. Its adherence to the "Rule of Three" and the chemical versatility of the pyrimidine scaffold make it an excellent starting point for discovering novel therapeutics.[6][9] A successful FBDD program does not rely on a single technique but on an integrated cascade of biophysical methods. The synergy between high-sensitivity screening techniques like SPR and NMR, orthogonal validation, and the unparalleled structural insight from X-ray crystallography provides a robust and efficient pathway from a weakly binding fragment to a potent, highly optimized lead compound. The protocols and strategies outlined in this guide provide a framework for executing such a campaign with scientific rigor and a high probability of success.

References

  • Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Institutes of Health. [Link]

  • Kirby, K. A., & Gilbert, I. H. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • UCL. (2020). Biophysical screening in fragment-based drug design: a brief overview. UCL Press. [Link]

  • H1 Connect. (n.d.). The 'rule of three' for fragment-based drug discovery. H1 Connect. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. National Institutes of Health. [Link]

  • ResearchGate. (2021). The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Practical Fragments. [Link]

  • ResearchGate. (n.d.). NMR‐based fragment screening and hit identification. ResearchGate. [Link]

  • Scilit. (2013). The 'rule of three' for fragment-based drug discovery: where are we now? Scilit. [Link]

  • PubMed. (n.d.). Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]

  • ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • Andrews, L. D., et al. (2017). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. National Institutes of Health. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. [Link]

  • PubMed. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. PubMed. [Link]

  • National Institutes of Health. (2021). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. [Link]

  • ACS Publications. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Fragment screening by surface plasmon resonance. Semantic Scholar. [Link]

  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. [Link]

  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

  • UNED. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. UNED. [Link]

  • ResearchGate. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). 2-Methylpyrimidin-5-amine. PubChem. [Link]

  • IUCr. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCr. [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • CHI. (n.d.). Fragment-Based Drug Discovery. CHI. [Link]

  • Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • National Institutes of Health. (n.d.). X Ray crystallography. National Institutes of Health. [Link]

  • National Institutes of Health. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. National Institutes of Health. [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers. [Link]

  • PubMed. (2014). Discovery of novel pyrimidine and malonamide derivatives as TGR5 agonists. PubMed. [Link]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]

  • National Institutes of Health. (2010). 5-Bromo-N-methylpyrimidin-2-amine. National Institutes of Health. [Link]

  • MDPI. (2020). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylpyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile heterocyclic amine. Here, we address common issues in a practical, question-and-answer format, grounding our advice in fundamental chemical principles and field-proven experience.

Section 1: Initial Purity Assessment & Strategy Selection

Q1: My crude this compound shows multiple spots on TLC. What's the best initial purification strategy?

A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of your target compound and various impurities. The optimal strategy depends on the nature and polarity of these impurities. This compound is a moderately polar, basic compound. Your first step is to characterize the impurities to select the most efficient purification method.

Initial Characterization Workflow:

  • TLC Analysis: Run TLC plates in a few different solvent systems of varying polarity (e.g., 100% Dichloromethane (DCM), 5% Methanol (MeOH) in DCM, 10% MeOH in DCM). This helps you gauge the polarity difference between your product and the impurities.

  • Solubility Tests: Test the solubility of your crude material in various solvents. This compound is reported to be soluble in organic solvents like ethanol, acetone, and DCM, but sparingly soluble in water[1]. This information is critical for both chromatography and recrystallization.

  • Acid/Base Character: Spot the crude material on a TLC plate, then expose it to HCl vapor (by placing it in a chamber with a beaker of concentrated HCl) or stain with an acid-responsive stain. As a basic amine, the Rf value of your product should decrease significantly due to protonation and increased polarity. This helps distinguish it from non-basic impurities.

Based on this initial analysis, you can follow a decision-making workflow.

Purification_Strategy start Crude Product Analysis (TLC, Solubility) decision1 Are impurities significantly different in polarity? start->decision1 decision2 Is the product the major component (>85%)? decision1->decision2 No (Close Polarity) proc_chrom Flash Column Chromatography decision1->proc_chrom Yes decision3 Are impurities non-basic? decision2->decision3 No proc_recryst Recrystallization decision2->proc_recryst Yes proc_ab_extract Acid-Base Extraction decision3->proc_ab_extract Yes proc_combo Acid-Base Extraction followed by Chromatography/Recrystallization decision3->proc_combo No end_point Pure this compound proc_chrom->end_point proc_recryst->end_point proc_ab_extract->proc_chrom Residual Impurities proc_combo->end_point

Caption: Decision workflow for selecting a purification method.

  • Flash Column Chromatography is the most versatile method if impurities have different polarities.

  • Recrystallization is ideal for removing small amounts of impurities when your product constitutes the bulk of the material (>85-90%)[2].

  • Acid-Base Extraction is highly effective for separating your basic amine from neutral or acidic impurities.

Section 2: Troubleshooting Column Chromatography

Q2: My compound is streaking/tailing on the silica gel column. Why is this happening and how can I fix it?

A2: Tailing or streaking of amines on silica gel is a classic problem rooted in the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to poor separation and low recovery.

Causality: The lone pair of electrons on the nitrogen atom of this compound interacts strongly with the acidic protons of the silica gel surface. This is essentially an acid-base interaction that slows the compound's elution in an unpredictable manner.

Solutions:

  • Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This base will compete with your product for the acidic sites on the silica.

    • Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Start with 1% TEA and observe the effect on the TLC. You should see a more compact, well-defined spot with a slightly higher Rf.

  • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.

    • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing 2% TEA before loading your sample.

Q3: I'm struggling to separate my product from a close-running impurity. What techniques can improve resolution?

A3: Improving the resolution between two compounds with similar polarity requires optimizing the chromatography conditions to exploit subtle differences in their structure and interactions with the stationary and mobile phases.

Optimization Strategies:

  • Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing the interaction time with the stationary phase and potentially improving separation. The trade-off is longer run times and broader peaks.

  • Change Solvent Selectivity: Instead of just adjusting the ratio of a two-solvent system (e.g., Hexane/EtOAc), switch one of the solvents. Different solvents have different abilities to engage in hydrogen bonding, dipole-dipole interactions, etc. For example, replacing Ethyl Acetate with Acetone or DCM with Tert-butyl methyl ether (TBME) can alter the elution order.

Solvent System Property Summary

SolventPolarity IndexPrimary InteractionUse Case
Hexane0.1van der WaalsNon-polar base eluent
Dichloromethane (DCM)3.1Dipole-DipoleGood general-purpose solvent
Ethyl Acetate (EtOAc)4.4H-bond acceptorCommon polar component
Acetone5.1H-bond acceptorStronger than EtOAc
Methanol (MeOH)5.1H-bond donor/acceptorFor highly polar compounds
  • Improve Column Efficiency:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This creates a more uniform starting band compared to liquid loading, especially if your compound has poor solubility in the initial eluent.

    • Finer Silica Mesh: Use a smaller particle size silica gel (e.g., 230-400 mesh instead of 70-230 mesh) to increase the surface area and improve separation efficiency. This will, however, increase the backpressure.

Section 3: Optimizing Recrystallization

Q4: How do I choose the right solvent system for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures. Given that this compound is a crystalline solid with a melting point of 90-95°C, recrystallization is a highly suitable technique[1].

Step-by-Step Solvent Selection Protocol:

  • Single Solvent Screening:

    • Place ~20-30 mg of your crude material into a test tube.

    • Add a solvent dropwise at room temperature. Good candidates are solvents where the compound is poorly soluble (e.g., water, hexane, TBME).

    • If insoluble, heat the mixture to boiling. If the solid dissolves completely, it's a potential solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. If high-quality crystals form, you have found a good single-solvent system.

  • Mixed Solvent System (More Likely): It is common to use a binary solvent system[2]. This involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.

    • Protocol: Dissolve your compound in the minimum amount of a hot "solvent" (e.g., Acetone, Ethanol, or Ethyl Acetate). Then, add the "anti-solvent" (e.g., Hexane, Heptane, or Water) dropwise while the solution is still hot, until you see persistent cloudiness. Add a few drops of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.

Recommended Systems to Screen:

  • Acetone / Hexane

  • Ethyl Acetate / Heptane[2]

  • Ethanol / Water

Recrystallization_Workflow start Dissolve Crude Product in Minimum Hot Solvent decision1 Is solution clear? start->decision1 hot_filtration Perform Hot Filtration to Remove Insoluble Impurities decision1->hot_filtration No cool_slowly Allow to Cool Slowly to Room Temperature decision1->cool_slowly Yes hot_filtration->cool_slowly ice_bath Place in Ice Bath to Maximize Crystal Growth cool_slowly->ice_bath collect Collect Crystals by Filtration ice_bath->collect wash Wash with Cold Anti-Solvent collect->wash dry Dry Under Vacuum wash->dry end_point Pure Crystalline Product dry->end_point

Caption: General workflow for a successful recrystallization.

Section 4: Handling and Stability

Q5: What are the best practices for handling and storing purified this compound?

A5: Proper handling and storage are critical to maintain the purity of your compound. Aminopyrimidines can be sensitive to air, light, and acid/base contamination.

Handling:

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety glasses[3][4]. This compound and related compounds are classified as irritants and can be harmful if inhaled or swallowed[5][6].

  • Avoid Contamination: Use clean spatulas and glassware to prevent introducing impurities.

Storage:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation over time.

  • Temperature: For long-term storage, keep the compound in a tightly sealed container at low temperature (2-8°C)[7].

  • Light: Protect from light by using an amber vial or storing it in a dark place[7].

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use an acid-base extraction for purification?

A: Yes, this is an excellent first-pass purification technique to remove non-basic impurities. The pyrimidine ring reduces the basicity of the amine, but it is still sufficiently basic to be protonated by dilute acid.

  • Protocol:

    • Dissolve the crude mixture in an organic solvent like DCM or EtOAc.

    • Extract the organic layer with 1M aqueous HCl. Your product will move into the aqueous layer as the hydrochloride salt.

    • Separate the layers. The organic layer now contains neutral or acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly basify it with 1M NaOH or NaHCO₃ until the pH is > 9.

    • Your product will precipitate or can be extracted back into a fresh organic layer.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate the solvent. This material can then be further purified by chromatography or recrystallization if needed.

Q: What are the expected spectroscopic data for this compound?

A: While specific spectra should always be run for your sample, typical expected data based on the structure are:

  • ¹H NMR: You would expect signals for the methyl protons (singlet, ~3H), the amine proton (broad singlet, ~1H, may exchange with D₂O), and distinct signals for the three protons on the pyrimidine ring[1].

  • ¹³C NMR: Expect five distinct carbon signals: one for the methyl group and four for the unique carbons of the pyrimidine ring[1].

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 109.13 g/mol (as [M+H]⁺ at m/z 110.1 in ESI+)[1].

References

  • Jubilant Ingrevia. Safety Data Sheet for N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Available from: [Link]

  • PubChem. N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Methylpyrimidin-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N,N,5-Trimethylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrimidin-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-methylpyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Zhejiang Jiuzhou Chem Co.,Ltd. 5-(AMinoMethyl)-2-MethylpyriMidin-4-aMine hydrochloride. Available from: [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available from: [Link]

  • ResearchGate. The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Available from: [Link]

  • ResearchGate. Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Available from: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • European Patent Office. Novel purification process of moxonidine - EP 1873152 B1. Available from: [Link]

  • PubMed. Preparation and purification of 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate and its initiation properties with T7 RNA polymerase. Available from: [Link]

Sources

Technical Support Center: N-methylpyrimidin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Instead of a rigid manual, we present a series of practical, in-depth FAQs and troubleshooting guides based on real-world laboratory challenges. Our goal is to explain the causality behind experimental outcomes, enabling you to anticipate, identify, and mitigate the formation of common byproducts.

Section 1: Byproducts Arising During Synthesis

The purity of your starting material is paramount. Byproducts formed during the synthesis of this compound can carry through to subsequent steps, complicating reactions and purification. Here, we address common issues related to its primary synthetic routes.

FAQ 1.1: I'm synthesizing this compound via Buchwald-Hartwig amination of 5-bromopyrimidine and see an unexpected peak at [M+H]+ ~219. What is it?

Answer:

This is a frequently encountered issue. The unexpected peak likely corresponds to a di-pyrimidinyl-methylamine byproduct ((pyrimidin-5-yl)2NMe). This arises from a secondary C-N coupling event where the desired product, this compound, acts as a nucleophile and couples with another molecule of 5-bromopyrimidine.

Causality and Mechanism: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, proceeding through a palladium-catalyzed cycle.[1][2] However, the product amine is itself a nucleophile. If the reaction concentration is high, the temperature is excessive, or the catalyst is highly active, the product can compete with the primary methylamine nucleophile, leading to the formation of the tertiary amine byproduct. The generally accepted catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] The side reaction occurs when the product amine re-enters this cycle.

Troubleshooting and Mitigation:

  • Control Stoichiometry: Use a slight excess of methylamine to outcompete the product for the palladium complex.

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can reduce the rate of the secondary coupling.

  • Slow Addition of Aryl Halide: Adding the 5-bromopyrimidine slowly to the mixture of methylamine, base, and catalyst can help maintain a low concentration of the electrophile, favoring the primary reaction.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the rate of reductive elimination for the primary amine, potentially reducing the lifetime of the catalytic intermediate available for the side reaction.[2]

FAQ 1.2: My N-alkylation of 5-aminopyrimidine with a methylating agent (e.g., methyl iodide) is giving multiple products. How can I improve selectivity for mono-methylation?

Answer:

This is a classic challenge in amine alkylation. The primary product, this compound, is often more nucleophilic than the starting 5-aminopyrimidine, leading to over-alkylation and the formation of the N,N-dimethylpyrimidin-5-aminium salt . You may also observe byproducts from the alkylation of the pyrimidine ring nitrogens (N1 or N3).

Causality and Mechanism: Direct alkylation of amines is notoriously difficult to control.[4] The electron-donating effect of the first methyl group increases the electron density on the nitrogen, making the secondary amine more reactive towards the electrophilic methylating agent than the starting primary amine. Ring alkylation occurs because the lone pairs on the ring nitrogens are also nucleophilic centers.

Troubleshooting and Mitigation:

Mitigation StrategyPrincipleExpected Outcome
Use a Bulky Base A sterically hindered base (e.g., DBU, Proton-Sponge®) can deprotonate the primary amine while being less likely to facilitate the second deprotonation of the bulkier secondary amine.Improved yield of the mono-alkylated product.
Reductive Amination React 5-aminopyrimidine with formaldehyde to form the imine in situ, followed by reduction (e.g., with NaBH4 or NaBH(OAc)3).Highly selective formation of the mono-methylated product, avoiding over-alkylation.
Use of Protecting Groups Temporarily protect one N-H bond of 5-aminopyrimidine (e.g., as a carbamate or tosylamide), perform methylation, and then deprotect.Excellent selectivity but requires additional synthetic steps.
Control Stoichiometry Use a large excess of the starting 5-aminopyrimidine relative to the methylating agent.Reduces the probability of the product reacting further, but results in low conversion of the starting material.

Section 2: Byproducts in Subsequent Reactions & Degradation

Once synthesized, this compound is used as a nucleophile or building block. Issues can arise from its inherent reactivity or instability under certain conditions.

FAQ 2.1: I'm performing a reaction under strongly acidic or basic conditions and observing decomposition of my this compound. What are the likely degradation products?

Answer:

The pyrimidine ring, while aromatic, is susceptible to degradation under harsh conditions. The cyclopropyl amine moiety, if present in a more complex derivative, is particularly prone to hydrolytic degradation at high pH.[5] For this compound itself:

  • Strong Acid: Protonation of the ring nitrogens can activate the ring towards nucleophilic attack by water or other nucleophiles present, potentially leading to ring-opening byproducts.

  • Strong Base/High Temperature: While generally stable, extreme basic conditions can promote side reactions. More significantly, thermal degradation in the presence of CO2 (from air) can occur, though this is more studied for alkanolamines.[6]

  • Oxidative Degradation: The amino group makes the pyrimidine ring electron-rich and susceptible to oxidation, which can lead to the formation of N-oxides or quinone-imine type structures, followed by complex polymerization or fragmentation.[7]

Troubleshooting Workflow for Degradation:

G start Degradation Observed (Loss of Starting Material, Multiple New Peaks) cond1 Reaction Conditions? start->cond1 path_acid path_acid cond1->path_acid  Strong Acid   path_base path_base cond1->path_base  Strong Base / Heat   path_oxidant path_oxidant cond1->path_oxidant  Oxidants Present? (Air, Peroxides)   res_acid Ring Hydrolysis/ Ring-Opening Products path_acid->res_acid Hypothesize res_base Investigate for Polymerization or Fragmentation path_base->res_base Hypothesize res_oxidant N-Oxides, Quinone-imines, Colored Dimers path_oxidant->res_oxidant Hypothesize solution Use Milder Conditions Buffer pH Run Under Inert Atmosphere (N2/Ar) res_acid->solution Mitigate res_base->solution Mitigate res_oxidant->solution Mitigate

Caption: Troubleshooting workflow for degradation.

FAQ 2.2: My reaction mixture is turning a dark color, and I see evidence of dimerization. What is happening?

Answer:

Dark coloration and the appearance of high molecular weight species often point to oxidative dimerization or polymerization. Pyrimidine dimers are known to form, especially under photochemical conditions (UV light).[8][9][10] While less common thermally, radical mechanisms initiated by trace metals or peroxides can lead to the formation of bipyrimidine species or other complex oligomers.

Causality and Mechanism: The electron-rich nature of this compound makes it susceptible to single-electron oxidation. The resulting radical cation can then dimerize. This process is often catalyzed by light or trace metal impurities that can engage in redox cycling.

Mitigation Strategies:

  • Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to exclude oxygen, a common initiator of oxidative pathways.

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides.

  • Protect from Light: Protect the reaction vessel from light, especially if the reaction is prolonged.

  • Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress these side reactions, provided it doesn't interfere with the desired chemistry.

Section 3: Analytical Troubleshooting and Protocols

Identifying an unknown byproduct is the first step toward eliminating it. This section provides guidance on analytical strategies.

FAQ 3.1: What is the best analytical approach to identify unknown byproducts in my reaction?

Answer:

A multi-detector approach is most effective. The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • LC-MS (and LC-MS/MS): This is the primary tool. It provides the molecular weight of the byproduct from the mass-to-charge ratio (m/z) and its polarity from the retention time. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing you to determine the elemental formula. Tandem MS (MS/MS) can fragment the ion, giving clues about its structure.[11][12]

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): If a byproduct can be isolated (even as a mixture), NMR is unparalleled for definitive structure elucidation. It provides information on the connectivity of atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile byproducts. For many pyrimidine derivatives, LC-MS is more suitable due to their polarity and lower volatility.[13][14]

Common Byproducts and Their Mass Signatures:

Byproduct NameFormation PathwayExpected Mass Change from ProductKey Analytical Notes
N,N-dimethylpyrimidin-5-amineOver-alkylation+14 Da (CH₂)Will be more non-polar (elute later in RP-HPLC) if neutral; observed as a permanent cation if quaternized.
Di-pyrimidinyl-methylamineBuchwald-Hartwig Side Reaction+77 Da (C₄H₂N₂)Significantly higher molecular weight.
HydroxypyrimidineHydrolysis of halo-precursor-14 Da (NHCH₃ vs OH)More polar (elutes earlier in RP-HPLC).
Bipyrimidine DimerOxidative Coupling+108 Da (C₅H₆N₃)High molecular weight; often colored.
Protocol 1: General LC-MS Method for Impurity Profiling

This protocol provides a starting point for separating this compound from potential byproducts. It must be optimized for your specific mixture.

Objective: To achieve baseline separation of the main component from polar and non-polar impurities.

Instrumentation:

  • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (Single Quadrupole or HRMS like TOF/Orbitrap) with an Electrospray Ionization (ESI) source.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm and 280 nm.

  • MS Detection: ESI positive mode. Scan range m/z 50-500.

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis Workflow:

Caption: Analytical workflow for byproduct identification.

References

  • Wikipedia. Pyrimidine dimer. [Link]

  • ResearchGate. Pyrimidine Dimers. [Link]

  • Grokipedia. Pyrimidine dimer. [Link]

  • ResearchGate. Schematic representation of pyrimidine dimers formation after DNA.... [Link]

  • Fiveable. Pyrimidine dimers Definition. [Link]

  • DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]

  • Wikipedia. Chichibabin reaction. [Link]

  • Scientific Update. The Chichibabin amination reaction. [Link]

  • Slideshare. Chichibabin Reaction | PPTX. [Link]

  • Chemistry Notes. Chichibabin amination: Easy mechanism. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]

  • ResearchGate. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • NIH. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem. [Link]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]

  • Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • IUCr. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

  • NIH. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]

  • CDC. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

  • NIH. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. [Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • NIH. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

  • NIH. Impact of Solvent on the Thermal Stability of Amines. [Link]

Sources

Technical Support Center: N-methylpyrimidin-5-amine Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-methylpyrimidin-5-amine (CAS: 40492-24-8). The information herein is synthesized from established principles in small molecule crystallization, with a specific focus on the known challenges associated with aromatic amines and pyrimidine derivatives.

Critical Pre-Crystallization Considerations

Successful crystallization begins before the flask is ever cooled. The purity of the starting material, a thorough understanding of the molecule's properties, and a logical approach to solvent selection are paramount.

1.1. Know Your Molecule: this compound

Understanding the physicochemical properties of your compound is the first step in designing a robust crystallization protocol.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 40492-24-8 [1]
Molecular Formula C₅H₇N₃ [1]
Molecular Weight 109.13 g/mol [1][2]
Boiling Point 230°C at 760 mmHg [1][2]
Melting Point 90-95°C [1]
Appearance Colorless to pale yellow crystalline solid [1]

| Solubility (Qualitative) | Soluble in most organic solvents (e.g., ethanol, acetone, dichloromethane); poorly soluble in water. |[1] |

The basicity of the amine group and the aromatic nature of the pyrimidine ring are key features that will govern solvent interactions and potential pH-dependent solubility.[3]

1.2. The Impact of Impurities Crude reaction mixtures often contain impurities that can significantly hinder crystallization. These can act as "crystal poisons" by adsorbing to the surface of growing crystals or may lead to the formation of oils or amorphous solids.[4] It is highly recommended to perform a preliminary purification (e.g., liquid-liquid extraction or flash chromatography) to remove gross impurities before attempting crystallization.

Troubleshooting Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is separating as an oil ("oiling out") instead of forming crystals. What can I do?

A1: "Oiling out" is a common problem for organic amines and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[5] This typically happens when the temperature of the solution is above the melting point of the compound in the presence of the solvent, or when the level of supersaturation is too high.[6]

Causality & Solutions:

  • Cause: Supersaturation is too high, or cooling is too rapid.

  • Solution 1: Reduce Supersaturation. Re-heat the solution until it is homogeneous. Add a small amount (5-10% v/v) of additional hot solvent to decrease the concentration.[5]

  • Solution 2: Slow the Cooling Rate. An ideal crystallization should have crystals appearing after about 5 minutes and continue to grow over 20 minutes or more.[6] Do not immediately place the flask in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels.[6] An inverted beaker placed over the flask can create an insulating atmosphere to slow cooling further.

  • Solution 3: Use a Seed Crystal. If any solid material is available, add a tiny crystal to the solution just as it begins to cool and becomes slightly cloudy (the point of supersaturation). This provides a template for proper crystal growth and can prevent oil formation.[5]

  • Solution 4: Change Solvents. The chosen solvent may be too "good." Select a solvent in which the compound has slightly lower solubility when hot.

Q2: I've cooled my solution, but no crystals have formed. What are the next steps?

A2: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation.

Causality & Solutions:

  • Cause: The solution is too dilute (not supersaturated).

  • Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off a small portion of the solvent (10-15%). Allow the solution to cool again. Be sure to use a boiling chip or stir bar. If the mother liquor has not been discarded, you can test for saturation by dipping a glass stirring rod into the solution; if a solid residue forms upon evaporation, there is still compound in the solution.[6]

  • Solution 2: Induce Nucleation. If the solution is supersaturated but no crystals form, nucleation is kinetically hindered.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.[6]

    • Seeding: Add a seed crystal as described in A1.

  • Cause: The solvent is inappropriate.

  • Solution 3: Introduce an Anti-Solvent. If your compound is highly soluble in the chosen solvent even at low temperatures, you can add a second solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness appears, then gently warm until the solution becomes clear again. Slow cooling should now yield crystals.

Q3: The crystallization was too fast and I got a fine powder or small needles. How can I grow larger, higher-purity crystals?

A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[6]

Causality & Solutions:

  • Cause: Extreme supersaturation due to rapid cooling or using the absolute minimum amount of solvent.

  • Solution 1: Use More Solvent & Re-crystallize. Place the solid back on the heat source, add 10-20% more solvent than the minimum required for dissolution, bring to a boil to re-dissolve, and cool slowly.[6] While this may slightly reduce the yield, it significantly improves crystal quality and purity.

  • Solution 2: Insulate the Flask. A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling.[6] Transfer the solution to a smaller flask and ensure it is well-insulated during the cooling process as described in A1.

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield (e.g., <50%) can result from several factors.

Causality & Solutions:

  • Cause: Too much solvent was used.

  • Solution 1: Concentrate the Mother Liquor. A significant amount of the compound may remain dissolved in the filtrate (mother liquor).[6] Collect the filtrate, reduce its volume by rotary evaporation or boiling, and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause: Premature crystallization during hot filtration.

  • Solution 2: Minimize Heat Loss. If you performed a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for a faster filtration rate. Add a small excess of hot solvent before filtering to prevent the solution from cooling and crystallizing in the funnel.

Q5: My "purified" compound is still colored or shows impurities by TLC/NMR. What happened?

A5: This indicates that the chosen crystallization conditions were not effective at rejecting the specific impurities present.

Causality & Solutions:

  • Cause: Impurities have similar solubility profiles to the product.

  • Solution 1: Change the Solvent System. A different solvent or a solvent/anti-solvent pair may have a better solubility differential between your compound and the impurity.

  • Cause: The impurity is co-crystallizing or forming a solid solution with your product.[4]

  • Solution 2: Consider Salt Formation. Amines can often be purified by converting them to a salt (e.g., hydrochloride or tartrate).[7][8] Dissolve the crude amine in a suitable solvent (like EtOAc or Et₂O) and add a solution of HCl in ether or another acid. The resulting salt will often precipitate with high purity. The salt can then be neutralized with a base (e.g., aq. NaHCO₃) and extracted to recover the pure free amine.[9]

  • Solution 3: Activated Carbon Treatment. For removing highly colored, non-polar impurities, you can add a small amount of activated carbon (charcoal) to the hot solution before filtration. Do not add charcoal to a boiling solution, as this will cause violent bumping. Use with caution, as it can also adsorb your product, reducing the yield.

Q6: How can I crystallize this compound if it's only soluble in high-boiling point solvents like DMF or DMSO?

A6: Standard cooling crystallization is difficult with these solvents. Anti-solvent vapor diffusion is a highly effective alternative technique.[3]

Causality & Solutions:

  • Cause: The compound is too soluble in common crystallization solvents.

  • Solution: Anti-Solvent Vapor Diffusion. Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial. Place this vial inside a larger, sealed jar or beaker that contains a layer of a volatile anti-solvent (e.g., diethyl ether, pentane, or dichloromethane).[3] Over several hours to days, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, reducing the solubility of your compound and promoting the slow growth of high-quality crystals.

Standardized Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Place ~10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature until the solid just dissolves. Record the approximate solubility.

  • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at high temperatures, and which produces a good crystalline solid upon cooling.

Protocol 2: Standard Cooling Crystallization

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate).

  • Continue adding hot solvent until the compound is completely dissolved.[3]

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

Visual Workflow and Diagrams

Diagram 1: Troubleshooting Crystallization Failures

G start Start Crystallization (Cooling Saturated Solution) outcome Observe Outcome start->outcome crystals Crystals Formed outcome->crystals Yes no_crystals No Crystals Formed outcome->no_crystals No oiling_out Compound 'Oils Out' outcome->oiling_out Oil check_purity Check Purity & Yield crystals->check_purity troubleshoot_no_crystals Troubleshoot: 1. Evaporate Solvent 2. Scratch Flask 3. Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: 1. Re-heat & Add Solvent 2. Slow Cooling Rate 3. Change Solvent oiling_out->troubleshoot_oiling success Successful Purification check_purity->success Good troubleshoot_purity Low Purity/Yield? 1. Recrystallize Slower 2. Change Solvent 3. Try Salt Formation check_purity->troubleshoot_purity Poor troubleshoot_no_crystals->start Retry troubleshoot_oiling->start Retry troubleshoot_purity->start Retry

Caption: A decision workflow for troubleshooting common crystallization outcomes.

Diagram 2: Key Factors Influencing Crystallization

G center Crystallization Success purity Starting Purity center->purity solvent Solvent Choice center->solvent concentration Concentration (Supersaturation) center->concentration cooling Cooling Rate center->cooling agitation Agitation center->agitation nucleation Nucleation (Seeding/Scratching) center->nucleation

Caption: Interrelated factors that determine the success of a crystallization experiment.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemenu. (n.d.). This compound.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • El-Mekabaty, A., et al. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • ResearchGate. (2015, August 7). Green Synthesis of Pyrimidine Derivative.
  • Benchchem. (n.d.). This compound | 40492-24-8.
  • van der Meulen, P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

Sources

Technical Support Center: Improving the Solubility of N-methylpyrimidin-5-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound in biological assays. As a senior application scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the basic physicochemical properties of this compound and how do they influence its solubility?

A1: this compound is a heterocyclic compound with a molecular weight of approximately 109.13 g/mol .[1] Its structure, featuring a pyrimidine ring and a secondary amine group, defines its solubility characteristics. While it is often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, it is expected to have low intrinsic solubility in aqueous buffers.[1][2] The amine group makes the compound weakly basic. This is a critical feature, as it means the compound's charge state—and therefore its aqueous solubility—can be significantly influenced by pH.[3] At a pH below its pKa, the amine group will be protonated, forming a more polar, and thus more water-soluble, cation.[4]

Q2: Why is achieving complete solubility of this compound so critical for my biological assays?

A2: Ensuring your compound is fully dissolved at the desired concentration is fundamental to generating accurate and reproducible data. Poor solubility can introduce several critical errors:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[5]

  • Data Variability: Undissolved particles can be unevenly distributed in microplates, causing high variability between replicate wells and across different experiments.[5][6]

  • False Negatives: A potentially active compound may appear inactive simply because it never reached its biological target in a sufficient, soluble concentration.[5]

  • Assay Interference: Precipitated compound particles can interfere with optical-based assay readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.[5]

Over 70% of new chemical entities in drug discovery pipelines suffer from poor aqueous solubility, making this a pervasive challenge.[7]

Q3: I prepared a 10 mM stock of this compound in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What happened?

A3: This is a very common issue known as precipitation upon dilution . It occurs because this compound is highly soluble in 100% DMSO but its solubility drops dramatically when the DMSO is diluted into a predominantly aqueous environment.[8] The final concentration of DMSO in your assay (typically kept below 1% to avoid solvent-induced toxicity) is often insufficient to keep the compound dissolved at your target concentration.[9][10] This workflow diagram illustrates the common troubleshooting path for this issue.

G cluster_solutions Troubleshooting Steps start Precipitation observed upon dilution of DMSO stock? lower_conc 1. Lower Final Concentration Is the new concentration still biologically relevant? start->lower_conc Yes modify_ph 2. Modify Buffer pH Lower the pH to protonate the amine. (e.g., pH 6.5 instead of 7.4) lower_conc->modify_ph No end_node Problem Solved: Proceed with Assay lower_conc->end_node Yes use_cosolvent 3. Increase Co-solvent Can your assay tolerate a higher %DMSO or another co-solvent? modify_ph->use_cosolvent No modify_ph->end_node Yes use_excipient 4. Add Solubilizing Excipient Use cyclodextrin or a non-ionic surfactant. use_cosolvent->use_excipient No use_cosolvent->end_node Yes use_excipient->end_node Yes

Caption: Troubleshooting workflow for compound precipitation.

Part 2: Strategic Approaches to Solubility Enhancement

This section provides a strategic guide to systematically improving the solubility of this compound. The optimal strategy depends on the specific requirements of your biological assay.

Q4: What is the first experiment I should run to understand my compound's solubility limit?

A4: Before attempting complex formulations, you must determine the kinetic solubility of this compound in your specific assay buffer. This value represents the concentration at which the compound, when introduced from a DMSO stock, begins to precipitate. It is a practical measure that directly informs the maximum concentration you can reliably test. A nephelometry-based (light scattering) assay is a standard method for this.

Protocol 1: Kinetic Solubility Determination by Turbidity
  • Prepare Stock Solution: Accurately prepare a high-concentration stock of this compound (e.g., 20 mM) in 100% DMSO.

  • Set up Microplate: In a clear 96-well plate, add your final assay buffer to each well.

  • Create Concentration Gradient: Add the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO percentage is constant (e.g., 1%). Mix thoroughly.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate, maintaining a constant final DMSO concentration in every well. Include control wells containing only buffer and buffer with 1% DMSO.

  • Equilibrate: Cover the plate and incubate at room temperature for 1-2 hours to allow any precipitation to form and equilibrate.

  • Measure Turbidity: Read the plate using a nephelometer or a plate reader that can measure absorbance at a high wavelength (e.g., 650 nm), where light scattering from particles is the primary signal.

  • Analyze Data: Plot the turbidity reading against the compound concentration. The concentration at which the signal significantly rises above the DMSO/buffer baseline is the kinetic solubility limit.

Q5: How can I leverage pH to improve the solubility of this compound?

A5: Since this compound is a weak base, you can significantly increase its aqueous solubility by lowering the pH of your buffer.[4][] By decreasing the pH, you increase the concentration of H+ ions, which protonate the basic amine group. This creates a charged species (a salt) that is much more soluble in polar solvents like water.

Causality: The equilibrium for a basic amine (B) in water is: B + H₂O ⇌ BH⁺ + OH⁻. According to Le Châtelier's principle, adding an acid (increasing H⁺) will shift the equilibrium to the right, favoring the formation of the protonated, more soluble cation (BH⁺).[3]

Protocol 2: pH-Dependent Solubility Testing
  • Prepare Buffers: Prepare a set of biologically compatible buffers across a range of pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, and 7.4). Ensure the buffer components do not interfere with your assay.

  • Prepare Compound Slurry: In separate microcentrifuge tubes, add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer.

  • Equilibrate: Rotate the tubes at room temperature for 24 hours to ensure the solution reaches equilibrium (thermodynamic solubility).

  • Separate Solid and Supernatant: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant and dilute it in a suitable solvent for analysis by a concentration-dependent method like HPLC-UV or LC-MS.

  • Determine Solubility: Calculate the concentration in the supernatant for each pH point. This will show the direct relationship between pH and solubility.

Consideration: You must verify that altering the pH does not negatively impact the activity of your target protein or the health of your cells.

Q6: Beyond pH, what other formulation strategies can I use for in vitro assays?

A6: If pH modification is not viable, several other formulation strategies can be employed. The key is to find an approach that enhances solubility without compromising the biological integrity of the assay.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[][12]

Co-solventTypical Starting Conc.Max Conc. (Cell-based)Notes
DMSO 0.5% (v/v)1-2%Can induce cellular stress or differentiation at higher concentrations.[10][13]
Ethanol 0.5% (v/v)1%Can have immunosuppressive effects and impact cell viability.[10][14]
Polyethylene Glycol 400 (PEG 400) 1-2% (v/v)~5%Generally well-tolerated but can be viscous.
Propylene Glycol (PG) 1-2% (v/v)~5%A common vehicle for in vivo and in vitro studies.

Note: The maximum tolerable concentration is highly cell-line and assay-dependent and must be empirically determined.

Strategy 2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like this compound, hiding the hydrophobic parts of the molecule from water and presenting a soluble exterior.[16][17] This "host-guest" complex is highly water-soluble.[18]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high solubility and low toxicity.[18]

Protocol 3: Solubilization with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

  • Add Compound: Add solid this compound to the cyclodextrin solution to achieve a concentration slightly above your target.

  • Facilitate Complexation: Vortex and sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Pass the solution through a 0.22 µm filter to remove any remaining undissolved particles and ensure sterility for cell-based assays.

  • Validation: It is crucial to run a control with just the HP-β-CD solution in your assay to ensure the cyclodextrin itself does not cause an effect.

Part 3: Decision-Making Workflow

Choosing the right solubility enhancement strategy is a critical step. This workflow provides a logical progression from initial assessment to final formulation.

G cluster_assess 1. Initial Assessment cluster_ph 2. pH Modification cluster_formulate 3. Advanced Formulation start Start: Need to improve solubility of This compound kinetic_sol Determine Kinetic Solubility in Assay Buffer (Protocol 1) start->kinetic_sol is_sol_sufficient Is solubility sufficient for the required concentration? kinetic_sol->is_sol_sufficient ph_test Test pH-Dependent Solubility (Protocol 2) is_sol_sufficient->ph_test No end_node Final Formulation: Proceed with Validated Assay is_sol_sufficient->end_node Yes assay_compat Is lower pH compatible with the assay? ph_test->assay_compat cosolvent Optimize Co-solvent % assay_compat->cosolvent No assay_compat->end_node Yes, use acidified buffer cyclodextrin Use Cyclodextrin (Protocol 3) cosolvent->cyclodextrin Fails or assay is sensitive cosolvent->end_node Succeeds cyclodextrin->end_node Succeeds

Caption: General workflow for selecting a solubility strategy.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Yuan, H., et al. (2023). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PMC - PubMed Central. [Link]

  • Jain, A. S., et al. (2011). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. [Link]

  • Schäfer, J., & Kyeremateng, S. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Tran, H. T. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Garg, V., et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • ResearchGate. (n.d.). The drug encapsulation in cyclodextrins. [Link]

  • PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. [Link]

  • Kildegaard, K. R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Kildegaard, K. R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • In Vitro ADMET Laboratories. (n.d.). Enzyme Inhibition | Organic Solvent. [Link]

  • ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • The Organic Chemistry Tutor. (2025). What Is The Role Of pH In Chemical Solubility?. YouTube. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • PubChem. (n.d.). N,N,5-Trimethylpyrimidin-4-amine. [Link]

  • ResearchGate. (2010). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Tong, W. Q., & Lachman, L. (2000). Combined effect of complexation and pH on solubilization. PubMed - NIH. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • PubChem. (n.d.). N-methylpyrimidin-2-amine. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Wang, Y., et al. (2013). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. [Link]

  • AVD Pharmaceuticals Pvt Ltd. (n.d.). N-(5-Amino-2-Methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-Amine. [Link]

Sources

Technical Support Center: N-methylpyrimidin-5-amine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for N-methylpyrimidin-5-amine. This document is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical troubleshooting advice for your experiments involving this versatile building block. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] this compound, with its reactive amino group and electron-deficient heterocyclic core, offers a unique platform for generating diverse molecular architectures, particularly in the synthesis of kinase inhibitors.[2][3][4]

This guide moves beyond simple protocols to explain the causality behind experimental choices. We will explore the most common transformations—palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution—and address the specific challenges you may encounter.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful tools for forming C-N and C-C bonds, respectively.[5][6][7] However, the unique electronic properties of this compound can present specific challenges.

FAQ 1: My Buchwald-Hartwig amination with an aryl halide is giving low to no yield. What are the likely causes?

This is a common issue that typically points to problems with the catalytic cycle. The N-methylamino group is nucleophilic, but the pyrimidine ring nitrogens can coordinate with the palladium center, potentially leading to catalyst inhibition.

Core Principles: The Buchwald-Hartwig amination is a catalytic process for forming C-N bonds.[6] Its success hinges on a delicate balance between oxidative addition of the aryl halide to the Pd(0) center, amine coordination and deprotonation, and reductive elimination to form the product and regenerate the catalyst.[6][8]

Troubleshooting Steps:

  • Ligand Choice is Critical: The ligand stabilizes the palladium catalyst and modulates its reactivity. For an electron-rich amine coupling partner like this compound, sterically hindered biarylphosphine ligands are often required.

    • Insight: Standard ligands like dppf may not be sufficient. More electron-rich and bulky ligands like XPhos, RuPhos, or BrettPhos can promote the reductive elimination step, which is often the rate-limiting step for electron-rich amines.[8]

  • Base Compatibility: The base's role is to deprotonate the amine, forming the palladium-amido complex.[6] A base that is too weak will result in a slow reaction, while one that is incompatible can lead to side reactions.

    • Insight: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used.[9][10] If you suspect base-mediated degradation of your substrate, consider a weaker base like K₃PO₄ or Cs₂CO₃, but be prepared for longer reaction times or the need for higher temperatures.

  • Solvent and Temperature: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere (Argon or Nitrogen).

    • Insight: Toluene, dioxane, and THF are common choices.[11] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can hydrolyze the phosphine ligands and interfere with the base. If your reaction is sluggish in toluene at 100 °C, consider switching to dioxane which allows for higher reflux temperatures.

Experimental Protocol: Buchwald-Hartwig Amination Screening

This protocol provides a starting point for optimizing the coupling of this compound with an aryl bromide.

Parameter Condition A (Standard) Condition B (Hindered Ligand) Condition C (Alternative Base)
Aryl Bromide 1.0 equiv1.0 equiv1.0 equiv
This compound 1.2 equiv1.2 equiv1.2 equiv
Pd Pre-catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)BrettPhos (4 mol%)Xantphos (4 mol%)
Base NaOtBu (1.4 equiv)NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene (0.1 M)Dioxane (0.1 M)Dioxane (0.1 M)
Temperature 100 °C110 °C110 °C
Time 12 h12 h24 h

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the aryl bromide, palladium pre-catalyst, and ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add the solvent, followed by this compound and the base.

  • Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Analyze the crude reaction mixture by LC-MS to determine conversion.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange + Amine amine_complex [L₂Pd(II)(Ar)(Amine)]⁺X⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->amido_complex - H-Base⁺X⁻ reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 - Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

FAQ 2: My Suzuki coupling of a halo-pyrimidine with this compound is plagued by homocoupling of the boronic acid. How can I suppress this?

Homocoupling (Glaser coupling) is a common side reaction in Suzuki couplings, often arising from oxidative conditions or slow transmetalation.

Core Principles: The Suzuki reaction creates a C-C bond between an organoboron species and an organic halide.[12][13] The key steps are oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[7]

Troubleshooting Flowchart:

Suzuki_Troubleshooting start Low Yield or Homocoupling in Suzuki Reaction check_atmosphere Is the reaction strictly anaerobic (degassed solvent)? start->check_atmosphere degas Action: Degas solvent thoroughly (freeze-pump-thaw or sparge with Argon for 20 min). check_atmosphere->degas No check_base Is the base appropriate and fresh? check_atmosphere->check_base Yes degas->check_base base_action Action: Use a fresh bottle of base (e.g., K₂CO₃, Cs₂CO₃). Consider using aqueous base solution. check_base->base_action No check_catalyst Is the catalyst loading sufficient or is a more active catalyst needed? check_base->check_catalyst Yes base_action->check_catalyst catalyst_action Action: Increase catalyst loading to 3-5 mol%. Switch to a more active pre-catalyst like SPhos Pd G3 or XPhos Pd G3. check_catalyst->catalyst_action No end Re-run Optimized Reaction check_catalyst->end Yes catalyst_action->end

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Insight: The presence of the amino group on this compound can make it a challenging substrate if it is the halide partner. The electron-donating nature of the amine can slow the initial oxidative addition step. Using a highly active, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate this step and outcompete the pathways leading to homocoupling.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halogen) is present at the 2-, 4-, or 6-position.[1][3]

FAQ 3: I am trying to react this compound with an activated aryl fluoride, but the reaction is not proceeding. Why is my nucleophile not reactive enough?

While the amino group is nucleophilic, its reactivity is tempered by the electron-withdrawing pyrimidine ring. Furthermore, in acidic conditions, the ring nitrogens or the exocyclic amine can be protonated, shutting down its nucleophilicity.

Core Principles: The classic SNAr mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[14] The rate of reaction is dependent on three factors:

  • The electrophilicity of the aromatic ring (more electron-withdrawing groups = faster).

  • The nucleophilicity of the attacking species.

  • The stability of the leaving group.[15][16]

Troubleshooting Steps:

  • Add a Non-Nucleophilic Base: The reaction often requires a base to deprotonate the nucleophile or to scavenge the acid formed during the reaction.

    • Insight: In the case of reacting this compound as a nucleophile, adding a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperature can generate the more potent conjugate base in situ, dramatically increasing its reactivity. Use stoichiometric amounts to avoid side reactions.

  • Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions.

    • Insight: Solvents like DMF, DMSO, or NMP can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first step.[14]

  • Temperature: Many SNAr reactions require heat to proceed at a reasonable rate.

    • Insight: If the reaction is slow at room temperature, gradually increasing the temperature to 80-120 °C can often drive it to completion. Monitor by TLC or LC-MS to avoid decomposition.

Experimental Protocol: Base-Mediated SNAr

Step-by-Step Methodology:

  • Dissolve this compound (1.1 equiv) in anhydrous DMF (0.2 M) in a flame-dried, three-neck flask under argon.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) portion-wise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes. You should observe gas evolution ceasing.

  • Add a solution of the activated aryl fluoride (1.0 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours, or heat as necessary.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Part 3: General FAQs

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dark place under an inert atmosphere.[17] It is generally stable under standard laboratory conditions but should be kept away from strong oxidizing agents, strong acids, and bases.[18]

Q2: How can I confirm the identity and purity of my synthesized this compound derivatives?

A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure. The proton NMR should show characteristic signals for the pyrimidine ring protons, any other aromatic protons, and a singlet for the N-methyl group. The ¹³C NMR will show distinct peaks for the carbons of the pyrimidine ring.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Q3: What are the primary safety concerns when working with this compound?

Similar to other aminopyrimidines, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[19][20] All manipulations should be performed in a well-ventilated fume hood.

References

  • EvitaChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.
  • Benchchem. (n.d.). This compound | 40492-24-8.
  • PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine.
  • Chemenu. (n.d.). cas 40492-24-8|| where to buy this compound.
  • Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.
  • Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Acta Crystallographica Section E. (2015). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Available at: [Link]

  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • National Center for Biotechnology Information. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • Guidechem. (n.d.). What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?.
  • mzCloud. (n.d.). Moxonidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.
  • National Bureau of Standards. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Benchchem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • PubChem. (n.d.). N,N,5-Trimethylpyrimidin-4-amine.
  • PubChem. (n.d.). N-[(5-methyl-2-pyridinyl)methyl]pyrimidin-5-amine.
  • PubChem. (n.d.). Pyrimidin-5-amine.
  • PubChem. (n.d.). N-methylpyrimidin-2-amine.
  • ResearchGate. (n.d.). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site.
  • ResearchGate. (2015). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Angewandte Chemie. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Molecules. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

Sources

Technical Support Center: N-methylpyrimidin-5-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-methylpyrimidin-5-amine is a cornerstone building block for professionals in drug discovery and medicinal chemistry. Its unique structure, featuring a nucleophilic secondary amine and an electron-deficient pyrimidine ring, makes it a versatile reagent for constructing complex molecular architectures.[1][] The pyrimidine scaffold is a privileged structure, forming the backbone of countless therapeutic agents.[1][3] However, the very reactivity that makes this compound so valuable can also be a source of experimental challenges, leading to side reactions that can complicate synthesis, reduce yields, and make purification arduous.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower researchers to anticipate and overcome common hurdles, ensuring more efficient and successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and handling of this compound that are critical for experimental design.

Q1: What are the key reactivity features of this compound that I should be aware of?

A1: this compound possesses a dualistic reactivity profile. The exocyclic secondary amine (-NHCH₃) is nucleophilic and readily participates in reactions like palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination).[4][5][6] Conversely, the pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms.[7] This electronic nature makes the ring susceptible to nucleophilic aromatic substitution if appropriate leaving groups are present at other positions, but also influences the reactivity of the amino group.

Q2: What are the likely impurities in commercial this compound and how can they affect my reaction?

A2: Commercial batches may contain trace amounts of related structures that can interfere with your reaction. The most common are:

  • Pyrimidin-5-amine: The unmethylated precursor. If present, it will compete in C-N coupling reactions, leading to the formation of a primary amine adduct alongside your desired secondary amine product.

  • N,N-dimethylpyrimidin-5-amine: The over-methylated byproduct.[8][9] This tertiary amine is generally unreactive in C-N coupling reactions but can act as a base or a ligand, potentially interfering with catalysis. It is always recommended to check the purity of the starting material by LC-MS or ¹H NMR before use and purify by column chromatography or recrystallization if necessary.

Q3: Can the nitrogen atoms in the pyrimidine ring inhibit my transition metal catalyst?

A3: Yes, this is a critical consideration. The lone pairs on the pyrimidine ring nitrogens can coordinate to the metal center (e.g., palladium), acting as a ligand.[10] This can lead to the formation of inactive or less active catalyst species, effectively sequestering the metal and slowing down or stalling the desired catalytic cycle. This issue is often mitigated by the use of strongly coordinating phosphine ligands which can outcompete the pyrimidine for binding sites on the metal.

Q4: I've heard about nitrosamine impurities in pharmaceuticals. Is this a risk when working with this compound?

A4: The formation of N-nitrosamines is a potential risk for any secondary amine under specific conditions. This reaction can occur in the presence of nitrosating agents, such as nitrous acid (which can form in situ from nitrite salts like NaNO₂ under acidic conditions). While not a common side reaction in typical cross-coupling protocols, it is crucial to avoid acidic conditions and sources of nitrites, especially during workup and purification, to prevent the formation of N-nitroso-N-methylpyrimidin-5-amine. Related structures have been identified as potential impurities in active pharmaceutical ingredients.[11][12]

Section 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific issues encountered during common synthetic transformations involving this compound.

Problem 1: Low Yield and Hydrodehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Your reaction stalls, leaving significant amounts of unreacted aryl halide.

  • LC-MS analysis shows a major byproduct corresponding to the mass of the hydrodehalogenated arene (i.e., your aryl halide has been reduced).

Causality: This is a classic sign of a competing side reaction known as β-hydride elimination .[4][10] After the palladium catalyst has inserted into the aryl halide bond and coordinated the amine, the desired pathway is reductive elimination to form the C-N bond. However, if the palladium-amide intermediate is sterically hindered or electronically unfavorable for reductive elimination, it can instead remove a β-hydrogen from the amido ligand, leading to the collapse of the complex, regeneration of a palladium hydride species, and subsequent reduction of the aryl halide.[4]

G cluster_step1 Ligand Optimization cluster_step2 Base Selection start Low Yield / Hydrodehalogenation in Buchwald-Hartwig Reaction cause1 Primary Suspect: β-Hydride Elimination Side Reaction start->cause1 step1 Step 1: Re-evaluate Ligand Choice cause1->step1 Mitigation Strategy step2 Step 2: Screen Alternative Bases step1->step2 ligand1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) step3 Step 3: Modify Solvent System step2->step3 base1 If using strong, non-coordinating bases (NaOtBu, LHMDS), try a weaker, coordinating base. step4 Step 4: Check Catalyst and Reagent Quality step3->step4 outcome Improved Yield and Purity step4->outcome ligand2 These ligands accelerate reductive elimination, outcompeting β-hydride elimination. ligand1->ligand2 base2 Weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes disfavor the β-hydride elimination pathway. base1->base2

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Potential Cause Explanation Recommended Solution
1. β-Hydride Elimination The palladium-amide intermediate decomposes via β-hydride elimination faster than it undergoes productive reductive elimination. This is a common side reaction with sterically demanding secondary amines.[10]Optimize the Ligand: Switch to modern, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands promote the final reductive elimination step, making it kinetically favored over β-hydride elimination.[13]
2. Suboptimal Base The choice of base can significantly influence the reaction outcome. Strong, sterically hindered bases like NaOt-Bu are common but may not be optimal for all substrate combinations.[4]Screen Bases: Test a range of bases. While NaOt-Bu is a good starting point, weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can be effective and sometimes suppress side reactions.[13]
3. Catalyst Inhibition As discussed in the FAQ, the pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst deactivation.Increase Ligand Loading: Ensure a sufficient excess of the phosphine ligand relative to the palladium precursor (a Pd:Ligand ratio of 1:2 to 1:4 is common). This helps ensure the palladium remains coordinated to the desired ligand.
4. Solvent Effects The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.Test Aprotic Solvents: Toluene is a standard choice. However, solvents like dioxane or THF can sometimes offer improved results.[5]
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[13]

  • Add this compound (1.2 mmol, 1.2 equiv) and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(Amine)L₂]⁺X⁻ oa_complex->amine_adduct + Amine amide_complex Ar-Pd(II)(Amido)L₂ amine_adduct->amide_complex - Base-H⁺X⁻ product Product (Ar-Amine) amide_complex->product Reductive Elimination side_product Side Product (Ar-H) amide_complex->side_product β-Hydride Elimination product->pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig amination: productive vs. side reaction pathway.

Problem 2: Complications in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Significant formation of a homocoupled byproduct from your boronic acid (Ar'-Ar').

  • Significant formation of a protodeboronated byproduct (Ar'-H).

  • Reaction fails to initiate or proceeds very slowly.

Causality: The free secondary amine on this compound can interfere with the Suzuki coupling mechanism. Amines can coordinate to the palladium center, potentially displacing other necessary ligands. Furthermore, the basicity of the amine can be incompatible with the reaction conditions, and under certain circumstances, the N-H bond can interact with the catalyst or reagents.[14] Boronic acids themselves can be unstable, leading to side reactions like protodeboronation (replacement of the B(OH)₂ group with hydrogen) or homocoupling.

The most robust solution to amine interference is to temporarily protect the amine group, rendering it non-nucleophilic and non-basic during the coupling reaction. Converting the amine to an acetamide is a common and effective strategy.[14][15]

Side Reaction Cause Mitigation Strategy
Protodeboronation The C-B bond is cleaved by a proton source (e.g., trace water) before transmetalation can occur. More common with electron-rich or heteroaryl boronic acids.Use anhydrous conditions. Use a non-aqueous base (e.g., K₃PO₄). Consider using more stable boronic esters (e.g., pinacol esters).
Homocoupling Oxidative coupling of two boronic acid molecules. Can be promoted by oxygen or certain palladium species.Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a well-defined palladium precatalyst.
Catalyst Inhibition The free amine on the pyrimidine starting material coordinates to the palladium center.Protect the Amine: Convert the secondary amine to an amide (e.g., acetamide) prior to the coupling reaction. The amide can be easily hydrolyzed post-coupling.
  • Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as triethylamine (1.5 equiv) or pyridine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv) or acetyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate in vacuo to yield the protected N-(N-methylpyrimidin-5-yl)acetamide, which can often be used in the subsequent Suzuki reaction without further purification.

  • Deprotection: After the Suzuki coupling, the acetyl group can be removed by heating with aqueous acid (e.g., 3M HCl) or base (e.g., 2M NaOH).

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH). [Link]

  • N-Nitroso Moxonidine Impurity 2 | CAS No: NA. Cleanchem. [Link]

  • Purification of amine reaction mixtures.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Technical Brief: Which 5'-Amino-Modifier? Glen Report. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

  • Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764. PubChem. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Pyrimidin-5-amine | C4H5N3 | CID 344373. PubChem. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965. PubChem. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Publications. [Link]

  • N,N,5-Trimethylpyrimidin-4-amine | C7H11N3 | CID 21600215. PubChem. [Link]

  • N-Nitroso-Moxonidine Impurity 2. SynZeal. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. PubMed. [Link]

  • 5'-MMT-AMINO-MODIFIERS. Glen Research. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

  • N-[(5-methyl-2-pyridinyl)methyl]pyrimidin-5-amine. PubChem. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • Purification of n-methyl-p-aminophenol.

Sources

Technical Support Center: Scale-Up Synthesis of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of N-methylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves two primary approaches:

  • Direct N-methylation of 5-aminopyrimidine: This is a common and direct route, but can be plagued by issues of selectivity, particularly over-methylation.

  • Construction of the pyrimidine ring with the N-methyl group pre-installed: This can offer better control over methylation but may involve more complex starting materials and reaction sequences.

The choice of strategy often depends on the availability of starting materials, cost considerations, and the desired purity profile of the final product.

Synthetic Workflow Overview

synthesis_workflow cluster_route1 Route 1: Direct N-Methylation cluster_route2 Route 2: Ring Formation 5-aminopyrimidine 5-aminopyrimidine Reaction1 N-Methylation 5-aminopyrimidine->Reaction1 Methylating_Agent Methylating Agent (e.g., DMS, MeI, MeOH) Methylating_Agent->Reaction1 N-methylpyrimidin-5-amine_crude1 Crude Product Reaction1->N-methylpyrimidin-5-amine_crude1 Purification Purification (Crystallization, Chromatography) N-methylpyrimidin-5-amine_crude1->Purification Precursor N-methylated Precursor Reaction2 Ring Closure Precursor->Reaction2 Cyclization_Reagent Cyclization Reagent Cyclization_Reagent->Reaction2 N-methylpyrimidin-5-amine_crude2 Crude Product Reaction2->N-methylpyrimidin-5-amine_crude2 N-methylpyrimidin-5-amine_crude2->Purification Final_Product This compound (>99.5% Purity) Purification->Final_Product

Caption: Synthetic routes to this compound.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield and Incomplete Conversion

Q: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis, and I'm observing a high percentage of unreacted starting material. What could be the issue?

A: This is a classic scale-up challenge often related to mass and heat transfer limitations.

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, while other parts of the mixture remain unreacted. This can be particularly problematic in heterogeneous reactions.

    • Solution: Ensure the reactor's agitation system (impeller type, speed) is appropriate for the scale and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. If the heat of reaction is not dissipated effectively, the temperature can rise, leading to side reactions and decomposition of reactants or products. Conversely, endothermic reactions may not reach the required temperature for efficient conversion.

    • Solution: Implement a robust temperature control system. For exothermic reactions, consider slower addition of reagents or using a reactor with a larger surface area-to-volume ratio for better heat exchange.

  • Reagent Stoichiometry and Addition: On a larger scale, the mode and rate of reagent addition become more critical.

    • Solution: A dropwise or portion-wise addition of a key reagent can help to control the reaction rate and temperature.[1] Ensure accurate measurement and transfer of all reagents.

Problem 2: Formation of Impurities, Particularly Over-Methylation

Q: I'm observing a significant amount of N,N-dimethylpyrimidin-5-amine and other impurities in my crude product. How can I improve the selectivity of the N-methylation step?

A: Controlling selectivity in N-methylation is a common hurdle. The pyrimidine ring's electron-withdrawing nature can influence the nucleophilicity of the amino group, but over-methylation is still a risk.

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like dimethyl sulfate (DMS) or methyl iodide (MeI) can lead to poor selectivity.

    • Solution: Consider using a less reactive methylating agent. Methanol, in the presence of a suitable catalyst, can be a greener and more selective option.[2] Transition-metal catalyzed N-methylation of amines with methanol is an emerging efficient alternative.[2]

  • Reaction Conditions: Temperature, reaction time, and the base used can all influence the product distribution.

    • Solution:

      • Temperature: Lowering the reaction temperature can often favor the mono-methylated product.

      • Stoichiometry: Use a stoichiometric amount or a slight excess of the methylating agent. A large excess will drive the reaction towards di-methylation.

      • Base: The choice of base is critical. A weaker base may provide better selectivity. Some protocols utilize potassium carbonate (K2CO3).[1]

  • Protecting Groups: While adding steps, using a protecting group strategy can provide excellent selectivity, though this may be less desirable for a large-scale process due to increased steps and cost.

ParameterRecommendation for SelectivityRationale
Methylating Agent Methanol with catalyst > DMS/MeILower reactivity of methanol allows for better control.[2]
Temperature Lower temperature (e.g., 0-25 °C)Reduces the rate of the second methylation reaction.
Stoichiometry 1.0-1.2 equivalents of methylating agentLimits the availability of the methylating agent for the second addition.
Base Weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3)Minimizes side reactions and promotes mono-methylation.[2]
Problem 3: Difficulties in Product Isolation and Purification

Q: My crude product is an oil or a sticky solid, making it difficult to handle and purify by crystallization. What are my options?

A: Isolation and purification are critical for achieving the desired product quality.

  • Crude Product Form: The physical form of the crude product can be influenced by residual solvents and impurities.

    • Solution:

      • Solvent Selection: If direct crystallization is the goal, screen various solvents and solvent mixtures to find a system where the desired product has low solubility at room temperature or below, while impurities remain in solution. A mixed solvent system, such as ethyl acetate and n-hexane, can be effective.[3]

      • Slurrying: Slurrying the crude material in a non-polar solvent can sometimes help to induce crystallization and remove some impurities.

  • Purification Method: When crystallization is not feasible, other techniques must be considered.

    • Solution:

      • Column Chromatography: While less ideal for very large scales, column chromatography is a reliable method for separating closely related compounds. Careful selection of the stationary and mobile phases is key.

      • Acid-Base Extraction: As an amine, this compound can be protonated. An aqueous acid wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

      • Salt Formation: Formation of a crystalline salt (e.g., hydrochloride) can be an effective purification strategy. The salt can often be easily filtered and then neutralized to provide the pure free base.

Purification Troubleshooting Flowchart

purification_troubleshooting Start Crude Product (Oil or Sticky Solid) Crystallization Attempt Crystallization (Solvent Screen) Start->Crystallization Success Crystalline Solid Obtained Crystallization->Success Yes Failure Crystallization Fails Crystallization->Failure No PurifiedProduct Purified Product Success->PurifiedProduct Chromatography Column Chromatography Failure->Chromatography AcidBase Acid-Base Extraction Failure->AcidBase SaltFormation Salt Formation Failure->SaltFormation Chromatography->PurifiedProduct AcidBase->PurifiedProduct SaltFormation->PurifiedProduct

Caption: Decision tree for purification strategies.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Safety is paramount in any scale-up process. Key considerations include:

  • Reagent Handling: Many methylating agents (e.g., dimethyl sulfate) are toxic and carcinogenic. Use appropriate personal protective equipment (PPE) and engineering controls (fume hoods, closed systems).

  • Exothermic Reactions: As mentioned, monitor and control the temperature of methylation reactions carefully to prevent thermal runaways.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed reactor. Ensure the reactor is properly vented.

  • Solvent Hazards: Be aware of the flammability and toxicity of all solvents used in the process.

Q2: How can I monitor the progress of the reaction effectively on a large scale?

A2: Real-time reaction monitoring is crucial for process control.

  • In-process Controls (IPCs): Regularly take samples from the reactor for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This allows you to track the consumption of starting materials and the formation of the product and impurities. A patent for a related compound suggests that HPLC can be used to achieve purity above 99.5%.[3]

  • Spectroscopic Techniques: Process Analytical Technology (PAT) tools like in-situ infrared (IR) or Raman spectroscopy can provide real-time data on reactant and product concentrations without the need for sampling.

Q3: What are some potential sources of impurities, and how can they be minimized?

A3: Impurities can arise from starting materials, side reactions, or degradation.

  • Starting Material Purity: Ensure the purity of your starting 5-aminopyrimidine and methylating agent. Impurities in the starting materials will likely carry through to the final product.

  • Side Reactions: Besides over-methylation, other side reactions can occur depending on the specific reagents and conditions. For instance, reactions involving the pyrimidine ring itself are possible.

  • Degradation: The product may be unstable under certain conditions (e.g., high temperature, presence of acid or base). Minimize reaction times and use appropriate work-up procedures. The formation of N-nitroso impurities can be a concern for secondary amines under certain conditions, though this is more of a consideration for drug formulation than synthesis.[4]

Q4: Are there any "green" chemistry considerations for this synthesis?

A4: Yes, incorporating green chemistry principles is increasingly important.

  • Solvent Choice: Whenever possible, use greener solvents with lower environmental impact and toxicity.

  • Catalysis: The use of catalytic methods, such as the transition-metal catalyzed N-methylation with methanol, is preferable to stoichiometric reagents as it reduces waste.[2]

  • Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

  • Energy Efficiency: Use energy-efficient processes, such as microwave-assisted synthesis where applicable, although this is more common on a smaller scale.[5]

IV. References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available from: [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Publications. Available from: [Link]

  • Synthesis of 5-aminopyrimidines 52 from α- azidovinyl ketones 51 and amidines 39. ResearchGate. Available from: [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Royal Society of Chemistry. Available from: [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents. Available from:

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Available from: [Link]

  • One-step synthesis of aminopyrimidines from 5-Oxo-4H-benzopyrans. Semantic Scholar. Available from: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health. Available from: [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. International Union of Crystallography. Available from: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available from: [Link]

  • N-Methylation of Amine and Nitro Compounds with CO2/H2 Catalyzed by Pd/CuZrOx under Mild Reaction Conditions. ResearchGate. Available from: [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Royal Society of Chemistry. Available from: [Link]

  • Novel purification process of moxonidine. European Patent Office. Available from: [Link]

  • Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. National Institutes of Health. Available from: [Link]

  • N-Nitroso Torsemide: Synthesis Attempts and Failure Report (NAP Test). Veeprho. Available from: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Preparation and purification of 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate and its initiation properties with T7 RNA polymerase. National Institutes of Health. Available from: [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available from: [Link]

  • 5-(AMinoMethyl)-2-MethylpyriMidin-4-aMine hydrochloride CAS NO.1195-07-9. Zhejiang Jiuzhou Chem Co.,Ltd. Available from: [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. National Institutes of Health. Available from: [Link]

  • Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate. Available from: [Link]

  • One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format, grounded in scientific principles to support your experimental work.

Introduction

This compound is a heterocyclic aromatic amine with a pyrimidine core, a structure of interest in medicinal chemistry and drug discovery. Understanding its stability and degradation pathways is critical for assessing its viability as a drug candidate, determining its shelf-life, and identifying potential toxic degradants. This guide provides practical, in-depth insights into potential degradation mechanisms and the analytical strategies to elucidate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most likely degradation pathways for this compound under forced degradation conditions?

Answer:

Based on the chemical structure of this compound, which features an aminopyrimidine ring and an N-methyl group, the primary degradation pathways to investigate under forced degradation studies are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The aminopyrimidine ring can be susceptible to hydrolysis, particularly at the C-N bonds of the amino group, under acidic or basic conditions. The C4 and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic attack. While the 5-amino group is less activated towards hydrolysis compared to amino groups at the 2, 4, or 6 positions, harsh acidic or basic conditions could still lead to deamination to form N-methyl-pyrimidin-5-ol. The N-methyl group itself is generally stable to hydrolysis under typical forced degradation conditions.

  • Oxidative Degradation: The pyrimidine ring and the N-methyl group are both susceptible to oxidation.[1][2][3]

    • N-Oxidation: The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides.

    • Hydroxylation: The pyrimidine ring can undergo hydroxylation at available carbon positions.

    • N-demethylation: The N-methyl group can be oxidized and subsequently cleaved to yield pyrimidin-5-amine and formaldehyde. This is a common metabolic pathway for N-methylated compounds.[4][5][6][7]

    • Ring Opening: Under strong oxidative conditions, the pyrimidine ring can undergo cleavage.[8]

  • Photolytic Degradation: Aromatic and heterocyclic compounds are often susceptible to photodegradation.[9][10] Upon exposure to UV or visible light, this compound may undergo dimerization, oxidation, or ring rearrangement reactions. The specific photoproducts will depend on the wavelength of light and the presence of photosensitizers.

The following diagram illustrates the potential primary degradation pathways:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound N-methyl-pyrimidin-5-ol N-methyl-pyrimidin-5-ol This compound->N-methyl-pyrimidin-5-ol Acid/Base N-oxide N-oxide This compound->N-oxide Oxidizing Agent Hydroxylated pyrimidine Hydroxylated pyrimidine This compound->Hydroxylated pyrimidine Oxidizing Agent Pyrimidin-5-amine Pyrimidin-5-amine This compound->Pyrimidin-5-amine Oxidative N-demethylation Photodegradation Products (e.g., Dimers) Photodegradation Products (e.g., Dimers) This compound->Photodegradation Products (e.g., Dimers) UV/Vis Light

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide 1: My forced degradation study shows no degradation under standard acidic/basic conditions. Is this expected?

Answer:

While seemingly counterintuitive, a lack of degradation under certain stress conditions can be a valid result and indicates the intrinsic stability of the molecule under those specific conditions. However, it's crucial to ensure that the experimental conditions were stringent enough to promote degradation if the molecule were labile.

Troubleshooting Steps:

  • Verify Stress Conditions:

    • Acid/Base Concentration: Standard conditions often start with 0.1 M HCl and 0.1 M NaOH. If no degradation is observed, consider increasing the concentration to 1 M or even higher, and extending the exposure time.

    • Temperature: Elevating the temperature (e.g., to 60-80 °C) can significantly accelerate hydrolysis. Ensure your control sample (in neutral solution) is also heated to distinguish between hydrolytic and thermolytic degradation.

  • Solubility Issues:

    • Ensure that this compound is fully dissolved in the stress medium. Poor solubility can mask potential degradation as the compound is not fully exposed to the stressor. Consider using a co-solvent if necessary, but choose one that is inert under the stress conditions.

  • Analytical Method Suitability:

    • Confirm that your analytical method (e.g., HPLC-UV) is capable of separating the parent compound from potential degradants. Co-elution of a degradant with the parent peak would mask the degradation. Your method should be "stability-indicating."

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: A C18 column is a good starting point for separating moderately polar compounds like this compound and its potential degradants.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or ammonium acetate buffer.

    • Inject a mixture of stressed samples (acid, base, peroxide, light-exposed) to observe the separation of all potential degradants from the parent peak.

    • Adjust the gradient slope, organic modifier, and pH to achieve adequate resolution between all peaks.

  • Detector Wavelength: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting both the parent compound and all degradants. This also helps in assessing peak purity.

FAQ 2: I am observing multiple small peaks in my chromatogram after oxidative stress. How can I identify them?

Answer:

The formation of multiple small peaks is common in oxidative degradation due to the various reactive sites on the molecule. Liquid chromatography-mass spectrometry (LC-MS) is the most powerful tool for identifying these unknown degradants.[11][12][13][14][15]

Workflow for Degradant Identification:

Degradant_Identification_Workflow Forced Degradation Sample Forced Degradation Sample LC-MS Analysis LC-MS Analysis Forced Degradation Sample->LC-MS Analysis Inject Obtain Mass Spectra of Degradants Obtain Mass Spectra of Degradants LC-MS Analysis->Obtain Mass Spectra of Degradants Data Acquisition Propose Structures Propose Structures Obtain Mass Spectra of Degradants->Propose Structures Interpret Fragmentation Confirm Structures Confirm Structures Propose Structures->Confirm Structures NMR/Reference Standard

Caption: Workflow for the identification of degradation products.

Troubleshooting Steps for Identification:

  • High-Resolution Mass Spectrometry (HRMS): Use an LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements of the degradant peaks. This allows you to determine the elemental composition of each degradant.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the parent compound to understand its fragmentation pattern. Then, acquire MS/MS spectra for each degradant. By comparing the fragmentation patterns, you can often deduce the site of modification on the parent structure.

  • Interpreting Mass Shifts:

    • A +16 Da shift often indicates the addition of an oxygen atom (hydroxylation or N-oxide formation).

    • A -14 Da shift (CH2) could suggest N-demethylation.

    • A +18 Da shift might indicate the addition of water, though this is less common as a direct degradation product and more likely an artifact of the MS source.

Data Presentation: Potential Oxidative Degradants and their Mass Shifts

Potential DegradantModificationExpected Mass Shift (Da)
N-oxide of this compoundAddition of one oxygen+16
Hydroxylated this compoundAddition of one oxygen+16
Pyrimidin-5-amineLoss of a methyl group and addition of a hydrogen-14
N-formylpyrimidin-5-amineN-demethylation followed by formylation+14
Troubleshooting Guide 2: My results from photostability studies are not reproducible. What could be the cause?

Answer:

Reproducibility issues in photostability studies often stem from inconsistencies in the experimental setup. The light source, sample presentation, and temperature can all influence the rate and pathway of photodegradation.

Troubleshooting Steps:

  • Standardize the Light Source:

    • Use a photostability chamber that complies with ICH Q1B guidelines, which specifies the light source and exposure levels.

    • Ensure the light source provides a consistent output of both UV and visible light. The intensity of the lamp can decrease over time, so regular calibration is essential.

  • Control Sample Presentation:

    • Container: Use a consistent and inert container material (e.g., quartz cuvettes or borosilicate glass vials) that does not block the incident light.

    • Sample Thickness: The path length of the light through the sample can affect the degradation rate. Maintain a consistent sample volume and container geometry.

    • Solution vs. Solid State: Degradation pathways can differ significantly between the solid state and in solution. Ensure you are testing the relevant physical form and that this is consistent between experiments.

  • Temperature Monitoring:

    • Light sources generate heat. Use a calibrated thermometer or thermocouple to monitor the temperature of the sample during the experiment. If necessary, use a cooling system to maintain a constant temperature.

  • Control for Oxidation:

    • Photodegradation can sometimes be photo-oxidative. To distinguish between direct photolysis and photo-oxidation, consider running parallel experiments where the sample is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

References

  • Kumar, A., et al. (2010). Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed. [Link]

  • Nowicka, A. M., et al. (2021, August 9). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. [Link]

  • MDPI. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]

  • PHARMD GURU. (n.d.). 27. METABOLISM OF PYRIMIDINE NUCLEOTIDES. PHARMD GURU. [Link]

  • PubMed. (2008). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed. [Link]

  • Oxford Academic. (n.d.). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients2. JNCI. [Link]

  • ACS Publications. (2023, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. [Link]

  • PubMed. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia. [Link]

  • PubMed. (2015). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. PubMed. [Link]

  • ResearchGate. (n.d.). Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA). ResearchGate. [Link]

  • Nowicka, A. M., et al. (2021, August 9). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. [Link]

  • PubMed. (2008). Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. PubMed. [Link]

  • Dalton Transactions. (2018). Mono-N-oxidation of heterocycle-fused pyrimidines. RSC Publishing. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Scribd. [Link]

  • PubMed. (1998). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed. [Link]

  • ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. [Link]

  • PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • ACS Publications. (2009). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters. [Link]

  • Journal of Bacteriology. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. [Link]

  • PubMed. (2012). Determination of the Antioxidative Activity of Substituted 5-aminopyrimidines. PubMed. [Link]

  • Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. [Link]

  • ResearchGate. (2019, August 6). N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. ResearchGate. [Link]

  • PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]

  • A Chemist's Perspective. (n.d.). The Role of N-Ethylmethylamine in Organic Synthesis. A Chemist's Perspective. [Link]

  • Why MedicoApps. (n.d.). Degradation of Pyrimidine Nucleotides - New. Why MedicoApps. [Link]

  • Biochemical Journal. (1947). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Portland Press. [Link]

  • Slideshare. (2016, November 28). Pyrimidine Synthesis and Degradation. Slideshare. [Link]

  • ACS Publications. (n.d.). Journal of Natural Products. ACS Publications. [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Science.gov. [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Separation of a mixture of purines and pyrimidines and major urinary.... ResearchGate. [Link]

  • PubMed Central. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... ResearchGate. [Link]

  • Catalysis Science & Technology. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. RSC Publishing. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • ResearchGate. (2021, August 5). LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. ResearchGate. [Link]

  • NIH. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information. [Link]

  • NIH. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Center for Biotechnology Information. [Link]

  • RSC Advances. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Publishing. [Link]

  • ResearchGate. (2016, August 6). LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir. ResearchGate. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. IJPER. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. EMA. [Link]

  • Scribd. (n.d.). Amines by Bharat Panchal Sir. Scribd. [Link]

Sources

long-term storage and stability of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the long-term storage, stability, and handling of N-methylpyrimidin-5-amine, designed for researchers and drug development professionals.

Technical Support Center: this compound

As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to ensure the long-term integrity of your this compound samples. The stability of this reagent is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive framework for storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Question 1: What are the optimal conditions for the long-term storage of this compound?

For maximum shelf-life and to preserve purity, this compound should be stored at 2-8°C in a dark location.[1] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric contaminants.[2][3] For extended periods (greater than 12 months), storage under an inert atmosphere (argon or nitrogen) is strongly recommended to mitigate the risk of slow oxidative degradation, a common issue with amine-containing compounds.

Question 2: How sensitive is this compound to air and moisture?

Like many aminopyrimidines, this compound can exhibit sensitivity to both oxygen and moisture over time.

  • Oxygen: The amine functional group is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in purity. This process is often accelerated by light and elevated temperatures.

  • Moisture: While the compound may be stable against immediate hydrolysis, absorbed moisture can act as a medium for other degradative processes and may impact reaction stoichiometry if the material is used without drying.

Question 3: Can I store this compound in solution? If so, what are the recommended solvents?

Storing this compound as a solid is the preferred method for long-term stability. If solution-based storage is necessary for experimental workflows, consider the following:

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for short- to medium-term storage.

  • Solvents to Avoid: Protic solvents, especially those containing residual acids or water, should be avoided for storage as they can potentially protonate the amine or facilitate degradation.

  • Storage Conditions: Solutions should be stored at -20°C or -80°C, blanketed with an inert gas, and protected from light. It is critical to use a container with a high-integrity seal to prevent solvent evaporation and water ingress.

Question 4: What is the typical shelf-life of this compound?

When stored as a solid under the recommended conditions (2-8°C, dark, tightly sealed), the compound is expected to remain stable for at least two years. However, it is best practice to re-analyze the purity of any reagent that has been stored for an extended period, especially if it is being used in a sensitive quantitative assay or a multi-step synthesis.

Troubleshooting Guide: Experimental Issues & Solutions

This section provides a logical framework for diagnosing and resolving common issues encountered during the use of this compound, particularly with older or sub-optimally stored batches.

Issue 1: The physical appearance of the solid has changed (e.g., color has darkened from off-white/yellow to brown).

  • Underlying Cause: Color change is a strong indicator of chemical degradation, most commonly due to oxidation of the amine moiety. The formation of conjugated, colored byproducts is a frequent outcome. This can be exacerbated by exposure to air and light.

  • Troubleshooting Steps:

    • Do Not Use: For critical applications, it is strongly advised not to use the discolored material, as the purity is compromised.

    • Purity Assessment: If the material is non-critical or you wish to attempt salvage, perform a purity analysis via HPLC-UV, LC-MS, or NMR to identify the primary component and the nature of the impurities.

    • Purification: Depending on the impurity profile, re-purification via column chromatography or recrystallization may be possible, but this is often resource-intensive.

  • Preventative Action: Always store the compound in a tightly sealed container in the dark at 2-8°C. For new batches, consider aliquoting the material into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk stock to air.

Issue 2: My reaction yield is unexpectedly low, or the reaction has failed, when using an older batch of the compound.

  • Underlying Cause: A decrease in the actual concentration of this compound due to degradation is the most likely cause. The presence of impurities can also interfere with catalysts or participate in side reactions, consuming other reagents and lowering the yield of the desired product. Amines and their degradation products can be incompatible with certain reaction conditions or reagents, such as strong oxidizing agents.[3][4]

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Before proceeding, verify the identity and purity of your starting material. A simple melting point determination can be a quick (though not definitive) check against the known value. The most reliable method is a quantitative analytical technique.

    • For-Cause Purity Verification: Execute the detailed HPLC protocol provided below to determine the precise purity of your batch against a certified reference standard or a freshly purchased lot.

    • Stoichiometry Adjustment: If the purity is found to be, for example, 85%, adjust the mass of the reagent used in the reaction accordingly to ensure the correct molar equivalents are present. Note that this does not account for the potential interference of the 15% impurity.

  • Preventative Action: Institute a policy of re-qualifying reagents that have been in storage beyond their recommended shelf-life or show any signs of physical change.

Data Summary: Storage Conditions
ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2-8°CRoom Temperature / High HeatMinimizes thermal degradation rates.[5][6]
Light Store in Dark / Amber VialExposure to UV or Ambient LightPrevents light-catalyzed oxidative processes.[1]
Atmosphere Tightly Sealed / Inert Gas (Ar, N₂)Open to AirPrevents oxidation of the amine group.[7][8]
Moisture Dry / Desiccated EnvironmentHigh HumidityPrevents moisture absorption and potential hydrolysis.
Form SolidSolution (for long-term)Maximizes stability by reducing molecular mobility.

Experimental Protocols

Protocol 1: For-Cause Purity Verification via HPLC

This protocol provides a self-validating system to assess the purity of this compound.

Objective: To determine the purity of a stored sample of this compound by comparing its peak area percentage to that of a new, high-purity reference standard.

Materials:

  • Test sample of this compound

  • Reference standard of this compound (>98% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Prepare a working standard of 100 µg/mL by diluting the stock solution 1:10.

  • Sample Preparation:

    • Prepare a stock and working sample solution from your test material using the exact same procedure as for the standard.

  • HPLC Conditions (Typical Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

  • Analysis and Data Interpretation:

    • Inject the working standard and identify the retention time of the this compound peak.

    • Inject the working sample.

    • Calculate the purity of your sample using the area percent method: Purity (%) = (Area of Main Peak in Sample / Total Area of All Peaks in Sample) x 100

    • Compare the peak shape and retention time to the standard to confirm identity. Significant peak fronting or tailing in the sample may indicate the presence of co-eluting impurities.

Visualizations

Diagram 1: Factors Influencing Stability

Stability_Factors cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_outcomes Negative Outcomes cluster_legend Legend Compound This compound (Solid, High Purity) Temp Elevated Temperature Light Light Exposure Oxygen Atmospheric Oxygen Moisture Moisture Oxidation Oxidation Temp->Oxidation Polymerization Polymerization Temp->Polymerization Light->Oxidation Oxygen->Oxidation Hydrolysis Hydrolysis/Side Reactions Moisture->Hydrolysis Impurities Impurity Formation (e.g., Oxides, Amides) Oxidation->Impurities Potency Loss of Potency (Lower Assay) Oxidation->Potency Appearance Physical Change (Color Darkening) Oxidation->Appearance Hydrolysis->Impurities Hydrolysis->Potency Polymerization->Potency Polymerization->Appearance key1 Stress Factor key2 Degradation Pathway key3 Negative Outcome

Caption: Key environmental factors affecting the stability of this compound.

References

  • N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS). (n.d.). LookChem.
  • This compound CAS 40492-24-8. (n.d.). Chemenu.
  • Safety Data Sheet - N,N-dimethylpyridin-4-amine. (2021). Sigma-Aldrich.
  • Safety Data Sheet - N-(5-Amino-2-methylphenyl)-4-(3- pyridinyl)-2-pyrimidinamine. (n.d.). Jubilant Ingrevia.
  • Material Safety Data Sheets - Moxonidine. (n.d.). Cleanchem Laboratories.
  • Safety Data Sheet - 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025). Fisher Scientific.
  • Safety Data Sheet - 4-Methoxy-2-methylpyrimidin-5-amine. (n.d.). Ambeed.
  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines... (2025). ACS Publications.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes... (n.d.). PMC.
  • Trissel, L. A., & Flora, K. P. (1988). Stability studies: five years later. American Journal of Hospital Pharmacy, 45(7), 1569–1571.
  • Davis, J. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. University of Texas.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group... (2017). Bioorganic & Medicinal Chemistry Letters, 27(2), 255-259.
  • 2-Methylpyrimidin-5-amine. (n.d.). PubChem.
  • Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology.
  • Synthesis of Pyrimidines and its Bio-evaluation. (2025). ResearchGate.
  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (n.d.). ResearchGate.
  • N,N,5-Trimethylpyrimidin-4-amine. (n.d.). PubChem.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University.
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (n.d.). Future Science.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship.org.
  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline... (2025). ResearchGate.

Sources

Technical Support Center: A Researcher's Guide to N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, use, and troubleshooting of common issues encountered during experimentation with this versatile heterocyclic amine. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your research.

Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a valuable precursor for the synthesis of a wide range of complex molecules, including potent kinase inhibitors and other therapeutic agents.[1] However, like many specialized reagents, its successful application hinges on a nuanced understanding of its chemical behavior. This guide will address the most common challenges and mistakes observed in the field, providing you with the insights needed to navigate them effectively.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its long-term stability?

A1: Proper storage is critical to prevent degradation. This compound should be stored in a cool, dry, and dark place.[2] The recommended storage temperature is typically 2-8°C.[2] It is crucial to keep the container tightly closed to protect it from moisture and atmospheric contaminants.[3][4]

Causality: Amines, in general, can be susceptible to oxidation and reaction with atmospheric carbon dioxide. The pyrimidine ring, while aromatic, can also be sensitive to light-induced degradation over extended periods. Cool temperatures slow down potential degradation pathways, and a dry, inert atmosphere (e.g., argon or nitrogen) is ideal to prevent reactions with water and oxygen.

Q2: I've noticed the color of my this compound has changed from a pale yellow to a brownish hue. Is it still usable?

A2: A significant color change often indicates degradation. While a slight color variation can sometimes be due to minor impurities from synthesis, a noticeable darkening suggests the formation of oxidation or polymerization byproducts. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as ¹H NMR or LC-MS, before proceeding with your experiment.[5] Using degraded material can lead to inconsistent reaction outcomes, lower yields, and the formation of unwanted side products.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in most common organic solvents, including ethanol, acetone, and dichloromethane.[6] However, it has poor solubility in water.[6] For reaction purposes, aprotic solvents like DMF, DMSO, or THF are often suitable, depending on the specific reaction conditions. Always perform a small-scale solubility test before committing to a large-scale reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound in chemical reactions.

Issue 1: Low Yield in N-Alkylation or N-Arylation Reactions

You are attempting to perform a Buchwald-Hartwig amination or a similar cross-coupling reaction to introduce a substituent on the secondary amine, but the yield is disappointingly low.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inadequate Base The secondary amine on this compound is nucleophilic, but a suitable base is required to deprotonate it for many coupling reactions or to neutralize acid byproducts.[7][8]Ensure the base is strong enough for the specific reaction (e.g., NaOtBu, K2CO3). The choice of base can significantly impact the reaction outcome.[9]
Catalyst Inactivation Palladium and other transition metal catalysts are sensitive to impurities and oxidation.Use fresh, high-purity catalyst and ligands. Ensure the reaction is set up under an inert atmosphere (N2 or Ar). Degas all solvents prior to use.
Competitive Binding The pyrimidine ring contains nitrogen atoms that can coordinate with the metal catalyst, potentially inhibiting its activity.The choice of ligand is crucial. Bidentate phosphine ligands like Xantphos can be effective in mitigating this issue in similar systems.[9]
Steric Hindrance The substituent you are trying to introduce may be sterically bulky, hindering its approach to the nitrogen atom.Consider using a less sterically hindered coupling partner if possible. Alternatively, increasing the reaction temperature or using a more active catalyst system may be necessary.
Issue 2: Formation of Multiple Products in Reductive Amination

When using this compound as the amine source in a reductive amination with an aldehyde or ketone, you observe the formation of multiple, difficult-to-separate byproducts.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Over-alkylation The newly formed secondary amine can compete with the starting primary amine, leading to the formation of a tertiary amine byproduct.Use a stoichiometric excess of the primary amine relative to the carbonyl compound. This will statistically favor the formation of the desired secondary amine.
Unstable Imine Intermediate The initial imine formed between the amine and the carbonyl can be unstable and may participate in side reactions before reduction.Perform the reaction as a one-pot process where the reducing agent is present from the start. This allows for the immediate reduction of the imine as it is formed.
Inappropriate Reducing Agent A reducing agent that is too harsh might reduce the pyrimidine ring or other functional groups.Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations.

Experimental Workflow & Diagrams

Workflow for a Typical Buchwald-Hartwig Amination

This workflow outlines the key steps for a successful palladium-catalyzed cross-coupling reaction involving this compound.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aryl halide - Palladium catalyst - Ligand - Base solvent Prepare Anhydrous, Degassed Solvent assembly Assemble Glassware Under Inert Atmosphere (N2/Ar) reagents->assembly addition Add Reagents and Solvent to Reaction Flask assembly->addition heating Heat to Reaction Temperature with Stirring addition->heating quench Cool and Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Characterize Final Product (NMR, MS)

Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.

Logical Relationship in Reductive Amination Troubleshooting

This diagram illustrates the decision-making process for troubleshooting a problematic reductive amination.

Reductive_Amination_Troubleshooting cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Multiple Products in Reductive Amination check_overalkylation Check for Over-alkylation (LC-MS, NMR) start->check_overalkylation check_starting_material Verify Starting Material Purity start->check_starting_material adjust_stoichiometry Adjust Amine:Carbonyl Ratio (Excess Amine) check_overalkylation->adjust_stoichiometry one_pot Switch to One-Pot Procedure check_overalkylation->one_pot change_reducing_agent Use Milder Reducing Agent (STAB) check_starting_material->change_reducing_agent

Sources

Technical Support Center: Refining Reaction Conditions for N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-methylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic amine. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two main approaches to synthesizing this compound, each with distinct advantages and challenges:

  • Direct N-methylation of 5-aminopyrimidine: This is a straightforward approach where 5-aminopyrimidine is reacted with a methylating agent. While conceptually simple, this reaction can be plagued by issues of selectivity, including the formation of di-methylated and other over-alkylated byproducts.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method involves coupling a pyrimidine electrophile (e.g., 5-bromopyrimidine or 5-chloropyrimidine) with methylamine.[1] This strategy often provides higher selectivity and is adaptable to a wider range of substrates but requires careful optimization of the catalytic system.[2]

Q2: Which analytical techniques are essential for confirming the successful synthesis and purity of this compound?

A combination of techniques is crucial for unambiguous structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show distinct signals for the methyl protons, as well as the protons on the pyrimidine ring. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product. The mass spectrum should display a molecular ion peak corresponding to the expected mass of 109.13 g/mol .[1]

  • Infrared (IR) Spectroscopy: The IR spectrum can provide functional group information, showing characteristic absorption bands for the N-H stretch of the secondary amine and C-H stretches.[1]

  • Chromatography (TLC, HPLC, GC): Thin-Layer Chromatography (TLC) is invaluable for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a suitable detector (e.g., UV, MS) is essential for determining the final purity of the isolated product.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of this compound. What are the likely causes and how can I fix it?

Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosing the problem.

Potential Cause A: Inactive Catalyst or Reagents (for Cross-Coupling)

The palladium catalyst and its associated ligand are the heart of the Buchwald-Hartwig reaction. If they are not active, the reaction will not proceed.

  • Scientific Rationale: The active catalytic species is a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst. This species must be electron-rich enough to undergo oxidative addition into the aryl-halide bond. The phosphine ligand is crucial for stabilizing the palladium center and modulating its reactivity.[2]

  • Solutions:

    • Use a Fresh Precatalyst: Palladium precatalysts can degrade over time. Use a fresh bottle or a recently purchased batch.

    • Select the Right Ligand: Ligand choice is critical. For amino-pyrimidines, bulky, electron-rich phosphine ligands like Xantphos or dppf are often effective.[2] Experiment with different ligands if one is not performing well.

    • Ensure Anhydrous & Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is anhydrous and the reaction is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) before adding the catalyst.[2]

Potential Cause B: Suboptimal Base or Solvent Choice

The base and solvent create the environment for the reaction and are not merely passive components.

  • Scientific Rationale: In cross-coupling, the base's role is to deprotonate the amine, making it a more effective nucleophile. Its strength and solubility are critical. The solvent must solubilize the reactants and facilitate the catalytic cycle. For direct methylation, the solvent can influence the nucleophilicity of the amine and the reactivity of the methylating agent.

  • Solutions:

    • Base Selection: For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common.[2] For direct methylation, a weaker base like potassium carbonate (K₂CO₃) may be sufficient to act as an acid scavenger.[3]

    • Solvent Screening: For cross-coupling, aprotic polar solvents like toluene, dioxane, or DMF are standard.[2] For direct methylation, solvents like acetonitrile or DMF are often used. If solubility is an issue, consider a solvent screen.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical decision tree to help diagnose the root cause of low product yield.

G start Low Yield Observed analysis Analyze Crude Mixture (TLC, Crude NMR/MS) start->analysis reagents Check Reagent Quality - Fresh Catalyst? - Anhydrous Solvent? - Reagent Purity? optimize_reagents Optimize Reagents - Screen Ligands/Bases - Use Fresh Materials reagents->optimize_reagents conditions Review Reaction Conditions - Temperature Correct? - Degassing Performed? - Correct Stoichiometry? optimize_conditions Optimize Conditions - Temperature Screen - Extend Reaction Time conditions->optimize_conditions re_evaluate Re-evaluate Synthetic Route - Consider alternative pathway conditions->re_evaluate If all else fails start_material Starting Material Consumed? analysis->start_material start_material->reagents No side_products Side Products Formed? start_material->side_products Yes side_products->conditions No troubleshoot_side_rxn Proceed to Side Product Troubleshooting Guide side_products->troubleshoot_side_rxn Yes optimize_reagents->start Re-run optimize_conditions->start Re-run troubleshoot_side_rxn->start Re-run

Caption: A decision tree for troubleshooting low reaction yield.

Problem 2: Formation of Multiple Products (Over-methylation or Isomers)

Q: My analysis shows multiple spots on TLC or extra peaks in my NMR/MS, suggesting side products. How can I improve the selectivity of my N-methylation?

Selectivity is the primary challenge in synthesizing this compound. The key is to control the reactivity of the nucleophile and the electrophile.

Potential Cause A: Di-methylation (N,N-dimethylpyrimidin-5-amine formation)

The product, this compound, is itself a secondary amine and can be methylated again to form the tertiary amine.

  • Scientific Rationale: The secondary amine product can be more nucleophilic than the primary amine starting material in some cases, leading to competitive methylation.

  • Solutions:

    • Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent. Adding the methylating agent slowly via syringe pump can help maintain a low concentration, favoring reaction with the more abundant starting material.

    • Choice of Methylating Agent: Highly reactive methylating agents like methyl triflate (MeOTf) or dimethyl sulfate are more prone to over-methylation.[4] Consider a less reactive agent like methyl iodide (MeI).

    • Protecting Groups: In complex syntheses, one could protect the amine, perform other transformations, and then reveal the amine for a single methylation step. However, for this target, this adds considerable step-count.

Potential Cause B: O-methylation Side Product

This is a less common but possible side reaction, particularly if the pyrimidine ring has tautomeric forms or if reaction conditions favor it. While 5-aminopyrimidine is not expected to have a significant enol-like tautomer, related heterocyclic systems can exhibit competing N- vs. O-alkylation.[5]

  • Scientific Rationale: Ambident nucleophiles possess two or more reactive sites. The selectivity of alkylation (N vs. O) can be influenced by the Hard and Soft Acids and Bases (HSAB) principle and solvent effects. Nitrogen is generally a softer nucleophile than oxygen. Hard electrophiles (like dimethyl sulfate) tend to react at the hard site (Oxygen), while softer electrophiles (like MeI) react at the soft site (Nitrogen).[6]

  • Solutions:

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base but leave the nucleophilic anion relatively "bare," increasing its reactivity and favoring N-alkylation.

    • Counter-ion Effects: The choice of base can influence the reaction. A base with a large, soft counter-ion may favor N-alkylation.

Visualizing Competing Reaction Pathways

The diagram below illustrates the desired reaction versus the common side reactions.

G cluster_0 Reaction Pathways SM 5-Aminopyrimidine MeX + Methylating Agent SM->MeX Side2 O-methylated isomer (Potential Side Product) SM->Side2 Side Reaction Product This compound (Desired Product) MeX->Product Desired Path Side1 N,N-dimethylpyrimidin-5-amine (Di-methylation) Product->Side1 Over-methylation

Caption: Competing pathways in the methylation of 5-aminopyrimidine.

Problem 3: Difficulty in Product Purification

Q: I have confirmed product formation, but I am struggling to isolate it with high purity. What purification strategies do you recommend?

Purification can be challenging if the product has similar polarity to the starting material or byproducts.

  • Scientific Rationale: The success of chromatographic separation depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (solvent).

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System: this compound is a relatively polar compound. A common mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Start with a low polarity mixture and gradually increase the polar component.

      • Add a Modifier: Amines can streak on silica gel due to interaction with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape and separation.

    • Aqueous Work-up: Before chromatography, an acidic wash (e.g., dilute HCl) can protonate the basic amine products, moving them to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting will recover the purified amine. Be cautious, as the product's stability to acid/base should be considered.

    • Crystallization: If the product is a solid, crystallization or re-crystallization can be a highly effective method for achieving high purity.[2] A solvent screen to find a suitable system (one in which the product is soluble when hot but poorly soluble when cold) is required.

Table 1: Summary of Recommended Starting Conditions

ParameterBuchwald-Hartwig AminationDirect N-Methylation
Pyrimidine Source 5-Bromopyrimidine5-Aminopyrimidine
Methyl Source Methylamine (or hydrochloride salt)Methyl Iodide or Dimethyl Sulfate
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)None
Ligand Xantphos or dppf (1.1-1.2 eq to Pd)None
Base NaOtBu or Cs₂CO₃ (1.5-2.0 eq)K₂CO₃ (1.5-2.0 eq)
Solvent Toluene or Dioxane (degassed)DMF or Acetonitrile
Temperature 80 - 110 °C25 - 60 °C
Key Challenge Catalyst activity, reaction setupSelectivity (over-methylation)

References

  • PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-827. [Link]

  • Muttenthaler, M., et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(11), 713-720. [Link]

  • Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 7(1), 16053. [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. [Link]

  • O'Brien, C. J., et al. (2013). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. The Journal of Organic Chemistry, 78(24), 12566–12574. [Link]

Sources

Technical Support Center: Purity Analysis of N-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity analysis of N-methylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during the analysis of this compound. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the analytical challenges and their solutions.

I. Introduction to this compound and its Analytical Challenges

This compound (CAS 40492-24-8) is a heterocyclic amine containing a pyrimidine ring, a foundational structure in many biologically active molecules.[1][2][3] Its purity is critical, as impurities can significantly affect the efficacy, safety, and stability of downstream products. The analysis of this compound, like many aromatic amines, presents unique challenges, primarily due to its basicity and potential for secondary interactions with analytical instrumentation.[4][5][6]

This guide will focus on the most common analytical technique for purity determination, High-Performance Liquid Chromatography (HPLC), while also addressing other relevant methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Troubleshooting Guide: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7] However, several issues can arise during the analysis of this compound.

Question 1: Why am I observing peak tailing in my HPLC chromatogram?

Answer: Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions between the analyte and the stationary phase.[4][6]

Root Causes & Solutions:

  • Silanol Interactions: The primary cause of tailing for basic compounds is the interaction of the amine functional group with acidic silanol groups on the surface of silica-based C18 columns.[4][5][6] At mid-range pH, these silanols are deprotonated and can interact with the protonated amine, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) will protonate the silanol groups, minimizing these secondary interactions.[5][6] Conversely, increasing the pH to a level where the amine is not protonated can also be effective, though this may require a pH-stable column.[6]

    • Solution 2: Use a Base-Deactivated Column: Employing a modern, base-deactivated column with end-capping can significantly reduce silanol interactions.

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing.[4][6]

    • Solution: Reduce the injection volume or the concentration of the sample solution.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases, leading to exposed silanols and poor peak shape.[4][6]

    • Solution: Replace the column with a new one.

Workflow for Troubleshooting Peak Tailing:

Caption: Troubleshooting logic for HPLC peak tailing.

Question 2: My retention time for this compound is drifting. What is the cause?

Answer: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or column.[8]

Root Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[8]

    • Solution: Increase the column equilibration time before starting the analytical run.[8]

  • Mobile Phase Composition Changes: The composition of the mobile phase may change over time due to evaporation of the more volatile component or improper mixing.[8]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time.[8]

    • Solution: Use a column oven to maintain a constant temperature.[8]

  • Pump Issues or Leaks: Inconsistent flow from the pump or leaks in the system will lead to variable retention times.[8][9]

    • Solution: Check the pump for proper functioning and inspect the system for any leaks.[8][9]

Data Presentation: Impact of Temperature on Retention Time

Column Temperature (°C)Retention Time (min)
255.8
305.2
354.7

Note: This is illustrative data. Actual retention times will vary based on the specific method.

Question 3: I am seeing extraneous peaks in my chromatogram. Are these impurities?

Answer: Extraneous peaks can be actual impurities, but they can also arise from other sources. A systematic approach is needed to identify their origin.

Root Causes & Solutions:

  • Sample Impurities: These are compounds structurally related to this compound that may be present from the synthesis or degradation.[10][11][12]

    • Solution: Use a hyphenated technique like LC-MS to identify the mass of the unknown peaks and propose potential structures. Comparing the chromatogram to a blank injection (diluent only) and a placebo (all excipients without the active ingredient, if applicable) can help confirm that the peaks are sample-related.

  • Contamination from Solvents or System: Impurities can be introduced from the mobile phase, sample diluent, or leaching from system components.

    • Solution: Inject a blank (mobile phase or diluent) to see if the extraneous peaks are present. If so, use high-purity solvents and ensure the HPLC system is clean.[4]

  • Carryover: Residual sample from a previous injection can appear in the current chromatogram.

    • Solution: Implement a robust needle wash protocol in the autosampler method and inject a blank after a high-concentration sample to check for carryover.

Experimental Protocol: Blank and Placebo Injection Analysis

  • Prepare Solutions:

    • Blank: The mobile phase or sample diluent.

    • Sample Solution: A solution of this compound in the diluent at the target concentration.

    • Placebo (if applicable): A mixture of all formulation components except this compound.

  • Injection Sequence:

    • Inject the blank.

    • Inject the sample solution.

    • Inject the blank again to check for carryover.

    • If applicable, inject the placebo.

  • Data Analysis: Compare the chromatograms to identify peaks that are unique to the sample solution.

III. FAQs: Purity Analysis of this compound

Q1: What are the expected impurities in this compound?

A1: Potential impurities can arise from the starting materials, byproducts of the synthesis, or degradation. Common impurities for pyrimidine derivatives could include isomers (e.g., N-methylpyrimidin-2-amine or N-methylpyrimidin-4-amine), related substances with different substituents, or degradation products formed through oxidation or hydrolysis.[13][14] A thorough understanding of the synthetic route is crucial for predicting potential impurities.[15][16][17][18]

Q2: Can I use Gas Chromatography (GC) for purity analysis of this compound?

A2: GC can be used, but it may require derivatization. This compound has a relatively high boiling point (230°C at 760 mmHg) and the amine group can cause peak tailing on standard GC columns.[1][2] Derivatization of the amine group, for example, by silylation, can improve its volatility and chromatographic performance.[19] GC-MS is particularly useful for identifying volatile impurities.[20]

Q3: How can NMR spectroscopy be used for purity assessment?

A3: ¹H NMR is an excellent tool for structural confirmation and can be used for purity assessment.[2][21][22] By integrating the signals of the main compound and any visible impurities, a quantitative or semi-quantitative estimation of purity can be made, provided the structures of the impurities are known or can be inferred. Quantitative NMR (qNMR) can provide an absolute purity value without the need for a reference standard of the analyte.[23]

Q4: What is a suitable starting HPLC method for this compound?

A4: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[7][23] A gradient elution from a low to a high percentage of the organic modifier is often effective for separating the main peak from potential impurities.

Example HPLC Method Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

IV. Conclusion

The successful purity analysis of this compound relies on a systematic and scientifically grounded approach to troubleshooting. By understanding the chemical properties of the molecule and the principles of the analytical techniques employed, researchers can effectively address common challenges such as peak tailing, retention time drift, and the appearance of extraneous peaks. This guide provides a framework for identifying the root causes of these issues and implementing logical, step-by-step solutions to ensure the generation of accurate and reliable purity data.

V. References

  • PubChem. N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Scribd. HPLC Troubleshooting Guide. [Link]

  • Glycomindsynth. API Impurities. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • PubChem. 2-Methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • IUCr. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • SynZeal. N-Nitroso-Moxonidine Impurity 2. [Link]

  • Google Patents. Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

  • Google Patents. Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed. Disorders of purine and pyrimidine metabolism. [Link]

  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • ResearchGate. The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. [Link]

  • MDPI. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. [Link]

  • Restek. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • UW Pressbooks. Purine, Pyrimidine Metabolism, Disorders – biochemistry. [Link]

  • ResearchGate. Inborn errors of pyrimidine metabolism: clinical update and therapy. [Link]

  • PubMed. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to N-methylpyrimidin-5-amine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and the Critical Role of Isomerism

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry and chemical biology, most famously forming the core structure of the nucleobases cytosine, thymine, and uracil.[1][2][3] Its derivatives are integral to a vast array of therapeutic agents, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5] The biological activity and physicochemical properties of a pyrimidine derivative are not solely dictated by the nature of its substituents, but critically, by their position on the ring. A minor shift in a functional group's location can profoundly alter a molecule's electronic distribution, hydrogen bonding capability, and steric profile, thereby impacting its solubility, reactivity, and interaction with biological targets.

This guide provides an in-depth comparison of N-methylpyrimidin-5-amine with its primary amine precursor, 5-aminopyrimidine, and its key positional isomers, 2-aminopyrimidine and 4-aminopyrimidine. We will dissect their structural nuances and present supporting experimental data to illuminate the causal relationships between structure and performance. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and experimental design.

Chapter 1: A Head-to-Head Comparison of Physicochemical Properties

The choice of an isomeric building block can be the determining factor in the success of a synthetic route or the ultimate bioavailability of a drug candidate. Here, we compare the fundamental properties that govern the behavior of these molecules in experimental settings.

Structural and Electronic Landscape

The position of the amino group dramatically influences the electronic character of the pyrimidine ring. The two nitrogen atoms in the ring are electron-withdrawing, creating electron-deficient positions at C2, C4, and C6.[3] An amino group, being an electron-donating substituent, counteracts this effect, but its influence varies with position.

  • 2- and 4-Aminopyrimidines: The amino group is directly conjugated with the ring nitrogens, leading to significant resonance stabilization and a more pronounced effect on the ring's electron density.

  • 5-Aminopyrimidine: The amino group at the C5 position is less conjugated with the ring nitrogens. This position is the least electron-deficient on the unsubstituted pyrimidine ring, and substitution here has a different impact on reactivity compared to the other positions.[3]

  • This compound: The addition of a methyl group to the 5-amino position introduces a weak electron-donating inductive effect and increases steric bulk. It also changes the hydrogen bonding profile by replacing a donor hydrogen with a lipophilic methyl group.

G cluster_0 This compound cluster_1 5-Aminopyrimidine cluster_2 2-Aminopyrimidine cluster_3 4-Aminopyrimidine This compound This compound 5-Aminopyrimidine 5-Aminopyrimidine 2-Aminopyrimidine 2-Aminopyrimidine 4-Aminopyrimidine 4-Aminopyrimidine

Caption: Chemical structures of the compared pyrimidine isomers.

Comparative Data Summary

The following table summarizes key physical and chemical properties of the isomers. Note that data for this compound is less prevalent in publicly available literature, reflecting its more specialized use compared to the primary amine isomers.

PropertyThis compound5-Aminopyrimidine2-Aminopyrimidine4-Aminopyrimidine
Molecular Formula C₅H₇N₃C₄H₅N₃C₄H₅N₃C₄H₅N₃
Molecular Weight 109.13 g/mol [6]95.10 g/mol [7]95.10 g/mol 95.10 g/mol
CAS Number 40492-24-8[8]591-55-9[9]109-12-6[10]591-54-8[11]
Appearance -White to light yellow solid[9]-White to slightly beige crystals[11]
Melting Point -116-118 °C124-127 °C154-156 °C[11]
pKa --3.545.71
Solubility -Recrystallized from benzene or toluene[12]Moderate in water; soluble in polar organic solvents like methanol and ethanol[13]Slightly soluble in water[11]
Solubility: A Function of Hydrogen Bonding

Expert Insight: Solubility is a critical parameter for both synthetic manipulation and biological application.[1] For these isomers, the ability to form hydrogen bonds is the dominant factor governing their solubility in protic solvents like water.

  • 2- and 4-Aminopyrimidine: Both possess a primary amino group with two hydrogen bond donors and a pyrimidine ring with two nitrogen acceptors. Their differing solubilities likely arise from variations in crystal packing energy and the influence of the amino group's position on the molecule's overall polarity. 2-Aminopyrimidine is reported to have moderate water solubility.[13]

  • 5-Aminopyrimidine: Similar to the other primary amines, it has robust hydrogen bonding capabilities.

  • This compound: The replacement of one N-H proton with a methyl group reduces the number of hydrogen bond donor sites from two to one. This typically leads to a decrease in aqueous solubility and an increase in solubility in less polar organic solvents compared to its non-methylated counterpart.

Studies on various pyrimidine derivatives have consistently shown that solubility increases with temperature.[14][15][16][17] The choice of solvent is also critical, with polar solvents like DMF and methanol generally being more effective than non-polar ones like CCl₄.[14]

Thermal Stability

Thermal analysis provides insight into a compound's stability, purity, and polymorphism.[18][19][20] For pyrimidine derivatives, thermal stability is influenced by substitution patterns and intermolecular forces.[18][19] While specific TGA/DSC data for all four isomers were not found in a comparative context, general principles suggest that molecules with stronger intermolecular interactions (e.g., more extensive hydrogen bonding) and higher molecular symmetry often exhibit higher melting points and greater thermal stability. The higher melting point of 4-aminopyrimidine compared to the 2- and 5-isomers suggests a more stable crystal lattice structure.

Spectroscopic Fingerprints: Differentiating the Isomers

Unequivocal identification of isomers is essential. NMR and IR spectroscopy provide distinct "fingerprints" for each compound based on its unique electronic and symmetric properties.

1.5.1 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. For example, in 2-aminopyrimidine, the H5 proton appears as a triplet, while the H4 and H6 protons appear as a doublet. In 5-aminopyrimidine, the H2 proton would be a distinct singlet, with the H4 and H6 protons appearing as another singlet.

  • ¹³C NMR & Line Broadening: A fascinating and diagnostically powerful phenomenon is observed in 4-aminopyrimidines. At room temperature, these compounds often exhibit significant line broadening in both ¹H and ¹³C NMR spectra, particularly for the C5 carbon.[21][22] This is attributed to restricted rotation around the C4-NH₂ bond, leading to the presence of distinct rotamers that are slowly interconverting on the NMR timescale.[21][22] This effect is not observed for substituents in the 2-position, providing a simple and rapid method for distinguishing 4-substituted regioisomers from 2-substituted ones without requiring complex 2D NMR experiments.[21]

IsomerKey ¹H NMR Features (DMSO-d₆)Reference
2-Aminopyrimidine δ ~8.1 (d, 2H, H4/H6), ~6.5 (t, 1H, H5), ~6.3 (s, 2H, NH₂)[23][24]
4-Aminopyrimidine δ ~8.3 (s, 1H, H2), ~7.8 (d, 1H, H6), ~6.4 (d, 1H, H5), ~6.7 (s, 2H, NH₂)[25]
5-Aminopyrimidine δ ~8.4 (s, 1H, H2), ~8.0 (s, 2H, H4/H6), ~5.2 (s, 2H, NH₂)-
This compound Expect singlets for H2, H4/H6. A quartet for N-H and a doublet for N-CH₃ (or broad singlets depending on exchange).[6]

1.5.2 Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • N-H Stretching: Primary amines (2-, 4-, and 5-isomers) will show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[26] this compound, a secondary amine, will exhibit only a single N-H stretching band in this region.[6] This provides a clear and immediate way to distinguish the N-methylated compound from the others.

  • Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1400-1650 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern, providing a fingerprint for each isomer.[27][28][29][30]

Chapter 2: Synthesis and Applications

Synthetic Pathways: An Overview

The synthesis of these isomers generally follows established principles of heterocyclic chemistry.

  • 2- and 4-Aminopyrimidines: A common and powerful method is the condensation of a 1,3-dicarbonyl compound (or equivalent) with guanidine (for 2-aminopyrimidines) or urea/thiourea followed by functional group manipulation (for 4-aminopyrimidines).[3][31]

  • 5-Aminopyrimidine: Synthesis is less direct. One reported method involves the Hofmann degradation of pyrimidine-5-carboxamide.[32]

  • This compound: This derivative is typically synthesized from 5-aminopyrimidine, for example, through reductive amination with formaldehyde or by direct alkylation, though care must be taken to control the degree of methylation. Alternatively, the pyrimidine ring can be constructed using a precursor already containing the methylamino group.[6]

G start Start: Sample Weighing dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer (Lock, Tune, Shim) transfer->instrument acquire Acquire 1D ¹H Spectrum (Set Parameters) instrument->acquire process Process Data (FT, Phase, Baseline) acquire->process calibrate Calibrate Spectrum (Reference Solvent Peak) process->calibrate analyze Analyze Spectrum (Shifts, Integration, Multiplicity) calibrate->analyze end End: Isomer Confirmed analyze->end

Caption: Experimental workflow for NMR-based isomer identification.

Conclusion

The selection between this compound, 5-aminopyrimidine, 2-aminopyrimidine, and 4-aminopyrimidine is a strategic decision with significant downstream consequences. This guide demonstrates that while these molecules share a common pyrimidine core, their isomeric and substitution differences lead to distinct physicochemical properties, spectroscopic signatures, and synthetic accessibility.

  • For kinase inhibitor development, the 2-aminopyrimidine scaffold is a well-trodden and highly successful starting point. [4][5]* For distinguishing regioisomers quickly, the characteristic NMR line broadening of 4-aminopyrimidines is a powerful diagnostic tool. [21][22]* To modulate solubility and lipophilicity, moving from a primary amine like 5-aminopyrimidine to its N-methylated analogue provides a rational strategy, albeit at the cost of a hydrogen bond donor.

  • When seeking novel biological activity or a specific synthetic handle, the less-explored 5-amino isomers offer unique opportunities for derivatization. [9] By understanding the fundamental principles that govern the behavior of these isomers, supported by the experimental data and protocols outlined herein, researchers can navigate the complexities of chemical space with greater confidence and precision.

References

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Sharma, V.K., et al. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527–531. Retrieved January 8, 2026, from [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace. Retrieved January 8, 2026, from [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar. (n.d.). Retrieved January 8, 2026, from [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum - ijirset. (n.d.). Retrieved January 8, 2026, from [Link]

  • 2-Aminopyrimidine - Solubility of Things. (n.d.). Retrieved January 8, 2026, from [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. Retrieved January 8, 2026, from [Link]

  • Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved January 8, 2026, from [Link]

  • Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. Retrieved January 8, 2026, from [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

  • N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2010). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Ali, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved January 8, 2026, from [Link]

  • Garner, J., et al. (2004). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Baluja, S., et al. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Ahuja, I.S., et al. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Retrieved January 8, 2026, from [Link]

  • 4-Aminopyrimidine - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

  • Baluja, S., & Roli. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved January 8, 2026, from [Link]

  • Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. Retrieved January 8, 2026, from [Link]

  • Panawala, L. (2017). (PDF) Difference Between Purines and Pyrimidines. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Purine and Pyrimidine Metabolism. (1997). Retrieved January 8, 2026, from [Link]

  • Donev, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Das, U., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Retrieved January 8, 2026, from [Link]

  • Whittaker, N., & Jones, T. S. G. (1951). A new synthesis and the chemical properties of 5-aminopyrimidine. Journal of the Chemical Society, 1565. Retrieved January 8, 2026, from [Link]

  • Moxonidine - mzCloud. (n.d.). Retrieved January 8, 2026, from [Link]

  • Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Comparative Analysis of the Biological Activity of N-methylpyrimidin-5-amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in the natural building blocks of life, such as the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility and its versatile chemical nature have made it a "privileged structure" in medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2] The N-methylpyrimidin-5-amine framework, in particular, offers a versatile starting point for chemical modification, allowing chemists to fine-tune steric and electronic properties to achieve desired biological activities. Its derivatives are a subject of intense investigation, showing promise across a wide spectrum of therapeutic areas, from oncology to infectious diseases.[1][2]

This guide provides a comparative analysis of the biological activities of various this compound analogs. We will delve into their efficacy as kinase inhibitors, their activity against other enzyme targets, and their potential as antimicrobial agents. The discussion is grounded in experimental data, focusing on structure-activity relationships (SAR) and the mechanistic rationale behind the observed biological effects.

Part 1: this compound Analogs as Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The aminopyrimidine scaffold has proven to be an exceptional framework for designing ATP-competitive kinase inhibitors.[4]

Targeting the JAK-STAT Pathway: Selective JAK2 Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling that governs cell growth and development.[5] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors highly sought after to minimize side effects associated with inhibiting other JAK family members.[5]

Researchers have developed a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as potent and selective JAK2 inhibitors.[5] A lead compound, A8 , emerged from systematic optimization, demonstrating excellent potency and selectivity.

Key Experimental Data:

CompoundTarget KinaseIC50 (nM)[5]Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2
A8 JAK2538.6-fold54.6-fold41.2-fold
RuxolitinibJAK1/2-Non-selective--
FedratinibJAK2/FLT3-Non-selective--

Structure-Activity Relationship (SAR) Insights: The development of compound A8 from a previous lead compound involved replacing metabolically unstable amide bonds with sulfonamides, which resulted in compounds with excellent activity against JAK2 and favorable metabolic stability.[5] The in vivo pharmacokinetic properties of A8 in Sprague-Dawley rats showed a bioavailability of 41.1%, marking a significant improvement over earlier analogs.[5]

Visualizing the JAK-STAT Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates A8 Analog A8 (Inhibitor) A8->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Analog A8.

Inhibition of c-Met Kinase in Cancer

The HGF/c-Met signaling pathway is frequently over-expressed in various cancers, contributing to tumor growth and metastasis.[6] This makes c-Met a prime target for anti-cancer drug development. Novel N-phenylpyrimidin-2-amine derivatives have been designed to target this kinase.

A lead compound, 34a , demonstrated outstanding inhibitory activity against c-Met and potent antiproliferative effects in several c-Met-sensitive cancer cell lines.[6]

Comparative Biological Activity:

Compoundc-Met IC50 (nM)[6]PC-3 Cell IC50 (µM)[6]Panc-1 Cell IC50 (µM)[6]HepG2 Cell IC50 (µM)[6]
34a 15.00.530.610.58
15b 56.40.840.950.79
15d 35.10.760.880.72
15f 28.90.690.750.66

Pharmacokinetic Profile: Compound 34a exhibited favorable pharmacokinetic properties in mice, with an oral bioavailability (F%) of 59.3%, suggesting its potential as a clinical candidate.[6] Docking studies confirmed that it binds effectively to the ATP-binding site of c-Met.[6]

Targeting Cell Cycle Progression: PLK1 and CDK2 Inhibition

Polo-like kinase 1 (PLK1) and Cyclin-dependent kinase 2 (CDK2) are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[7][8]

  • PLK1 Inhibition: Aminopyrimidinyl pyrazole analogs were designed using a hybrid 3D-QSAR strategy. Two synthesized compounds, D39 and D40 , showed good inhibitory activity.[7]

    • D39 IC50: 1.43 µM[7]

    • D40 IC50: 0.359 µM[7]

  • CDK2 Inhibition: A series of pyrazolo[3,4-d]pyrimidinone derivatives were synthesized and evaluated as anticancer agents. Analogs 4a and 4b , bearing N5-2-(4-halophenyl) acetamide substituents, were the most potent.[8]

    • 4a CDK2 IC50: 0.21 µM (more potent than the reference drug roscovitine, IC50: 0.25 µM)[8]

    • 4b CDK2 IC50: Data not specified, but confirmed inhibitory activity.[8]

Part 2: Experimental Protocol for a Representative Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of biological data, a well-defined experimental protocol is essential. The following is a representative workflow for determining the IC50 of an inhibitor against a target kinase.

Visualizing the Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor Compound C Incubate Kinase with Inhibitor A->C B Prepare Kinase, Substrate, and ATP Solution B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 37°C D->E F Stop Reaction & Add Detection Reagent (e.g., Luminescent ADP-Glo) E->F G Read Signal (Luminescence/Fluorescence) F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound analog in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, add the kinase enzyme, a suitable peptide substrate, and the assay buffer.

  • Inhibitor Incubation: Add the serially diluted inhibitor to the wells containing the kinase mixture. Also include positive (no inhibitor) and negative (no enzyme) controls. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the phosphorylation reaction by adding a solution containing ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurements.

  • Reaction Incubation: Incubate the plate at a controlled temperature (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Terminate the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced. This involves adding an ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Analogs with Diverse Biological Activities

Beyond kinase inhibition, this compound analogs have been explored for other therapeutic applications.

Antimicrobial and Antioxidant Properties

A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their antimicrobial and antioxidant potential.[9][10]

Summary of Activity:

CompoundActivity TypeKey Finding[9][10]
4b, 4c, 4e AntimicrobialShowed moderate activity against tested bacterial and fungal strains.
4b, 4c AntioxidantDemonstrated good radical-scavenging activity in the DPPH assay.
Anthelmintic Activity

In the search for new treatments for parasitic worm infections, 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines were synthesized and tested.[11]

Key Findings: Compound P5 , which has a methoxy group on a benzene ring at position-4 of the pyrimidine, was identified as the most potent anthelmintic agent in the series when tested against the earthworm Pheretima posthuma.[11] The study highlighted that substitutions at this position are crucial for activity.[11]

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the development of biologically active compounds. The evidence clearly demonstrates that strategic modifications to this core structure can yield potent and selective inhibitors of various protein kinases, such as JAK2 and c-Met, with significant potential in oncology.[5][6] Furthermore, the versatility of the pyrimidine ring allows for the exploration of diverse therapeutic areas, including antimicrobial and anthelmintic applications.[9][10][11] The structure-activity relationships derived from these studies provide a valuable roadmap for future drug design, enabling researchers to rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

References

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC. (n.d.).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. (n.d.).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC. (n.d.).
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry.
  • Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. (n.d.).
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N. (n.d.).
  • CN101801959A - Aminopyrimidines useful as kinase inhibitors. (n.d.).
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (n.d.). MDPI.
  • Examples of FDA‐approved kinase inhibitors exhibiting the... (n.d.).
  • Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. (n.d.). PubMed.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC. (n.d.).
  • Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. (2021). PubMed.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.).
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020).
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022).
  • (PDF) Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. (2022).
  • This compound | 40492-24-8. (n.d.). Benchchem.

Sources

Validating the Mechanism of Action of N-methylpyrimidin-5-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1] Among these, N-methylpyrimidin-5-amine derivatives are a promising class of small molecules, frequently investigated for their potential to modulate key signaling pathways implicated in oncology and inflammatory diseases. However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a rigorous and comprehensive elucidation of its mechanism of action (MoA).

This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to validate the MoA of this compound derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the creation of a self-validating system of evidence. This guide will compare the performance of a hypothetical this compound derivative, "Compound X," with established alternatives, supported by experimental data and detailed methodologies.

The Hypothesized Mechanism: Targeting Kinase Signaling Pathways

This compound derivatives have frequently been identified as inhibitors of protein kinases, such as Janus kinases (JAKs) and the c-Met receptor tyrosine kinase.[2][3] These kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of numerous cancers and inflammatory disorders.

A primary hypothesized MoA for an this compound derivative is the direct inhibition of a specific kinase, preventing the phosphorylation of its downstream substrates and thereby attenuating the signaling cascade. For the purpose of this guide, we will focus on the JAK-STAT pathway, a frequent target of such derivatives.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Association pJAK p-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment pSTAT p-STAT STAT->pSTAT 5. Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 6. Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation) pSTAT_dimer->Gene_Transcription 7. Nuclear Translocation & DNA Binding Compound_X Compound X (this compound derivative) Compound_X->pJAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding

Caption: Hypothesized JAK-STAT signaling pathway and the inhibitory action of Compound X.

A Tiered Experimental Workflow for MoA Validation

A robust validation of the MoA requires a multi-faceted approach, starting from broad, high-throughput screening and progressively moving towards more specific and physiologically relevant assays. This tiered workflow ensures that resources are utilized efficiently and that the generated data provides a cohesive and compelling narrative.

MOA_Workflow Biochemical_Assays Tier 1: Biochemical Assays (In Vitro) Cell_Based_Assays Tier 2: Cell-Based Assays (Target Engagement & Pathway Modulation) Biochemical_Assays->Cell_Based_Assays Potency & Selectivity Phenotypic_Assays Tier 3: Phenotypic Assays (Cellular Function) Cell_Based_Assays->Phenotypic_Assays Cellular Efficacy In_Vivo_Studies Tier 4: In Vivo Studies (Animal Models) Phenotypic_Assays->In_Vivo_Studies Therapeutic Potential

Caption: Tiered experimental workflow for validating the mechanism of action.

Comparative Analysis: Compound X vs. Established Inhibitors

The true measure of a novel compound's potential lies in its performance relative to existing alternatives. In this section, we will compare our hypothetical "Compound X" to well-characterized JAK inhibitors, such as Ruxolitinib and Tofacitinib.

In Vitro Biochemical Assays: Potency and Selectivity

The initial step is to determine the direct inhibitory effect of Compound X on the kinase of interest in a cell-free system. The ADP-Glo™ Kinase Assay is a robust and high-throughput method for this purpose, measuring the amount of ADP produced during the kinase reaction.[5][6]

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Compound X JAK2 5.2
RuxolitinibJAK13.3
JAK22.8
TofacitinibJAK115.1
JAK277.4
JAK31.0

Data is hypothetical for Compound X and illustrative for Ruxolitinib and Tofacitinib based on published literature.[7][8][9]

The data in Table 1 suggests that Compound X is a potent inhibitor of JAK2, with an IC50 value in the low nanomolar range. To understand its selectivity, Compound X should be screened against a broad panel of kinases (kinome profiling). High selectivity is often a desirable trait to minimize off-target effects.

Cellular Target Engagement: Confirming Interaction in a Physiological Context

While in vitro assays confirm biochemical potency, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[2][10] CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.

Table 2: Cellular Thermal Shift Assay (CETSA®) Data

CompoundTarget ProteinTemperature (°C) for 50% Aggregation (Vehicle)Temperature (°C) for 50% Aggregation (with Compound)Thermal Shift (ΔTagg)
Compound X JAK2 52.1 55.8 +3.7°C
RuxolitinibJAK252.156.2+4.1°C

Data is hypothetical and for illustrative purposes.

A positive thermal shift for JAK2 in the presence of Compound X provides strong evidence of direct target engagement in intact cells.

Downstream Pathway Modulation: Assessing Functional Consequences

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. For the JAK-STAT pathway, a key event is the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705).[11][12] Western blotting is the gold-standard technique to quantify this effect.

Table 3: Inhibition of STAT3 Phosphorylation in a Cellular Assay

Treatmentp-STAT3 (Tyr705) Level (Relative to Stimulated Control)
Unstimulated Control5%
Stimulated Control (e.g., IL-6)100%
Compound X (100 nM) 15%
Ruxolitinib (100 nM)12%

Data is hypothetical and for illustrative purposes.

The significant reduction in p-STAT3 levels upon treatment with Compound X confirms its ability to functionally inhibit the JAK-STAT signaling pathway in a cellular context.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from the Promega Corporation's technical manual.[5][13]

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing the kinase of interest (e.g., recombinant JAK2), the substrate (a suitable peptide), and the kinase reaction buffer.

    • Add serial dilutions of Compound X or the reference inhibitor to a multi-well plate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Protocol for Phosphorylated STAT3

This protocol is a standard method for analyzing protein phosphorylation.[11][14]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a human cell line with a constitutively active or cytokine-inducible JAK-STAT pathway).

    • Treat the cells with various concentrations of Compound X or a reference inhibitor for a specified duration.

    • If the pathway is not constitutively active, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein (e.g., β-actin).

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of pathway inhibition.

Conclusion and Future Directions

The comprehensive, tiered approach outlined in this guide provides a robust framework for validating the mechanism of action of this compound derivatives. By systematically progressing from in vitro biochemical assays to cellular target engagement and downstream pathway modulation studies, researchers can build a compelling case for the compound's MoA. The comparative analysis against established inhibitors is crucial for contextualizing the compound's potency, selectivity, and potential therapeutic advantages.

The hypothetical data presented for "Compound X" illustrates a promising profile as a potent and selective JAK2 inhibitor that effectively engages its target in cells and modulates the downstream JAK-STAT signaling pathway. The next logical steps in the preclinical development of such a compound would involve broader kinome profiling to assess off-target effects, evaluation in a panel of cancer cell lines with varying dependencies on JAK-STAT signaling, and ultimately, in vivo efficacy and safety studies in relevant animal models. This rigorous, evidence-based approach to MoA validation is paramount for the successful translation of promising chemical matter into novel therapeutics.

References

  • Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]

  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways. Retrieved from [Link]

  • Have clinical trials properly assessed c-Met inhibitors? - PMC - NIH. (n.d.). Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Retrieved from [Link]

  • Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

  • ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The JAK/STAT Pathway - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • PubMed. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in.... Retrieved from [Link]

  • ResearchGate. (n.d.). c-MET activation signaling pathways. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Padda, S. K., et al. (n.d.). MET inhibitors in combination with other therapies in non-small cell lung cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 2 from An overview of the c-MET signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. Retrieved from [Link]

  • Scirp.org. (n.d.). C-MET Inhibitors as New Members of the NSCLC Treatment Armamentarium—A Pooled Analysis. Retrieved from [Link]

  • NIH. (n.d.). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Retrieved from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • An overview of the c-MET signaling pathway - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Benchmarking N-methylpyrimidin-5-amine Against Known Bcr-Abl Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Bcr-Abl in Chronic Myeloid Leukemia and the Promise of Targeted Inhibition

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This event creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein—a constitutively active tyrosine kinase.[1][2] The uncontrolled kinase activity of Bcr-Abl drives aberrant downstream signaling pathways, leading to increased cell proliferation and resistance to apoptosis, the hallmarks of CML.[1][2]

The aminopyrimidine scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and competitively bind within the kinase domain. This guide provides a comprehensive framework for benchmarking the hypothetical inhibitor, N-methylpyrimidin-5-amine, against established, clinically successful Bcr-Abl inhibitors: Imatinib, Dasatinib, and Bosutinib. We will delve into their mechanisms of action, comparative potency, and the detailed experimental protocols required for a rigorous head-to-head evaluation.

The Bcr-Abl Signaling Cascade: A Network of Oncogenic Signals

The constitutive activity of the Bcr-Abl kinase triggers a cascade of downstream signaling events that are critical for the malignant phenotype of CML cells. Understanding this pathway is essential for appreciating the mechanism of action of targeted inhibitors. Key downstream pathways include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and inhibition of apoptosis.[1][3] Additionally, the JAK/STAT pathway is activated, with STAT5 playing a significant role in promoting the expression of anti-apoptotic proteins like Bcl-xL.[1][4]

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis mTOR->Apoptosis STAT5 STAT5 JAK->STAT5 Bcl_xL Bcl-xL STAT5->Bcl_xL Survival Cell Survival Bcl_xL->Survival

Caption: Simplified Bcr-Abl Signaling Pathways.

Profiles of Benchmark Bcr-Abl Inhibitors

A thorough comparison requires understanding the nuances of established inhibitors.

This compound (Hypothetical Test Compound)

This compound represents a foundational aminopyrimidine scaffold. Its potential as a Bcr-Abl inhibitor would stem from the pyrimidine core's ability to form key hydrogen bonds within the ATP-binding pocket of the Abl kinase domain. The methylamino group at the 5-position could be further functionalized to enhance potency and selectivity. This guide outlines the experimental path to determine its efficacy relative to established drugs.

Imatinib (Gleevec®)

Imatinib was the first-in-class Bcr-Abl inhibitor and revolutionized the treatment of CML. It functions as an ATP-competitive inhibitor, stabilizing the inactive conformation of the Abl kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1] While highly effective, resistance can emerge, often through point mutations in the kinase domain.[5]

Dasatinib (Sprycel®)

Dasatinib is a second-generation Bcr-Abl inhibitor with significantly greater potency than Imatinib.[6] A key distinction is its ability to bind to both the active and inactive conformations of the Abl kinase.[7] This dual-binding capability allows it to overcome resistance conferred by many Imatinib-resistant mutations. Dasatinib also inhibits other kinase families, including the Src family kinases.[7]

Bosutinib (Bosulif®)

Bosutinib is another potent second-generation inhibitor of Bcr-Abl. It is a dual Src/Abl inhibitor that is also ATP-competitive.[8] It is effective against many Imatinib-resistant Bcr-Abl mutants, with the notable exception of the T315I mutation.[8]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of kinase inhibitors. The following table summarizes reported IC50 values for the benchmark inhibitors against the wild-type Bcr-Abl kinase.

CompoundTargetAssay TypeIC50 (nM)Reference(s)
Imatinib Bcr-AblCell-based~200-300[9]
Dasatinib Bcr-AblBiochemical<1.0[6]
Bosutinib Bcr-AblBiochemical~1-20[7]
This compound Bcr-AblTo be determinedTBD-

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used).

Experimental Protocols for Benchmarking

To ensure a fair and accurate comparison, standardized and validated assays are paramount. The following protocols provide a framework for evaluating the inhibitory activity of this compound against Bcr-Abl.

Experimental Workflow Overview

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation biochemical_assay Biochemical Kinase Assay (IC50 Determination) cell_proliferation Cell Proliferation Assay (GI50 Determination) biochemical_assay->cell_proliferation Proceed if potent western_blot Western Blot Analysis (Target Engagement) cell_proliferation->western_blot Confirm on-target activity

Sources

A Comparative Guide to Reproducibility in the Synthesis of Substituted Pyrimidine Amines: Suzuki-Miyaura Coupling vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrimidine amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors like Imatinib.[1] The ability to reliably and reproducibly synthesize these scaffolds is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of two powerful, palladium-catalyzed cross-coupling reactions for the synthesis of substituted pyrimidine amines: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. By understanding the nuances and critical parameters of each method, researchers can enhance the reproducibility of their experiments and accelerate their research programs.

The Challenge of Reproducibility in Pyrimidine Chemistry

The electron-deficient nature of the pyrimidine ring, while contributing to its biological activity, can also present challenges in its chemical functionalization.[2] The nitrogen atoms within the ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the reactivity of halopyrimidines and pyrimidine boronic acids can be highly dependent on the substitution pattern and the specific reaction conditions employed. This sensitivity to subtle changes in the experimental setup is a major contributor to irreproducibility.

Method 1: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrimidines

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[4][5] In the context of pyrimidine chemistry, it is an excellent tool for introducing aryl or heteroaryl substituents.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki-Miyaura Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base PdII_R2 R1-Pd(II)L2-R2 Intermediate Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine

This protocol is adapted from a reported synthesis and illustrates a typical Suzuki-Miyaura coupling for the preparation of a substituted pyrimidine.[1]

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine (1.0 equiv)

  • Pyridine-3-boronic acid (1.1 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.03 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • Acetonitrile/Water (1:1, v/v), degassed

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chloro-6-methylpyrimidine, pyridine-3-boronic acid, PdCl2(PPh3)2, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This step is critical to prevent oxidation of the Pd(0) active catalyst.

  • Add the degassed acetonitrile/water solvent mixture via syringe. The use of degassed solvents is crucial for reproducibility as dissolved oxygen can lead to catalyst degradation and side reactions.

  • Heat the reaction mixture to 78 °C and stir vigorously for 7 hours. Consistent heating and stirring are essential for ensuring a complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Method 2: Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is particularly useful for the synthesis of N-aryl and N-heteroaryl amines.[1] This reaction provides an alternative and often complementary approach to the Suzuki-Miyaura coupling for accessing different classes of substituted pyrimidine amines.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Cycle Pd0_BH Pd(0)L Active Catalyst OxAdd_BH Oxidative Addition Pd0_BH->OxAdd_BH Ar-X PdII_BH Ar-Pd(II)L-X Intermediate OxAdd_BH->PdII_BH AmineCoord Amine Coordination PdII_BH->AmineCoord HNR1R2 PdII_Amine [Ar-Pd(II)L(HNR1R2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR1R2) Amido Complex Deprotonation->PdII_Amido RedElim_BH Reductive Elimination PdII_Amido->RedElim_BH RedElim_BH->Pd0_BH Ar-NR1R2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol, adapted from published literature, demonstrates the synthesis of an N-aryl pyrimidine amine using Buchwald-Hartwig amination.[1]

Materials:

  • 4-(Pyridin-3-yl)pyrimidin-2-amine (1.0 equiv)

  • 1-Bromo-2,4-dimethylbenzene (1.0 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.1 equiv)

  • Xantphos (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add 4-(pyridin-3-yl)pyrimidin-2-amine, dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide. The use of a strong base like NaOtBu is common in Buchwald-Hartwig aminations.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed toluene, followed by 1-bromo-2,4-dimethylbenzene via syringe. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing side reactions.

  • Heat the reaction mixture to reflux for 8 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions for Pyrimidine Amine Synthesis

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Substrates Halopyrimidine + Pyrimidine/Aryl boronic acidHalopyrimidine + Amine OR Aminopyrimidine + Aryl halide
Catalyst System Pd(0) or Pd(II) precatalyst with phosphine ligands (e.g., PPh3, Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4]Pd(0) or Pd(II) precatalyst with bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos).
Base Typically weaker inorganic bases (e.g., Na2CO3, K2CO3, K3PO4).[7]Stronger, non-nucleophilic bases (e.g., NaOtBu, LiHMDS).
Solvents Often mixtures of organic solvents and water (e.g., dioxane/water, toluene/ethanol/water).[2][8]Anhydrous, aprotic solvents (e.g., toluene, dioxane, THF).
Reproducibility Challenges - Quality and stability of the boronic acid (protodeboronation).- Catalyst inhibition by pyrimidine nitrogens.[3]- Inconsistent yields due to variations in base and solvent quality.[9]- Sensitivity to air and moisture due to strong base and catalyst.- Ligand choice is critical for reaction efficiency.- Potential for side reactions like hydrodehalogenation.
Advantages - Wide commercial availability of boronic acids.- Generally tolerant of a broad range of functional groups.- Milder bases are often sufficient.- Direct formation of the C-N bond.- Wide scope of amine coupling partners.- Can be used to construct sterically hindered C-N bonds.

A Workflow for Assessing and Improving Reproducibility

To ensure the reproducibility of these synthetic methods, a systematic approach to experimental design and analysis is essential.

Reproducibility Workflow cluster_prep 1. Pre-Reaction Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. In-Process & Post-Reaction Analysis cluster_optimization 4. Troubleshooting & Optimization Reagent_QC Reagent Quality Control (Purity, Water Content) Precise_Addition Precise Reagent Addition Reagent_QC->Precise_Addition Solvent_Prep Solvent Degassing & Drying Solvent_Prep->Precise_Addition Glassware_Prep Oven-Dried Glassware Inert_Atmosphere Maintain Inert Atmosphere Glassware_Prep->Inert_Atmosphere Consistent_Conditions Consistent Temperature & Stirring Inert_Atmosphere->Consistent_Conditions Precise_Addition->Consistent_Conditions Reaction_Monitoring Reaction Monitoring (TLC, LC-MS, NMR) Consistent_Conditions->Reaction_Monitoring Yield_Calculation Accurate Yield Determination Reaction_Monitoring->Yield_Calculation Purity_Analysis Product Purity (HPLC, NMR) Yield_Calculation->Purity_Analysis Identify_Variables Identify Critical Variables Purity_Analysis->Identify_Variables DOE Design of Experiments (DoE) Identify_Variables->DOE Analyze_Results Statistical Analysis of Results DOE->Analyze_Results Analyze_Results->Reagent_QC Refine Protocol

Caption: A systematic workflow for enhancing experimental reproducibility.

In-process monitoring is a key component of this workflow. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time or near-real-time data on the consumption of starting materials and the formation of products and byproducts.[10][11] This level of analytical detail is invaluable for understanding the reaction kinetics and identifying the root causes of any observed irreproducibility.

Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are indispensable tools for the synthesis of substituted pyrimidine amines. While both methods are powerful, they are also sensitive to a range of experimental parameters that can impact their reproducibility. By understanding the underlying mechanisms, carefully controlling reaction conditions, and employing rigorous analytical monitoring, researchers can significantly improve the reliability of these reactions. This guide provides a framework for making informed decisions about which synthetic strategy to employ and for systematically troubleshooting and optimizing these critical transformations in the pursuit of novel therapeutics.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem. Accessed January 4, 2026.
  • BenchChem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem. Accessed January 4, 2026.
  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Accessed January 4, 2026.
  • ResearchGate. Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Accessed January 4, 2026.
  • National Institutes of Health.
  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Published February 25, 2015.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Published August 9, 2023.
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Published November 8, 2018.
  • The University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • Advion Inc. SUZUKI REACTION MONITORING. Advion Inc. Accessed January 4, 2026.
  • ResearchGate. Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives | Request PDF.
  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Published May 1, 2025.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Accessed January 4, 2026.
  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Accessed January 4, 2026.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
  • ACS Publications. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
  • MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Accessed January 4, 2026.
  • BenchChem. The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. BenchChem. Accessed January 4, 2026.
  • ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ResearchGate. Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry | Request PDF.
  • ResearchGate. Simple microwave-assisted ligand-free Suzuki cross-coupling: Functionalization of halo-pyrimidine moieties | Request PDF.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Published January 12, 2023.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Accessed January 4, 2026.
  • BenchChem. Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem. Accessed January 4, 2026.
  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-methylpyrimidin-5-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is a core component of DNA and RNA.[1] Its significance in medicinal chemistry is well-established, with numerous pyrimidine derivatives gaining approval as therapeutic agents, particularly in oncology.[1][2][3] The versatility of the pyrimidine scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties.[1] The nitrogen atoms within the ring can participate in crucial hydrogen bonding interactions with the hinge region of kinase active sites, mimicking the binding of ATP.[2][3] This makes pyrimidine-based compounds excellent starting points for the design of kinase inhibitors.

Aminopyrimidines, a subclass of pyrimidines, are pivotal intermediates in the synthesis of a wide range of complex heterocyclic systems.[1] The N-methylpyrimidin-5-amine core, in particular, offers a versatile platform for SAR exploration, with multiple positions available for modification to enhance potency, selectivity, and pharmacokinetic properties.

Deconstructing the SAR of this compound Analogs

The biological activity of this compound derivatives as kinase inhibitors is highly dependent on the nature and position of substituents on the pyrimidine ring and modifications to the exocyclic amine. The following sections dissect these relationships, providing insights into rational drug design.

The Critical Role of Substitutions at the C2 and C4 Positions

The C2 and C4 positions of the pyrimidine ring are frequently targeted for modification to influence kinase binding affinity and selectivity. These positions often accommodate substituents that can interact with the ribose-binding pocket or the solvent-exposed region of the ATP-binding site.

For instance, in the context of Aurora kinase inhibitors, the introduction of a substituted N-phenyl group at the C2 position of a pyrimidine core has been shown to be crucial for potent activity.[4] Specifically, a para-substituent on the aniline ring was found to correlate with the potency and selectivity of Aurora kinase inhibition.[4] This highlights the importance of exploring substitutions at this position to optimize interactions with the target kinase.

Similarly, in the development of dual Src/Abl kinase inhibitors, a 2-methylpyrimidin-4-ylamino scaffold was utilized.[5] The substitution at the C4 position with a thiazole-5-carboxamide moiety bearing a substituted phenyl group was key to achieving potent antiproliferative activity.[5]

Impact of Modifications at the C5 Position

While the C2 and C4 positions are more commonly explored for direct interaction with the kinase hinge region, substitutions at the C5 position can significantly modulate the electronic properties and conformation of the pyrimidine scaffold. In a series of 5-hydroxymethylpyrimidines, it was observed that the introduction of a hydroxymethyl group at the C5 position enhanced cytotoxicity against cancer cell lines compared to the unsubstituted analogs.[6] This suggests that even seemingly minor modifications at this position can have a profound impact on biological activity.

Exploring the N-methyl Group and its Analogs

The N-methyl group of this compound can be replaced with larger and more diverse substituents to probe for additional binding interactions and to modulate physicochemical properties. In a study on JAK2 inhibitors, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were synthesized.[7] The systematic exploration of the N-phenyl substituent led to the discovery of compounds with excellent potency and selectivity for JAK2 over other JAK family members.[7] This demonstrates that moving beyond a simple methyl group to larger, more functionalized moieties on the exocyclic nitrogen can lead to significant gains in activity and selectivity.

Comparative Analysis of N-pyrimidinamine Derivatives

To provide a quantitative perspective on the SAR of N-pyrimidinamine derivatives, the following table summarizes the inhibitory activities of a series of analogs against various kinases. Imatinib, a well-established pyrimidine-based kinase inhibitor, is included for comparative purposes.

Compound IDCore ScaffoldR1 (at C4)R2 (on exocyclic N)Target KinaseIC50 (nM)Reference
1 pyrimidin-2-amine4-(3-pyridyl)HBcr-Abl>10,000[8]
2 pyrimidin-2-amine4-(3-pyridyl)2-methyl-5-(triazol-1-yl)phenylBcr-Abl~Imatinib[8]
3 pyrimidin-2-amine5-methyl4-(aminomethyl)phenylJAK25[7]
4 pyrimidin-4-amine2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)2-(thiazole-5-carboxamido)Src/AblPotent[5]
5 pyrimidin-2-amine4-(4-methyl-5-(thiazol-2-ylamino))4-morpholinophenylAurora A/B8.0 / 9.2[4]
Imatinib phenylaminopyrimidine--Bcr-Abl250-1000[8]

Note: The inhibitory concentrations (IC50) are presented to illustrate the relative potencies of the compounds. Direct comparison should be made with caution due to potential variations in assay conditions between studies.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed experimental protocols for the synthesis of a representative N-arylpyrimidin-2-amine and a standard kinase inhibition assay are provided below.

Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination

This protocol is adapted from a published procedure for the synthesis of N-arylpyrimidin-2-amines.[9]

Materials:

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine

  • Substituted aniline

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol), the desired substituted aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and Xantphos (0.075 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This is a generalized protocol for determining the IC50 of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid

  • Scintillation counter

  • Microplate scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well polypropylene plate, add the kinase reaction buffer.

  • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase to the wells and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Stop the reaction by adding 0.75% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add microplate scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing SAR and Experimental Workflows

To further clarify the concepts presented, the following diagrams illustrate key SAR findings and the experimental workflow for kinase inhibitor evaluation.

SAR_Summary cluster_core This compound Core cluster_modifications Structural Modifications cluster_outcomes Impact on Activity Core Pyrimidine Ring C2_C4 C2/C4 Positions: - N-Aryl/Heteroaryl groups - H-bond donors/acceptors Core->C2_C4 Modify C5 C5 Position: - Small polar groups (e.g., -CH2OH) Core->C5 Modify N_sub Exocyclic Amine (N): - Substituted phenyl rings - Linkers to solvent-exposed region Core->N_sub Modify Potency Increased Potency C2_C4->Potency Enhances Selectivity Modulated Selectivity C2_C4->Selectivity Influences C5->Potency Can Modulate N_sub->Potency Enhances N_sub->Selectivity Influences PK Improved PK Properties N_sub->PK Optimizes Kinase_Assay_Workflow A 1. Compound Dilution B 2. Kinase & Compound Incubation A->B C 3. Initiate Reaction (Substrate + [γ-³³P]ATP) B->C D 4. Stop Reaction C->D E 5. Filter & Wash D->E F 6. Scintillation Counting E->F G 7. Data Analysis (IC50) F->G

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion

The this compound scaffold is a highly versatile and privileged structure in the design of kinase inhibitors. A thorough understanding of its structure-activity relationships is paramount for the successful development of novel therapeutics. This guide has demonstrated that strategic modifications at the C2, C4, and C5 positions of the pyrimidine ring, as well as on the exocyclic amine, can lead to significant improvements in potency, selectivity, and overall drug-like properties. The provided experimental protocols and data visualizations serve as a practical resource for researchers in the field of drug discovery and development, enabling them to build upon the existing knowledge and accelerate the design of next-generation kinase inhibitors.

References

  • Modi, S., & Kulkarni, V. M. (2018). 3D-QSAR analysis of pyrimidine derivatives as AXL kinase inhibitors as anticancer agents. Journal of Applied Pharmaceutical Science, 8(11), 015-027. Available from: [Link]

  • Patel, H., & Modh, K. (2023). Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activi. International Journal of Pharmaceutical Research and Applications, 8(1), 102-115. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12345, this compound. Available from: [Link]

  • González-García, M., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018. Available from: [Link]

  • Masoomi Sefiddashti, F., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(5), 499-510. Available from: [Link]

  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Molecules, 27(23), 8259. Available from: [Link]

  • Al-Ostath, A. I., et al. (2023). Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. Molecules, 28(21), 7380. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available from: [Link]

  • Szymańska, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials, 14(22), 6916. Available from: [Link]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]

  • Zhang, T., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 841-848. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8179-8191. Available from: [Link]

  • ResearchGate. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Available from: [Link]

  • Elsherbeny, M. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7592. Available from: [Link]

  • Radhakrishnan, K., et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(4), 469-480. Available from: [Link]

  • Singh, V., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(15), 4786. Available from: [Link]

  • Vanga, R. R., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 13(37), 25881-25893. Available from: [Link]

  • Imaeda, Y., et al. (2016). Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5816-5827. Available from: [Link]

Sources

A Multi-Faceted Guide to Confirming the Binding Mode of N-methylpyrimidin-5-amine to its Target

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides a comprehensive, in-depth comparison of experimental and computational methodologies for confirming the binding mode of N-methylpyrimidin-5-amine, a heterocyclic amine of interest in medicinal chemistry. For the purpose of this illustrative guide, we will consider a hypothetical scenario where this compound is being investigated as an inhibitor of Janus Kinase 2 (JAK2), a clinically relevant target in myeloproliferative neoplasms.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to establish a robust and validated understanding of a ligand's binding mechanism.

The Critical Importance of Binding Mode Confirmation

Identifying a "hit" compound that modulates the activity of a target protein is only the initial step in a long and complex drug discovery journey. A definitive confirmation of the binding mode is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Guided Optimization: A clear picture of the binding orientation and key molecular interactions allows for the rational design of more potent and selective analogs.

  • Mechanism of Action (MoA) Elucidation: Understanding how a ligand binds provides insights into whether it is a competitive, non-competitive, or allosteric modulator.

  • Off-Target Effect Prediction: Comparing the binding pocket of the intended target with those of other proteins can help in anticipating and mitigating potential off-target interactions.

  • Intellectual Property: A well-characterized binding mode strengthens patent claims and protects novel chemical matter.

This guide will navigate through a multi-pronged approach, integrating computational, biophysical, and high-resolution structural techniques to build a cohesive and validated model of the this compound-JAK2 interaction.

A Phased Approach to Binding Mode Confirmation

cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: High-Resolution Structural Elucidation A Computational Docking B Surface Plasmon Resonance (SPR) A->B Predicts binding pose Guides experimental design C Isothermal Titration Calorimetry (ITC) B->C Confirms binding & kinetics Informs ITC concentration D Nuclear Magnetic Resonance (NMR) C->D Determines thermodynamics Validates stoichiometry E X-ray Crystallography D->E Identifies binding site residues Guides crystallization strategy E->A Provides definitive atomic-level detail Validates computational model

Figure 1: A logical workflow for confirming the binding mode of a small molecule inhibitor, progressing from computational predictions to biophysical and structural validation.

Phase 1: Computational Prediction of the Binding Mode

Computational docking serves as an invaluable initial step to generate a plausible hypothesis for the binding mode of this compound to JAK2.[2][3] This technique predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[2]

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., JAK2 kinase domain) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Utilize a docking program (e.g., AutoDock, Glide, HADDOCK[4]) to systematically sample different orientations and conformations of the ligand within the defined binding site of the protein.

  • Scoring and Analysis: The docking program will score the generated poses based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Expected Insights and Causality

The primary output of molecular docking is a set of predicted binding poses ranked by their estimated affinity. For this compound binding to the ATP-binding site of JAK2, we would hypothesize the formation of hydrogen bonds between the pyrimidine nitrogens or the amine group and the hinge region residues of the kinase. The methyl group would likely be oriented towards a hydrophobic pocket. This initial model, while predictive, requires experimental validation.[5]

Phase 2: Biophysical Characterization of the Interaction

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction, serving as the first layer of experimental validation for the computational model.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the real-time interaction between a ligand and a protein immobilized on a sensor surface, providing information on binding kinetics (association and dissociation rates) and affinity.[6][7][8]

  • Protein Immobilization: Covalently immobilize recombinant JAK2 protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

cluster_0 SPR Workflow A Immobilize JAK2 on Sensor Chip B Inject this compound A->B C Monitor Binding in Real-Time B->C D Regenerate Sensor Surface C->D E Analyze Sensorgrams D->E

Figure 2: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10][11]

  • Sample Preparation: Prepare solutions of JAK2 protein and this compound in the same buffer to minimize heats of dilution.[9] Degas the solutions to prevent air bubbles.[10]

  • Titration: Place the JAK2 solution in the sample cell of the calorimeter and incrementally inject the this compound solution from a syringe.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

NMR spectroscopy can provide atomic-level information about the binding interaction in solution.[1] Techniques like Chemical Shift Perturbation (CSP) can identify the amino acid residues of the protein that are affected by ligand binding, thus mapping the binding site.

  • Protein Labeling: Express and purify ¹⁵N-labeled JAK2 protein.

  • Spectrum Acquisition: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein. Each peak in this spectrum corresponds to a specific amino acid residue.

  • Ligand Titration: Add increasing concentrations of this compound to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Monitor the chemical shift changes of the backbone amide peaks upon ligand addition. Residues with significant chemical shift perturbations are likely to be in or near the binding site.

Comparison of Biophysical Techniques
TechniquePrimary DataKey InsightsThroughputSample Consumption
SPR ka, kd, KDBinding kinetics & affinityHighLow
ITC KD, n, ΔH, ΔSBinding thermodynamics & stoichiometryMediumHigh
NMR (CSP) Chemical Shift PerturbationsBinding site mapping & KD (weak binders)LowHigh

Table 1: Comparison of key biophysical techniques for characterizing protein-ligand interactions.

Phase 3: High-Resolution Structural Elucidation

While biophysical methods confirm binding and provide quantitative parameters, high-resolution structural techniques like X-ray crystallography provide the definitive, atomic-level picture of the binding mode.

X-ray Crystallography for Atomic-Level Detail

X-ray crystallography can determine the three-dimensional structure of a protein-ligand complex at atomic resolution, revealing the precise orientation of the ligand and its interactions with the protein.

  • Co-crystallization: Mix purified JAK2 protein with an excess of this compound and screen a wide range of crystallization conditions.

  • Crystal Harvesting and Cryo-cooling: Mount suitable crystals in a cryo-loop and flash-cool them in liquid nitrogen.

  • X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to calculate an electron density map. Build a model of the protein-ligand complex into the electron density and refine it to obtain the final high-resolution structure.

cluster_0 X-ray Crystallography Workflow A Co-crystallize JAK2 with Ligand B Harvest & Cryo-cool Crystal A->B C Collect X-ray Diffraction Data B->C D Determine & Refine Structure C->D E Analyze Binding Interactions D->E

Figure 3: Key steps in determining the high-resolution structure of a protein-ligand complex using X-ray crystallography.

Expected Insights and Final Validation

The resulting crystal structure would provide unambiguous evidence of the binding mode of this compound within the JAK2 active site. It would allow for the direct visualization of hydrogen bonds, hydrophobic interactions, and the overall conformation of the ligand and the protein. This high-resolution structural data serves as the ultimate validation of the computational and biophysical findings, providing a solid foundation for further drug development efforts.

Conclusion

Confirming the binding mode of a novel compound like this compound requires a multi-faceted and integrated approach. By combining the predictive power of computational docking, the quantitative rigor of biophysical characterization, and the atomic-level detail of X-ray crystallography, researchers can build a comprehensive and validated understanding of the molecular interactions driving biological activity. This knowledge is not merely academic; it is the cornerstone of rational drug design and the successful progression of a promising lead compound towards a therapeutic candidate.

References

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).
  • Broughton, H. B. (2011). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 705, 339-358. Available from: [Link]

  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development, 2(1), 1-2.
  • Spectroscopy Staff. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy.
  • Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(14), 5469. Available from: [Link]

  • Labinsights. (2023). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Labinsights. Available from: [Link]

  • Wikipedia contributors. (2023, November 27). Isothermal titration calorimetry. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Ciardi, M., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 66(15), 10243-10263. Available from: [Link]

  • Krajcikova, D., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. Available from: [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. Available from: [Link]

  • Walsh Medical Media. (2023). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Available from: [Link]

  • Du, X., et al. (2022). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery, 17(8), 837-853. Available from: [Link]

  • Wang, T., et al. (2022). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 23(3), 1345. Available from: [Link]

  • Hetényi, C., & van der Spoel, D. (2006). Computational design of protein-small molecule interfaces. FEBS Letters, 580(28), 6595-6600. Available from: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 723, 33-54.
  • Moody, P. C., & Wilkinson, A. J. (2011). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 705, 339-358.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Available from: [Link]

  • Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(5), 975-979. Available from: [Link]

  • Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Available from: [Link]

  • Engh, R. A., & Bossemeyer, D. (2002). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 202, 147-167. Available from: [Link]

  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Available from: [Link]

  • LibreTexts Biology. (2021). 5.2: Techniques to Measure Binding. Available from: [Link]

  • Vajda Lab. (n.d.). Protein Small Molecule Interactions. Boston University. Available from: [Link]

  • Sal-Man, A., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1519, 21-34. Available from: [Link]

  • Wikipedia contributors. (2023, December 22). Methods to investigate protein–protein interactions. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(5), 975-979. Available from: [Link]

  • Goncearenco, A., & Berezovsky, I. N. (2014). Computational evaluation of protein-small molecule binding. Methods in Molecular Biology, 1184, 1-21. Available from: [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Utrecht University. Available from: [Link]

Sources

The Dawn of a New Therapeutic Strategy: A Comparative Analysis of USP1 Inhibitors and Standard of Care in Cancers with DNA Damage Response Deficiencies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Role of N-methylpyrimidin-5-amine in Modern Oncology

In the intricate world of medicinal chemistry, the final therapeutic agent often takes the spotlight, leaving its foundational building blocks in the shadows. One such unassuming yet crucial molecule is this compound. While not a therapeutic agent in itself, this pyrimidine derivative has emerged as a key reactant in the synthesis of a novel class of anti-cancer compounds: Ubiquitin-Specific Protease 1 (USP1) inhibitors[1]. This guide provides an in-depth comparison of the efficacy of these emerging USP1 inhibitors against the current standard-of-care treatments for cancers characterized by deficiencies in the DNA damage response (DDR) pathway. Our focus will be on cancers with mutations in genes like BRCA1 and BRCA2, where these new inhibitors show immense promise.

The Scientific Rationale: Why Target USP1 in DNA Damage Repair-Deficient Cancers?

Cancer cells with defective DDR pathways, such as those with BRCA1 or BRCA2 mutations, are heavily reliant on alternative repair mechanisms for survival. This dependency creates a vulnerability that can be exploited therapeutically, a concept known as synthetic lethality.

USP1 is a deubiquitinating enzyme that plays a critical role in two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS). It does so by removing ubiquitin from key proteins, notably FANCD2 and PCNA. In cancers where the primary high-fidelity DNA repair pathway of homologous recombination (HR) is compromised due to BRCA mutations, the cells become critically dependent on these USP1-mediated pathways to repair DNA damage and continue proliferating.

Inhibition of USP1 in these cancer cells effectively shuts down their last resort for DNA repair, leading to an accumulation of catastrophic DNA damage and subsequent cell death. This targeted approach is anticipated to have a more profound effect on cancer cells while sparing healthy cells with intact HR pathways, potentially leading to a wider therapeutic window and reduced side effects.

Signaling Pathway of USP1 in DNA Damage Response

USP1_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) FANCD2_I FANCD2-FANCI (monoubiquitinated) DNA_Damage->FANCD2_I activates FA pathway PCNA_ub PCNA (monoubiquitinated) DNA_Damage->PCNA_ub activates TLS DNA_Repair DNA Repair & Replication Fork Stability FANCD2_I->DNA_Repair PCNA_ub->DNA_Repair USP1_UAF1 USP1-UAF1 Complex USP1_UAF1->FANCD2_I deubiquitinates USP1_UAF1->PCNA_ub deubiquitinates Cell_Survival Cell Survival and Proliferation DNA_Repair->Cell_Survival Apoptosis Apoptosis USP1_Inhibitor USP1 Inhibitor USP1_Inhibitor->USP1_UAF1 inhibits USP1_Inhibitor->Apoptosis induces in DDR-deficient cells

Caption: USP1's role in DNA damage repair and the effect of its inhibition.

Comparative Efficacy Analysis: USP1 Inhibitors vs. Standard of Care

The current standard of care for patients with BRCA-mutated cancers often includes PARP (Poly ADP-ribose polymerase) inhibitors and platinum-based chemotherapy agents like cisplatin and carboplatin.

Mechanism of Action of Standard Treatments
  • PARP Inhibitors (e.g., Olaparib): These drugs also exploit the principle of synthetic lethality. PARP enzymes are crucial for the repair of single-strand DNA breaks. In normal cells, if PARP is inhibited, the resulting double-strand breaks can be repaired by the HR pathway. However, in BRCA-mutated cancer cells with deficient HR, these double-strand breaks cannot be repaired, leading to cell death.

  • Platinum-Based Chemotherapy (e.g., Cisplatin): These agents work by creating crosslinks in DNA, which physically block DNA replication and transcription. This extensive DNA damage is particularly cytotoxic to cancer cells that have a compromised ability to repair such lesions, as is the case in BRCA-mutated tumors.

Preclinical Efficacy: A Head-to-Head Look

The following tables summarize representative preclinical data for USP1 inhibitors and standard-of-care agents in relevant cancer cell lines. It is important to note that direct comparisons are best made when compounds are tested in the same study under identical conditions. The data presented here are compiled from various sources to provide a general overview.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in BRCA-Mutant Cancer Cell Lines

Compound/DrugCell Line (Cancer Type)BRCA MutationIC50 (µM)Reference(s)
USP1 Inhibitor
KSQ-4279MDA-MB-436 (Breast)BRCA1 mutant<0.05[2]
ISM3091MDA-MB-436 (Breast)BRCA1 mutantPotent (nM range)[3]
Impact Therapeutics CmpdMDA-MB-436 (Breast)BRCA1 mutant0.00675[4]
PARP Inhibitor
OlaparibPEO1 (Ovarian)BRCA2 mutant~1-5[5]
OlaparibPEO1 (Ovarian)BRCA2 mutant25.0[6]
OlaparibSKOV3 (Ovarian)BRCA2 KO0.051[7]
Chemotherapy
CisplatinBRCA2-deficient mouse mammary tumor cellsBRCA2 deficientSynergistic with PARP inhibitors[8]
CisplatinBRCA-mutant pancreatic xenograftsBRCA1/2 mutantSignificant tumor growth inhibition[9]

Table 2: In Vivo Efficacy in Xenograft Models

TreatmentCancer ModelBRCA StatusEfficacy OutcomeReference(s)
USP1 Inhibitor
KSQ-4279Ovarian PDX modelsBRCA1 mutantTumor regressions as monotherapy[10]
KSQ-4279 + OlaparibTNBC PDX models (PARPi-resistant)BRCA mutantDurable tumor regressions[10]
ISM3091CDX and PDX modelsBRCA mutantStrong anti-tumor activity; durable regression[11]
USP1 shRNADLBCL xenograftN/ASignificantly reduced tumor growth[12]
Standard of Care
CisplatinBreast cancer xenografts (HCC1937)BRCA1 defectiveAlmost complete tumor growth inhibition[13]
CisplatinPancreatic cancer PDXBRCA mutantComplete tumor regression in some models[9]
CisplatinBreast cancer xenografts (MDA-MB-231)N/AEnhanced tumor growth inhibition with resveratrol[14]

Insights from Preclinical Data: The preclinical data suggest that USP1 inhibitors have potent single-agent activity in BRCA-mutated cancer models. Notably, a significant advantage of USP1 inhibitors appears to be their ability to overcome resistance to PARP inhibitors. Several studies have shown that the combination of a USP1 inhibitor with a PARP inhibitor leads to synergistic effects and can re-sensitize PARP-resistant tumors to treatment[10]. This is a critical finding, as acquired resistance to PARP inhibitors is a major clinical challenge.

The Clinical Landscape: USP1 Inhibitors in Human Trials

Several USP1 inhibitors are now in early-stage clinical trials, with initial results being cautiously optimistic.

  • KSQ-4279 (RO7623066): This first-in-class USP1 inhibitor is in a Phase 1 trial (NCT05240898) both as a single agent and in combination with olaparib or carboplatin. Preliminary data from this trial have shown an acceptable safety profile and early signs of antitumor activity in patients with advanced solid tumors, particularly in combination with olaparib in patients with BRCA1 mutations[15][16].

These early clinical studies are crucial for establishing the safety, tolerability, and preliminary efficacy of USP1 inhibitors in humans.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of the findings presented, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the efficacy of these anti-cancer agents.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis (e.g., using this compound) in_vitro In Vitro Assays start->in_vitro mtt MTT/Cell Viability Assay (Determine IC50) in_vitro->mtt clonogenic Clonogenic Survival Assay (Assess long-term survival) in_vitro->clonogenic in_vivo In Vivo Studies xenograft Xenograft Mouse Model (Tumor Growth Inhibition) in_vivo->xenograft pd_tox Pharmacodynamics & Toxicology in_vivo->pd_tox clinical Clinical Trials mtt->in_vivo clonogenic->in_vivo xenograft->clinical pd_tox->clinical

Caption: A typical workflow for the preclinical evaluation of a new anti-cancer agent.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (USP1 inhibitors, PARP inhibitors, etc.) in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[21][22][23][24]

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment.

Materials:

  • 6-well plates or 100 mm dishes

  • Complete cell culture medium

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well/dish) in 6-well plates or 100 mm dishes. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Treatment: Allow cells to attach overnight, then treat with the desired concentrations of the compounds for a specified duration (e.g., 24 hours).

  • Incubation: After treatment, remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

  • Fixation and Staining: After the incubation period, remove the medium and wash the colonies with PBS. Fix the colonies with the fixation solution for 10-15 minutes. Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. PE = (number of colonies formed / number of cells seeded) x 100. SF = PE of treated cells / PE of control cells.[25][26][27][28]

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Sterile PBS and syringes

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cultured cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[29][30][31][32][33]

Conclusion and Future Directions

The development of USP1 inhibitors, facilitated by versatile chemical building blocks like this compound, represents a highly promising new frontier in the treatment of cancers with DNA damage response deficiencies. Preclinical data strongly suggest that these inhibitors have potent single-agent activity and, perhaps more importantly, can synergize with and overcome resistance to existing standard-of-care treatments like PARP inhibitors.

While the initial clinical data are encouraging, further research is imperative. Ongoing and future clinical trials will be critical in determining the safety and efficacy of USP1 inhibitors in larger patient populations. Key questions remain regarding the optimal combination strategies, the identification of biomarkers to predict response, and the management of potential on-target and off-target toxicities.

As our understanding of the intricate network of DNA repair pathways deepens, the targeted inhibition of key nodes like USP1 holds the potential to usher in a new era of precision medicine for a challenging subset of cancers, offering hope to patients with limited treatment options.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 8, 2026, from [Link]

  • Rottenberg, S., et al. (2007). Loss of BRCA1 function increases the antitumor activity of cisplatin against human breast cancer xenografts in vivo. Clinical Cancer Research, 13(17), 5245-5252. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Clonogenic survival assay. (n.d.). Bio-protocol. Retrieved January 8, 2026, from [Link]

  • Clonogenic Assay. (n.d.). Bio-protocol. Retrieved January 8, 2026, from [Link]

  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. (n.d.). mcgillradiobiology.ca. Retrieved January 8, 2026, from [Link]

  • Yap, T. (2024, May 31). Phase I trial of KSQ-4279 (RO7623066), a USP1 inhibitor, in HRR-mutated tumors. VJOncology. [Link]

  • Driehuis, E., et al. (2015). BRCA1 and BRCA2 mutations sensitize to chemotherapy in patient-derived pancreatic cancer xenografts. British Journal of Cancer, 113(4), 597-606. [Link]

  • Rafehi, H., & El-Osta, A. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2541. [Link]

  • KSQ Therapeutics. (2021, September 14). KSQ Therapeutics Announces First Patient Dosed in Phase 1 Study of KSQ-4279, a First-in-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [Press release]. [Link]

  • Yap, T. A., et al. (2024). First-in-human phase I trial of the oral first-in-class ubiquitin specific peptidase 1 (USP1) inhibitor KSQ-4279 (KSQi), given as single agent (SA) and in combination with olaparib (OLA) or carboplatin (CARBO) in patients (pts) with advanced solid tumors, enriched for deleterious homologous recombination repair (HRR) mutations. Journal of Clinical Oncology, 42(16_suppl), 3005-3005. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Current Protocols in Pharmacology. [Link]

  • Quantification of Olaparib sensitivities (IC50) and RAD51 foci in EOC cell lines. (n.d.). Retrieved January 8, 2026, from [Link]

  • Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. (2022, July 31). bioRxiv. [Link]

  • Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma. (2022, November 9). Cell Death & Disease. [Link]

  • Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. (2023, March 29). International Journal of Molecular Sciences. [Link]

  • KSQ Therapeutics. (2022, December 7). KSQ Therapeutics Announces First Patient Dosed in Combination Portion of the Ongoing Phase 1 Study of KSQ-4279, a First-In-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [Press release]. [Link]

  • Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines. (2022, June 1). Oncology Reports. [Link]

  • Video: Clonogenic Assay: Adherent Cells. (2010, August 29). JoVE. [Link]

  • In vitro efficacy of novel USP1 inhibitors as a single agent and in combination with SOC in ovarian, prostate, and breast cancer cells independent of BRCA mutational status. (2025, April 21). Cancer Research. [Link]

  • Drug Efficacy Testing in Mice. (n.d.). In Genetically Engineered Mice for Cancer Research. Springer. [Link]

  • USP1 inhibitor VRTX-531 shows antitumor activity in BRCA1-mutated and HRD+ tumors. (2024, May 17). BioWorld. [Link]

  • The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes. (2023, July 17). Patsnap Synapse. [Link]

  • USP1 inhibitors for cancer identified by Impact Therapeutics. (2024, May 15). BioWorld. [Link]

  • BRCA2 inhibition enhances cisplatin-mediated alterations in tumor cell proliferation, metabolism, and metastasis. (n.d.). Molecular Oncology. [Link]

  • Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5. (2022, September 24). Cell Death & Disease. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025, February 25). Frontiers in Oncology. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025, September 14). ResearchGate. [Link]

  • Clinical Trials Using USP1 Inhibitor ISM3091. (n.d.). National Cancer Institute. Retrieved January 8, 2026, from [Link]

  • Purine derivatives as anticancer agents. (n.d.). Google Patents.
  • USP1 is a synthetic lethal target in BRCA1/2 mutant tumors amenable to small molecule inhibition. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Knockdown of USP1 reduces growth of HCC in vivo. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors. (2022, April 13). Insilico Medicine. [Link]

  • identification of debio 0432 as a potent and selective usp1 inhibitor for cancer therapy. (n.d.). Debiopharm. Retrieved January 8, 2026, from [Link]

  • Selective inhibition of BRCA2-deficient mammary tumor cell growth by AZD2281 and cisplatin. (n.d.). Erasmus University Rotterdam. Retrieved January 8, 2026, from [Link]

  • Generative AI's pioneering application in Biotech approved by US FDA. (2023, June 7). MarketsandMarkets. [Link]

  • Exelixis and Insilico Medicine Enter into Exclusive Global License Agreement for ISM3091, a Potentially Best-in-Class USP1 Inhibitor. (2023, September 12). Exelixis. [Link]

  • Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro. (n.d.). Molecules. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to N-Methylpyrimidin-5-amine Derivatives and Their Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor drug discovery, the pyrimidine scaffold has emerged as a cornerstone, forming the backbone of numerous clinically successful therapeutics. This guide provides an in-depth analysis of the patent and scientific landscape surrounding N-methylpyrimidin-5-amine and its closely related bioisosteres. We will delve into their primary applications as kinase inhibitors, objectively compare their performance against established alternatives, and provide the detailed experimental methodologies necessary for their evaluation. This document is intended to serve as a practical resource for researchers aiming to navigate and innovate within this competitive and impactful therapeutic area.

The Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminopyrimidine core is a bioisostere of the adenine nucleus of ATP, enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases. This fundamental characteristic has propelled the development of a multitude of potent and selective kinase inhibitors. Modifications at the 5-position of the pyrimidine ring, as well as N-methylation, have been key strategies in optimizing potency, selectivity, and pharmacokinetic properties. While direct patenting of the this compound core is less prevalent in isolation, its structural motifs are integral to a vast number of patented compounds where it is part of a larger, more complex molecule. These derivatives have shown significant promise in targeting key kinases implicated in oncology, inflammation, and autoimmune diseases.

Patent Landscape and Therapeutic Applications

The patent landscape for aminopyrimidine derivatives is extensive, with a primary focus on their utility as inhibitors of several key kinase families.

Key Therapeutic Areas:

  • Oncology: A significant portion of patents target kinases that are critical drivers of cancer cell proliferation and survival. This includes Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 2 (JAK2).

  • Inflammatory and Autoimmune Diseases: Inhibition of kinases such as JAKs and Spleen Tyrosine Kinase (Syk) by aminopyrimidine derivatives has been a major focus for the development of treatments for conditions like rheumatoid arthritis, myelofibrosis, and other autoimmune disorders.

  • Neurodegenerative Diseases: While a smaller area, there is emerging interest in aminopyrimidine derivatives for neurodegenerative conditions like Alzheimer's disease, for example, through the modulation of gamma-secretase.

The following sections will explore specific examples of N-methylated or 5-substituted pyrimidine amine derivatives and compare them to established drugs targeting the same pathways.

Comparative Analysis: this compound Derivatives vs. The Field

A direct comparison of patented this compound derivatives with marketed drugs reveals the competitive landscape and the ongoing quest for improved therapeutic profiles. Here, we focus on the JAK2 and EGFR kinase targets as illustrative examples.

JAK2 Inhibition in Myeloproliferative Neoplasms

Myeloproliferative neoplasms (MPNs) are frequently driven by a mutation in the JAK2 kinase (JAK2V617F). A series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. We will compare a lead compound from this series, designated here as Compound A8 , with the established JAK inhibitor, Ruxolitinib.

Table 1: Comparative In Vitro Potency of JAK2 Inhibitors [1]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2 Selectivity vs JAK1
Compound A8 193527320638.6-fold
Ruxolitinib3.23.342819~1-fold
Fedratinib353813430.08-fold
Pacritinib128023520500.018-fold
Momelotinib18016015001701.125-fold

Analysis:

Compound A8 demonstrates excellent potency against JAK2 with an IC50 of 5 nM.[1] Importantly, it shows significant selectivity for JAK2 over other JAK family members, particularly JAK1.[1] This is a desirable characteristic as JAK1 inhibition is associated with immunosuppressive side effects. In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2. Fedratinib is highly potent against JAK2 but also shows considerable activity against JAK1. Pacritinib and Momelotinib have different selectivity profiles, with Pacritinib sparing JAK1 and Momelotinib being less potent overall in this assay. The high selectivity of Compound A8 suggests a potential for a better safety profile compared to less selective JAK inhibitors.

EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Mutations in EGFR are a common driver of NSCLC. Aminopyrimidine scaffolds are central to many EGFR inhibitors. While specific this compound derivatives targeting EGFR are less prominent in publicly available data, the broader class of 2-(anilino)pyrimidine compounds, which share a similar pharmacophore, are well-established. We will compare the first-generation EGFR inhibitor, Gefitinib, with other generations of inhibitors.

Table 2: Comparative IC50 Values of EGFR Inhibitors against Wild-Type and Mutant EGFR

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)EGFR (T790M) IC50 (nM)
Gefitinib (1st Gen)33127>1000
Erlotinib (1st Gen)~1000127>1000
Afatinib (2nd Gen)310.30.8~10
Osimertinib (3rd Gen)57.812~18.5

(Data compiled from multiple sources, IC50 values can vary based on assay conditions)

Analysis:

First-generation inhibitors like Gefitinib are potent against the common activating mutations (L858R, Exon 19 Del) but are largely ineffective against the T790M resistance mutation and also inhibit wild-type EGFR, leading to side effects like skin rash and diarrhea. Second-generation inhibitors like Afatinib are more potent but also have significant activity against wild-type EGFR. Third-generation inhibitors like Osimertinib represent a significant advancement, with high potency against both activating and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR, leading to an improved therapeutic window. Any novel this compound derivative entering this space would need to demonstrate a competitive profile, likely aiming for high potency against a range of mutations, including those that confer resistance to current therapies, while maintaining low activity against wild-type EGFR.

Key Signaling Pathways and Mechanisms of Action

To understand the therapeutic rationale for developing this compound derivatives as kinase inhibitors, it is crucial to visualize their points of intervention in key signaling pathways.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and hematopoiesis. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and various inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT_dimer->Gene_Expression Nuclear Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding JAK_Inhibitor JAK Inhibitor (e.g., Compound A8, Ruxolitinib) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

The EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Mutations that lead to its constitutive activation are common in several cancers, most notably non-small cell lung cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Nuclear Translocation AKT AKT PI3K->AKT AKT->Gene_Expression Nuclear Translocation EGF EGF EGF->EGFR Binding & Dimerization EGFR_Inhibitor EGFR-TKI (e.g., Gefitinib) EGFR_Inhibitor->EGFR Inhibition of ATP Binding

Caption: Simplified EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors (TKIs).

Essential Experimental Protocols

The following are foundational protocols for the in vitro characterization of novel kinase inhibitors. These should be optimized for the specific kinase and cell lines under investigation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity. A luciferase-based system is used to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of kinase solution (in kinase assay buffer) to each well.

    • Incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the peptide substrate (in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2][3][4][5][6]

Materials:

  • Cell line of interest (e.g., a cancer cell line with a specific kinase mutation)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipettor

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with untreated cells (vehicle control). Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2][5]

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its bioisosteres continue to be a fertile ground for the discovery of novel kinase inhibitors. The patent landscape is competitive, with a clear trend towards developing more selective inhibitors with improved safety profiles and the ability to overcome resistance mechanisms. As demonstrated by the comparative analysis, new entrants into this field must show a clear advantage over existing therapies, whether through enhanced potency, improved selectivity, a better safety profile, or activity against resistant mutations. The experimental protocols provided herein offer a starting point for the rigorous evaluation of such novel compounds. Future research will likely focus on the development of covalent and allosteric inhibitors based on the aminopyrimidine scaffold to achieve even greater selectivity and to address the ongoing challenge of drug resistance.

References

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). [Source name not available].
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Gefitinib. (2015). New Drug Approvals.
  • A Comparative Analysis of JAK2 Inhibitors for Myeloprolifer
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (2025). Benchchem.
  • A Comparative Analysis of JAK2 Inhibitors for Myeloprolifer
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [Source name not available].
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Schematic of BCR signaling pathways showing the key nodes that.... (n.d.). ResearchGate. Retrieved from [Link]

  • EGFR-related signaling pathways and mechanisms of EGFR-targeted.... (n.d.). ResearchGate. Retrieved from [Link]

  • Application Notes and Protocols for Kinase Activity Assays. (2025). Benchchem.
  • JAK-STAT signaling pathways. JAK inhibitors stop the downstream.... (n.d.). ResearchGate. Retrieved from [Link]

  • B cell receptor signaling. This figure depicts a simplified schematic.... (n.d.). ResearchGate. Retrieved from [Link]

  • Revisiting Clinical Trials Using EGFR Inhibitor-Based Regimens in Patients with Advanced Non-Small Cell Lung Cancer. (2014). PubMed Central. Retrieved from [Link]

  • Comparative efficacy and hematologic safety of different dosages of JAK inhibitors in the treatment of myelofibrosis: a network meta-analysis. (2024). Frontiers.
  • New Treatment Options for Patients With Oncogene-Addicted Non–Small Cell Lung Cancer Focusing on EGFR-Mutant Tumors. (2024).
  • Randomized Phase III Study of EGFR Tyrosine Kinase Inhibitor and Intercalated Platinum-Doublet Chemotherapy for Non–Small Cell Lung Cancer Harboring EGFR Mut
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023). [Source name not available].
  • A simplified diagrammatic representation of the JAK-STAT pathway.. (n.d.). ResearchGate. Retrieved from [Link]

  • (A) IC50 values of EGFR inhibitors against non-small cell lung cancer.... (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

  • A novel synthesis of imatinib and its intermediates. (2012).
  • JAK2 inhibitors investigated for myeloproliferative neoplasms (MPNs).. (n.d.). ResearchGate. Retrieved from [Link]

  • JAK-STAT Signalling P
  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting.... (n.d.). ResearchGate. Retrieved from [Link]

  • EGFR-TKI Plus Anti-Angiogenic Drugs in EGFR-Mutated Non–Small Cell Lung Cancer: A Meta-Analysis of Randomized Clinical Trials. (2019). Oxford Academic.
  • Targeting the EGFR signaling pathway in cancer therapy. (2012). PubMed Central. Retrieved from [Link]

  • EGFR-Tyrosine Kinase Inhibitor Retreatment in Non-Small-Cell Lung Cancer Patients Previously Exposed to EGFR-TKI: A Systematic Review and Meta-Analysis. (2023). MDPI.
  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed. Retrieved from [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
  • Im
  • Synthesis and Characterization of Potential Impurities in Imatinib Mesyl
  • B Cell Receptor Signaling Pathway and Inhibition of BTK. Surface.... (n.d.). ResearchGate. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH.
  • B Cell Receptor Signaling P
  • Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines. (2017).
  • Novel amino pyrimidine derivatives. (2015).
  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).

Sources

A Comparative Guide to the Efficacy of N-Methylated Pyrimidine Scaffolds in Kinase Inhibition and Microtubule Disruption

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of targeted therapeutics. This guide provides a comparative analysis of the efficacy of various N-methylated pyrimidine derivatives, moving beyond a singular focus on N-methylpyrimidin-5-amine to explore its more studied and functionally diverse analogs. By examining peer-reviewed data on their mechanisms of action, potencies, and preclinical outcomes in oncology, we aim to provide a comprehensive resource for advancing drug discovery programs.

The Pyrimidine Core: A Privileged Scaffold in Drug Design

The pyrimidine nucleus, a heterocyclic aromatic compound with two nitrogen atoms, is a fundamental component of DNA and RNA, making it a biocompatible and synthetically accessible starting point for drug design. Its ability to be readily functionalized allows for the precise tuning of physicochemical and biological properties, enabling strong interactions with biological targets like enzymes and receptors. Aminopyrimidines, in particular, serve as crucial intermediates for creating a wide array of complex heterocyclic systems. This guide will delve into specific examples where the strategic methylation of pyrimidine-based compounds has led to potent and selective inhibitors of key cellular targets.

Comparative Efficacy in Kinase Inhibition

Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. N-methylated pyrimidine derivatives have demonstrated significant promise as kinase inhibitors, with specific substitutions dictating their target selectivity and potency.

JAK2 Inhibition in Myeloproliferative Neoplasms

The Janus kinase 2 (JAK2), particularly the V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs). Selective JAK2 inhibitors are sought after to minimize side effects associated with less specific JAK family inhibitors.

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives has been developed as selective JAK2 inhibitors. One standout compound, A8 , demonstrated excellent potency against JAK2 kinase with an IC50 value of 5 nM. It also exhibited significant selectivity for JAK2 over other JAK family members, with 38.6-fold selectivity for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2.

CompoundTargetIC50 (nM)Selectivity (fold) vs. JAK1, JAK3, TYK2Reference
A8 JAK2538.6, 54.6, 41.2

The improved efficacy and selectivity of compound A8 are attributed to the introduction of a sulfonamide structure, which forms crucial hydrogen bonds with the JAK2 protein, specifically with LEU855, GLN853, and TYR931.

Bcr-Abl Inhibition in Chronic Myeloid Leukemia

The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Imatinib, a 2-aminopyrimidine derivative, is a successful Bcr-Abl inhibitor. Building on this scaffold, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated. One of these compounds showed activity comparable to imatinib and was particularly effective at reducing the function of cdc25A phosphatases in the K-562 cell line.

Aurora Kinase Inhibition in Mitosis

Aurora kinases A and B are key regulators of mitosis, and their inhibition can lead to mitotic failure and cancer cell death. A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of both Aurora A and B kinases. The lead compound, 18 (CYC116) , exhibited K(i) values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. This compound demonstrated oral bioavailability and anticancer activity in preclinical models and has entered phase I clinical trials.

Efficacy as Microtubule Targeting Agents

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Certain pyrimidine derivatives have been shown to disrupt microtubule dynamics.

Microtubule Depolymerization by Furo[2,3-d]pyrimidines

A series of 4-substituted-5-methyl-furo[2,3-d]pyrimidines have been evaluated as microtubule targeting agents. Compound 3 from this series showed potent microtubule depolymerizing activity and exhibited GI50 values of less than 10 nM in 47 of the NCI 60-cell line panel. In an MDA-MB-435 xenograft model, compound 3 demonstrated statistically significant antitumor effects. The N-methyl moiety was found to be crucial for the biological activity of this class of compounds.

CompoundActivityEC50 (nM)Antiproliferative IC50 (nM) (MDA-MB-435)Reference
Compound 3 Microtubule DepolymerizationPotent<10 (in 47 cell lines)
Compound 4 Microtubule Depolymerization--
Compound 9 Microtubule Depolymerization45-

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.

Kinase Inhibition Assay (Example: JAK2)

This protocol outlines a typical in vitro assay to determine the inhibitory concentration (IC50) of a test compound against a target kinase.

Workflow: In Vitro Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Test Compound Dilution Series C Incubate Compound with Kinase A->C B Kinase, Substrate, and ATP Solution D Initiate Reaction with ATP/Substrate Mix B->D C->D Pre-incubation E Incubate at Room Temperature D->E F Add Detection Reagent (e.g., ADP-Glo) E->F G Measure Luminescence/Fluorescence F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Workflow for determining kinase inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in an appropriate solvent like DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and a buffer solution.

  • Incubation: Add the diluted test compound to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Incubation: Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at room temperature.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of product formed or the remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Microtubule Depolymerization Assay

This assay assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Workflow: Microtubule Depolymerization Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Tubulin Solution Preparation C Mix Tubulin and Compound A->C B Test Compound Dilution Series B->C D Incubate at 37°C to Induce Polymerization C->D E Monitor Absorbance/Fluorescence over Time D->E F Plot Polymerization Curves E->F G Determine EC50 for Depolymerization F->G

Caption: Workflow for assessing microtubule depolymerization.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer. Prepare a serial dilution of the test compound.

  • Reaction Setup: In a temperature-controlled spectrophotometer or fluorometer, mix the tubulin solution with either the test compound or a vehicle control.

  • Initiation of Polymerization: Increase the temperature to 37°C to initiate tubulin polymerization.

  • **

Safety Operating Guide

Guide to the Proper Disposal of N-methylpyrimidin-5-amine: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling, management, and disposal of N-methylpyrimidin-5-amine. As a nitrogen-containing heterocyclic compound, its disposal requires adherence to strict protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety standards.

Part 1: Hazard Profile and Waste Characterization

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale & Citation
Acute Oral Toxicity Harmful if swallowed.Amine and pyrimidine compounds can exhibit oral toxicity.[2]
Skin Irritation/Corrosion Causes skin irritation.A common characteristic of amine compounds.[3]
Eye Irritation/Damage Causes serious eye irritation or damage.Many nitrogenous heterocyclic compounds are irritants.[3]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or vapors should be avoided.[2]
Environmental Hazard Potentially toxic to aquatic life.Amines can be harmful to aquatic ecosystems; avoid release to the environment.[4]

Given these potential hazards, this compound must be managed as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[5][6] Disposal must comply with federal, state, and local environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

Part 2: Immediate Safety & Spill Management

Preparedness for accidental spills is critical.[4] All personnel handling this compound must be trained in emergency spill response procedures.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound:

PPE TypeSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and dust.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).Gloves must be inspected before use and disposed of properly after handling.[9][10]
Body Protection Laboratory coat.Prevents contact with skin and clothing.[9]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of dust or vapors.[2]
Spill Response Protocol

For minor spills within a laboratory setting:

  • Evacuate & Secure: Immediately alert others in the vicinity and restrict access to the spill area. Ensure adequate ventilation, typically by working within a fume hood.[11]

  • Don PPE: Wear all required personal protective equipment before attempting cleanup.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste: Carefully scoop the absorbed material and spilled compound using non-sparking tools into a designated, pre-labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials and rinsate as hazardous waste.

  • Label & Store: Securely seal the waste container, ensure it is properly labeled, and place it in the laboratory's Satellite Accumulation Area (SAA).[12]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel Restrict Area spill->alert Immediate Action ppe Don Appropriate PPE alert->ppe absorb Cover with Inert Absorbent ppe->absorb collect Collect Waste into Hazardous Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate store Store Waste in SAA decontaminate->store report Report to EHS store->report Final Step

Caption: Workflow for managing minor laboratory spills.

Part 3: Standard Disposal Protocol (Waste Accumulation)

The primary method for disposing of this compound is through a licensed hazardous waste disposal service, typically via incineration.[6][13] Evaporation in a fume hood is not a permissible disposal method.[5]

Step 1: Waste Segregation

Proper segregation prevents dangerous chemical reactions.[12]

  • DO NOT mix this compound waste with incompatible materials.

  • Key Incompatibilities: Strong oxidizing agents, strong acids, and bases.[3]

  • Keep solid and liquid waste streams separate.[14]

  • Store in a designated Satellite Accumulation Area (SAA) away from sinks or floor drains.[15]

Step 2: Container Selection

The integrity of the waste container is essential for safety.[7]

  • Compatibility: Use a container chemically compatible with amines. Glass or high-density polyethylene (HDPE) is generally suitable. Avoid metal containers for acidic waste streams, though less critical for amines, it's a good general practice.[14]

  • Condition: The container must be in good condition, free of leaks or damage, with a secure, leak-proof lid.[7]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[1]

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and critical for safety.[16] The label must include:

  • The words "HAZARDOUS WASTE" .[16]

  • Chemical Name & Composition: List all chemical constituents by name (e.g., "this compound," "Methanol"). Avoid abbreviations or formulas. Provide the approximate percentage of each component.[12]

  • Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Generator Information: Name of the Principal Investigator and laboratory location.

Step 4: Waste Storage (Satellite Accumulation Area)

Waste must be stored safely in a designated SAA within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[15]

  • Segregation: Incompatible waste containers (e.g., acids and bases) must be stored in separate secondary containment bins.[15]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[16]

Disposal_Workflow cluster_Lab Laboratory Procedure cluster_EHS EHS / Professional Disposal gen Generate Waste (this compound) segregate Segregate from Incompatibles gen->segregate container Select & Prepare Compatible Container segregate->container label_node Affix Hazardous Waste Label container->label_node collect_waste Collect Waste (Leave Headspace) label_node->collect_waste store Store in SAA (Secondary Containment) collect_waste->store request Request Waste Pickup from EHS store->request Container Full or Time Limit Reached pickup Waste Collected by Authorized Personnel request->pickup transport Transport to Licensed Waste Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Decision and workflow for proper chemical waste disposal.

Part 4: Final Disposal & Decontamination

Arranging for Disposal
  • Once the waste container is full or has reached the storage time limit (often 6-12 months, check institutional policy), arrange for its removal.[5][7]

  • Contact your institution's EHS department or equivalent office to schedule a pickup. Do not transport hazardous waste yourself.[5]

Empty Container Decontamination

An empty container that held a hazardous chemical must be properly decontaminated before being disposed of as regular trash or recycled.[5]

  • Triple Rinse: Rinse the empty container with a suitable solvent (one that can dissolve this compound) at least three times.[5]

  • Collect Rinsate: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinsates may also need to be collected depending on local regulations.[1]

  • Deface Label: Completely remove or deface the original chemical label and any hazardous waste markings.[5]

  • Final Disposal: Dispose of the decontaminated container in accordance with institutional policy for regular trash or recycling.[5]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • LookChem. N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS). [Link]

  • Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, February 5). 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-: Human health tier II assessment. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS MOXONIDINE. [Link]

  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]hazardous-waste-listings)

Sources

A Senior Application Scientist's Guide to Handling N-methylpyrimidin-5-amine: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of N-methylpyrimidin-5-amine (CAS 40492-24-8). As a Senior Application Scientist, my core directive is to ensure your safety and the integrity of your research. The guidance herein is predicated on a precautionary principle, necessitated by the limited publicly available toxicological data for this specific compound. We will build our safety framework by analyzing structurally similar pyrimidine amines, ensuring a robust defense against potential, uncharacterized hazards. Adherence to these procedures is critical for all laboratory personnel.

The Challenge: Navigating Data Scarcity

A thorough review of safety literature reveals a significant lack of a comprehensive, publicly available Safety Data Sheet (SDS) or extensive toxicological profile for this compound itself. In such scenarios, best laboratory practice dictates a conservative approach, assuming the compound may possess hazards similar to or greater than its closest structural analogs. This principle of "hazard analysis by chemical analogy" is the foundation of this guide. The products must be handled only by those who are familiar with specialized knowledge and have experience or under the guidance of those specialists.[1]

Hazard Analysis by Chemical Analogy

To establish a reliable safety protocol, we will extrapolate potential hazards from well-characterized, structurally related pyrimidine amines. The primary analogs for this assessment are Pyrimidin-5-amine (CAS 591-55-9) and 2-Methylpyrimidin-5-amine (CAS 35942-31-9). The Globally Harmonized System (GHS) classifications for these compounds, sourced from the ECHA C&L Inventory, provide a logical basis for our PPE and handling strategy.[2][3]

Hazard StatementGHS ClassificationPotential Effect on ResearcherSource
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)May cause illness or harm if ingested.[2][3]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)May cause redness, itching, or inflammation upon skin contact.[2][3]
H319: Causes serious eye irritation Serious Eye Damage/Irritation (Category 2/2A)May cause significant, potentially damaging eye irritation.[2][3]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Inhalation of dust or aerosols may be harmful.[2]
H335: May cause respiratory irritation STOT SE, Respiratory (Category 3)May cause irritation to the nose, throat, and lungs.[2][3]

Based on this analog data, we must treat this compound as a substance that is harmful if swallowed or inhaled and is an irritant to the skin, eyes, and respiratory system.

Core Directive: Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. This system is designed to provide comprehensive protection based on the anticipated hazards identified above.

Protection Level Required PPE Scientific Rationale & Causality
Primary Engineering Control Certified Chemical Fume HoodThis is the most critical safety measure. A fume hood or other appropriate local exhaust ventilation protects you from inhaling potentially harmful dust or aerosols, directly addressing the H332 and H335 risks.[4][5][6]
Eye & Face Protection Splash-proof Safety Goggles & Face ShieldStandard safety glasses are insufficient. Splash-proof goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent contact with particles.[5][7] A face shield, worn over goggles, is necessary when there is any risk of splashing during solution preparation.[8][9]
Skin & Body Protection Chemical-Resistant Gloves (Nitrile)Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a range of chemicals.[8] Gloves must be inspected before use and changed immediately upon contamination.[10] Use proper glove removal technique to avoid skin contact.[10]
Flame-Resistant Laboratory CoatA lab coat, fully buttoned with sleeves rolled down, provides a critical barrier against skin contact.[8] Choose a flame-resistant material over standard cotton, especially if flammable solvents are present.
Respiratory Protection NIOSH-Approved RespiratorIf weighing or handling the solid compound outside of a certified fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[4][11] Respirator use requires prior medical evaluation and fit-testing.[8]

Operational Protocol: A Step-by-Step Guide

This protocol provides a self-validating workflow. Each step is designed to mitigate a specific risk identified in our hazard analysis.

Pre-Handling & Preparation
  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Safety Equipment Check: Ensure a safety shower and eyewash station are accessible and have been recently tested. Verify the fume hood's certification is current.

  • Spill Kit: Have a spill kit containing absorbent materials (like sand or vermiculite), and appropriate waste disposal bags readily available.[6][12]

  • PPE Donning: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), safety goggles, face shield, and finally, outer gloves.

Handling this compound
  • Work Within Fume Hood: All manipulations of the solid or its solutions must occur inside a certified chemical fume hood to prevent inhalation exposure.[4][6]

  • Avoid Dust Generation: When handling the solid, use techniques that minimize dust formation.[10][11][13] Do not crush or grind the material outside of a contained system.

  • Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source for fine dusts.[7][14]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[13]

  • Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.[7][15][16] A locked storage cabinet is recommended.[12][13]

Decontamination & Disposal
  • Surface Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the face shield and goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[10][15]

  • Waste Disposal:

    • Solid Waste: All disposable materials contaminated with this compound (gloves, wipes, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

    • Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge into drains or the environment.[7][12]

    • Final Disposal: All waste must be disposed of through an approved waste disposal plant or licensed hazardous material disposal company, in accordance with all applicable federal, state, and local regulations.[5][12][13][17]

Visualizing the Workflow: Safe Handling Protocol

The following diagram outlines the mandatory sequence of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Risk Assessment (Review Analog Hazards) ControlSetup 2. Engineering Controls (Certify Fume Hood) RiskAssessment->ControlSetup PPE_Select 3. PPE Selection & Donning ControlSetup->PPE_Select Handling 4. Chemical Handling (Inside Fume Hood) PPE_Select->Handling Proceed Decon 5. Decontamination (Surfaces & Equipment) Handling->Decon Work Complete Doffing 6. PPE Doffing (Avoid Contamination) Decon->Doffing Disposal 7. Waste Disposal (Segregate & Label) Doffing->Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylpyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
N-methylpyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.